molecular formula C7H21O2Si3 B126769 1,1,1,3,5,5,5-Heptamethyltrisiloxane CAS No. 1873-88-7

1,1,1,3,5,5,5-Heptamethyltrisiloxane

Cat. No.: B126769
CAS No.: 1873-88-7
M. Wt: 221.5 g/mol
InChI Key: SWGZAKPJNWCPRY-UHFFFAOYSA-N
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Description

1,1,1,3,5,5,5-Heptamethyltrisiloxane, also known as this compound, is a useful research compound. Its molecular formula is C7H21O2Si3 and its molecular weight is 221.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C7H21O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGZAKPJNWCPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038795
Record name 1,1,1,3,5,5,5-Heptamethyltrisiloxane
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Molecular Weight

221.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-
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CAS No.

1873-88-7
Record name 1,1,1,3,5,5,5-Heptamethyltrisiloxane
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Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-
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Record name 1,1,1,3,5,5,5-Heptamethyltrisiloxane
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Record name 1,1,1,3,5,5,5-heptamethyltrisiloxane
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Record name 1,1,1,3,5,5,5-HEPTAMETHYLTRISILOXANE
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Foundational & Exploratory

Synthesis of 1,1,1,3,5,5,5-Heptamethyltrisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,5,5,5-Heptamethyltrisiloxane, a key organosilicon compound, serves as a critical intermediate in the synthesis of a wide array of silicone-based materials.[1][2] Its unique structure, featuring a central silicon atom bonded to a hydrogen atom and two trimethylsiloxy groups, imparts desirable properties such as low surface tension and high reactivity, making it invaluable in the production of surfactants, coatings, and specialized polymers.[3][4] This technical guide provides an in-depth overview of the primary synthesis methodologies for this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several distinct chemical pathways. The most prevalent methods involve the controlled hydrolysis and condensation of silane (B1218182) precursors. More recent innovations focus on improving efficiency, safety, and catalyst reusability.

Method 1: Reaction of Dichloromethylsilane (B8780727) with Trimethylsilanol (B90980)

A well-established laboratory-scale method involves the reaction of dichloromethylsilane with two equivalents of trimethylsilanol.[3][5] Pyridine (B92270) is typically used as a base to neutralize the hydrochloric acid byproduct.[3][5]

Method 2: Catalytic Equilibration of Hexamethyldisiloxane (B120664) and Polyhydrosiloxane

For larger-scale production, a common approach is the catalytic equilibration of hexamethyldisiloxane (MM) with a hydrogen-rich polyhydrosiloxane (DH).[6] This reaction is often catalyzed by strong acidic ion-exchange resins and optimized using statistical methods like Response Surface Methodology (RSM) to maximize yield.[6]

Method 3: Hydrolysis of Trimethylchlorosilane and In-Situ Condensation

Another industrially relevant method involves the hydrolysis of trimethylchlorosilane to produce trimethylsilanol, which then undergoes an in-situ condensation reaction with hexamethyldisiloxane in the presence of a strong acid catalyst like sulfuric acid.[7]

Method 4: Advanced Catalytic and pH-Controlled Syntheses

Recent advancements in the synthesis of heptamethyltrisiloxane have focused on the use of novel catalytic systems to improve safety and sustainability.[1] These include the use of solid superacids, such as sulfonated mesoporous carbons, which allow for milder reaction conditions and easier catalyst recovery.[1] Additionally, pH-controlled synthesis methods that utilize organic amines instead of strong acids have been developed to mitigate the risks associated with hydrogen gas evolution.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthesis methods, allowing for easy comparison of reaction conditions and outcomes.

ParameterMethod 1: Dichloromethylsilane & TrimethylsilanolMethod 2: Catalytic EquilibrationMethod 3: Hydrolysis & Condensation
Starting Materials Dichloromethylsilane, TrimethylsilanolHexamethyldisiloxane (MM), Polyhydrosiloxane (DH)Trimethylchlorosilane, Water, Hexamethyldisiloxane
Catalyst/Reagent PyridineStrong acidic cation ion exchange resinConcentrated Sulfuric Acid
Solvent Hexane (B92381)None specifiedToluene
Temperature -30°C to Room Temperature[3][5]62.5°C[6]Hydrolysis: 20-40°C; Condensation: 60-80°C[7]
Reaction Time 16 hours[3][5]10 hours[6]Not specified
Reactant Ratio n(Dichloromethylsilane):n(Trimethylsilanol) = 1:2.6m(DH):m(MM) = 1:13.45[6]Toluene:Water = 3:1 (v/v) for hydrolysis[7]
Yield 34%[3][5]40.62%[6]Not specified

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis methods discussed.

Protocol 1: Synthesis from Dichloromethylsilane and Trimethylsilanol

Materials:

  • Dichloromethylsilane (20 g, 0.174 mol)[3][5]

  • Trimethylsilanol (40 g, 0.45 mol)[3][5]

  • Pyridine (33.2 g, 0.42 mol)[3][5]

  • Hexane (60 mL)[3][5]

  • Anhydrous Sodium Sulfate

Procedure:

  • A solution of trimethylsilanol and pyridine in hexane is prepared in a reaction vessel and cooled to -30°C.[3][5]

  • A solution of dichloromethylsilane in hexane is added dropwise to the cooled trimethylsilanol solution.[3][5]

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[3][5]

  • The resulting precipitate (pyridine hydrochloride) is removed by filtration.[3][5]

  • The filtrate is washed sequentially with water.[3][5]

  • The organic layer is dried over anhydrous sodium sulfate.[3][5]

  • The final product, this compound, is isolated by distillation under atmospheric pressure.[3][5]

Protocol 2: Synthesis via Catalytic Equilibration

Materials:

  • Hexamethyldisiloxane (MM)

  • Highly hydrogen-containing polyhydrosiloxane (DH)

  • Strong acidic cation ion exchange resin

Procedure:

  • The reactants, hexamethyldisiloxane and polyhydrosiloxane, are charged into a reactor in a mass ratio of m(DH):m(MM) of 1:13.45.[6]

  • The solid acid catalyst is added to the mixture, with the amount being 7.09% of the total reactant mass.[6]

  • The reaction mixture is heated to 62.5°C and maintained for 10 hours with agitation.[6]

  • After the reaction is complete, the catalyst is removed by filtration.

  • The product is purified by fractional distillation to yield this compound.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols.

Protocol_1 cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_trimethylsilanol Prepare Trimethylsilanol & Pyridine in Hexane cool Cool to -30°C prep_trimethylsilanol->cool prep_dichloromethylsilane Prepare Dichloromethylsilane in Hexane add Add Dichloromethylsilane Dropwise prep_dichloromethylsilane->add cool->add react Stir at RT for 16h add->react filter Filter Precipitate react->filter wash Wash with Water filter->wash dry Dry over Na2SO4 wash->dry distill Atmospheric Distillation dry->distill product This compound distill->product

Caption: Workflow for Synthesis from Dichloromethylsilane.

Protocol_2 cluster_reaction Catalytic Reaction cluster_purification Purification charge Charge Reactor with MM, DH, & Acid Resin Catalyst heat Heat to 62.5°C for 10h charge->heat filter Filter Catalyst heat->filter distill Fractional Distillation filter->distill product This compound distill->product

Caption: Workflow for Catalytic Equilibration Synthesis.

References

An In-depth Technical Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,5,5,5-Heptamethyltrisiloxane is a linear siloxane compound with a unique combination of properties that make it a valuable material in various industrial and research applications. Its low surface tension, excellent thermal stability, and biocompatibility have led to its increasing use in the pharmaceutical and medical device industries. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug development.

Chemical Structure and Properties

This compound, also known as bis(trimethylsiloxy)methylsilane, consists of a central silicon atom bonded to a methyl group and two oxygen atoms, which are in turn bonded to trimethylsilyl (B98337) groups. This structure imparts a unique combination of characteristics, including low viscosity and high permeability.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₂₂O₂Si₃
Molecular Weight 222.51 g/mol
CAS Number 1873-88-7
Appearance Colorless liquid
Density 0.819 g/mL at 25 °C
Boiling Point 142 °C
Refractive Index n20/D 1.382
Purity ≥ 99% (GC)

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of dichloromethylsilane (B8780727) with trimethylsilanol (B90980).

Experimental Protocol: Synthesis from Dichloromethylsilane and Trimethylsilanol

  • Reaction Setup: A solution of dichloromethylsilane (20 g, 0.174 mol) in 60 mL of hexane (B92381) is prepared. A separate mixed solution containing trimethylsilanol (40 g, 0.45 mol) and pyridine (B92270) (33.2 g, 0.42 mol) is also prepared.

  • Reaction: The dichloromethylsilane solution is slowly added dropwise to the trimethylsilanol and pyridine mixture at -30 °C.

  • Stirring and Warming: The reaction mixture is gradually warmed to room temperature and stirred continuously for 16 hours.

  • Workup: The resulting precipitate is removed by filtration. The filtrate is then washed sequentially with water.

  • Drying and Purification: The organic layer is dried over sodium sulfate. The final product is purified by atmospheric pressure distillation, yielding this compound.

The following diagram illustrates the general workflow for this synthesis.

Synthesis_Workflow start Start reactants Prepare Solutions: - Dichloromethylsilane in Hexane - Trimethylsilanol & Pyridine start->reactants 1. reaction Slowly add Dichloromethylsilane solution to Trimethylsilanol/Pyridine solution at -30°C reactants->reaction 2. stir Warm to Room Temperature and Stir for 16 hours reaction->stir 3. filtration Filter to remove precipitate stir->filtration 4. wash Wash filtrate with water filtration->wash 5. dry Dry organic layer over Sodium Sulfate wash->dry 6. distill Purify by Atmospheric Distillation dry->distill 7. product Obtain pure This compound distill->product 8.

A Technical Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS: 1873-88-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,5,5,5-Heptamethyltrisiloxane, identified by the CAS number 1873-88-7, is a versatile organosilicon compound with the linear formula [(CH₃)₃SiO]₂SiHCH₃.[1][2] This colorless liquid is a key intermediate in the synthesis of a wide array of advanced materials due to its unique molecular structure, which combines the stability of a siloxane backbone with reactive and functional groups.[3][4][5] Known by synonyms such as Bis(trimethylsiloxy)methylsilane, it serves as a fundamental building block in organic synthesis, pharmaceutical development, and material science.[4][6][7][8][9] Its applications range from the production of high-purity surfactants and polymers to specialized reagents for catalytic reactions.[2][4][5][10] The availability of a United States Pharmacopeia (USP) Reference Standard grade underscores its importance in applications requiring high purity, such as the pharmaceutical industry.[11]

Physicochemical Properties

The distinct physical and chemical characteristics of this compound are foundational to its utility. These properties are summarized in the table below.

PropertyValue
CAS Number 1873-88-7[1][6][8][9][12][13][14]
Molecular Formula C₇H₂₂O₂Si₃[7][8][9][12][14][15]
Molecular Weight 222.50 g/mol [1][3][6][12][14]
Appearance Colorless to nearly colorless transparent liquid[3][4]
Boiling Point 142 °C (at atmospheric pressure)[3][4][13]
Melting Point Below 0 °C[3]
Density 0.819 g/mL at 25 °C[4][11][13]
Refractive Index n20/D 1.382[4]
Flash Point 22 °C (71.6 °F) - closed cup[1]
Surface Tension Approximately 20 mN/m[3]
Solubility Miscible with acetone, chloroform, ethanol, and diethyl ether; Insoluble in water.[3][4]

Synthesis and Manufacturing

This compound can be synthesized through several routes. A common laboratory-scale method involves the reaction of dichloromethylsilane (B8780727) with trimethylsilanol (B90980).[12] An alternative industrial approach optimizes the synthesis from hexamethyldisiloxane (B120664) and a hydrogen-containing siloxane polymer using a solid acid catalyst.[16]

Experimental Protocol: Synthesis from Dichloromethylsilane

This protocol details a well-documented method for synthesizing this compound.[12]

Materials:

Procedure:

  • A solution of trimethylsilanol in pyridine is prepared in a reaction vessel and cooled to -30 °C.[12]

  • A solution of dichloromethylsilane in hexane is added dropwise to the cooled trimethylsilanol-pyridine mixture.[12]

  • The reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.[12]

  • After the reaction is complete, the resulting precipitate (pyridinium chloride) is removed by filtration.[12]

  • The filtrate is washed with water to remove any remaining pyridine and other water-soluble impurities.[12]

  • The organic layer is dried over anhydrous sodium sulfate.[12]

  • The final product is isolated and purified by distillation at atmospheric pressure, yielding approximately 34% of the target compound.[12]

synthesis_workflow Synthesis Workflow reactants Reactants: Dichloromethylsilane Trimethylsilanol Pyridine, Hexane reaction Reaction -30°C to RT, 16h reactants->reaction filtration Filtration reaction->filtration washing Water Wash filtration->washing Filtrate precipitate Precipitate (Removed) filtration->precipitate drying Drying (Na2SO4) washing->drying distillation Distillation (Purification) drying->distillation product Final Product: 1,1,1,3,5,5,5-Heptamethyl- trisiloxane distillation->product

Synthesis workflow for this compound.

Key Applications in Research and Development

This compound is a cornerstone reagent in organosilicon chemistry with significant applications in both academic and industrial research.

Reagent in Organic Synthesis

This compound is widely used as a silylating agent. A notable application is the platinum-catalyzed aromatic C-H silylation of arenes, which provides a direct method to form carbon-silicon bonds.[2][4] It is also employed in the palladium-catalyzed synthesis of silyl (B83357) esters and in iron-catalyzed anti-Markovnikov hydrosilylation of alkenes.[1][2]

silylation_workflow Generalized Aromatic C-H Silylation start 1,1,1,3,5,5,5-Heptamethyl- trisiloxane + Arene (Ar-H) process Catalytic Reaction start->process result Silylated Arene (Ar-Si...) process->result catalyst Platinum Complex Catalyst catalyst->process

Workflow for platinum-catalyzed aromatic C-H silylation.
Precursor for Advanced Materials

The compound's role as a chemical intermediate is critical for creating materials with tailored properties.[4][6][15] It is the primary raw material for synthesizing polyalkyleneoxide-modified heptamethyltrisiloxanes, which are high-performance surfactants used as agricultural adjuvants and coating additives.[4] In material science, it is used to synthesize isoindigo-based conjugated polymers with siloxane-terminated side chains, which enhances hole mobility in thin-film transistors for advanced electronics.[1][2][4]

intermediate_role Role as a Versatile Intermediate core 1,1,1,3,5,5,5- Heptamethyltrisiloxane (Core Building Block) surfactants Modified Trisiloxanes (e.g., Polyalkyleneoxide adducts) core->surfactants  Synthesis polymers Conjugated Polymers (Siloxane-terminated side chains) core->polymers  Synthesis cosmetics Sensory Enhancers (e.g., 3-Octyl derivative) core->cosmetics  Synthesis esters Monosiloxy Esters core->esters  Synthesis agri Application: Agricultural Adjuvants surfactants->agri electronics Application: Organic Electronics polymers->electronics personal_care Application: Personal Care Formulations cosmetics->personal_care synthesis Application: Specialty Reagents esters->synthesis

Logical relationships of Heptamethyltrisiloxane as an intermediate.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques. Spectral data, including ¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are available through chemical databases such as the NIST Chemistry WebBook and ChemicalBook.[8][9][17] These methods are essential for quality control in both synthesis and application.

Safety, Handling, and Storage

Proper management of this compound is crucial due to its hazardous properties. It is a highly flammable liquid and can cause irritation.[6][15][18][19]

Hazard Classification
Hazard ClassGHS CodeDescription
Flammable LiquidsH225Highly flammable liquid and vapor[1][6][18]
Skin Corrosion/IrritationH315Causes skin irritation[1][6][18]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][6][18]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][6][18]
Recommended Handling and Storage
  • Handling:

    • Work in a well-ventilated area using explosion-proof equipment.[15][19]

    • Keep away from heat, sparks, open flames, and other ignition sources.[15][18]

    • Ground and bond containers during transfer to prevent static electricity buildup.[15]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and protective clothing.[15][18]

    • Avoid breathing vapor or mist.[15][18]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[15][18][19]

    • Keep containers tightly closed when not in use.[15][18]

    • Store away from incompatible materials such as strong oxidizing agents, alkalis, metal salts, and precious metals.[15]

References

Spectroscopic and Technical Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,5,5,5-Heptamethyltrisiloxane is a key organosilicon compound with significant applications in organic synthesis and materials science. It serves as a crucial intermediate in the production of modified silicone polymers and is widely utilized as a reagent in hydrosilylation reactions for the formation of Si-C bonds. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, including detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines the experimental protocols for acquiring these spectra and illustrates relevant chemical pathways.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and silicon nuclei.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.1Singlet18HSi(CH₃)₃
~0.2Singlet3HSi-CH₃
~4.7Septet1HSi-H

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~1.9Si(CH₃)₃
~-3.0Si-CH₃

²⁹Si NMR Data

Chemical Shift (δ) ppmAssignment
~-21.3Si (CH₃)₃
~-65.8Si -H
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to Si-H, Si-O-Si, and Si-C bonds.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (in CH₃)
~2130StrongSi-H stretch
~1260StrongCH₃ deformation in Si-CH₃
~1060Very StrongSi-O-Si asymmetric stretch
~840StrongSi-C stretch and CH₃ rock
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a characteristic pattern of silicon-containing fragments.[2]

m/zRelative IntensityAssignment (Proposed Fragment)
207High[M - CH₃]⁺
147Moderate[(CH₃)₃SiOSi(CH₃)₂]⁺
133High[(CH₃)₃SiOSiHCH₃]⁺
73High[(CH₃)₃Si]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • ¹H NMR:

    • Frequency: 400 MHz

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Frequency: 100 MHz

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds

  • ²⁹Si NMR:

    • Frequency: 79.5 MHz

    • Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

    • Number of Scans: 1024 or more.

    • Relaxation Delay: A longer relaxation delay (e.g., 60-120 seconds) is often necessary due to the long spin-lattice relaxation times (T₁) of ²⁹Si nuclei.[3]

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples such as this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) or transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean ATR crystal or empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification prior to ionization. A dilute solution of the compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

Instrumentation and Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • GC Column: A nonpolar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature program is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Signaling Pathways and Experimental Workflows

While this compound is not directly involved in biological signaling pathways, it is a key reactant in important chemical transformations. The following diagrams illustrate the synthesis of this compound and a common reaction in which it participates.

Synthesis_of_Heptamethyltrisiloxane Dichloromethylsilane Dichloromethylsilane (CH₃SiHCl₂) Heptamethyltrisiloxane This compound ([(CH₃)₃SiO]₂SiHCH₃) Dichloromethylsilane->Heptamethyltrisiloxane Trimethylsilanol Trimethylsilanol ((CH₃)₃SiOH) Trimethylsilanol->Heptamethyltrisiloxane PyridineHCl Pyridine Hydrochloride Heptamethyltrisiloxane->PyridineHCl Byproduct Pyridine Pyridine (Base) Pyridine->Heptamethyltrisiloxane Catalyst

Caption: Synthesis of this compound.

A prominent application of this compound is in hydrosilylation reactions, often catalyzed by platinum complexes. The Chalk-Harrod mechanism is a widely accepted pathway for this reaction.[4][5][6][7]

Chalk_Harrod_Mechanism cluster_catalytic_cycle Catalytic Cycle Pt_catalyst Pt(0) Catalyst Oxidative_Addition Oxidative Addition Pt(II) Complex Pt_catalyst->Oxidative_Addition + R₃SiH Alkene_Coordination Alkene Coordination Oxidative_Addition->Alkene_Coordination + Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Pt_catalyst - Alkylsilane Product Alkylsilane Product Reductive_Elimination->Product Heptamethyltrisiloxane This compound (R₃SiH) Heptamethyltrisiloxane->Pt_catalyst Alkene Alkene (e.g., 1-octene) Alkene->Oxidative_Addition

Caption: Chalk-Harrod mechanism for hydrosilylation.

References

In-Depth Technical Guide: Thermal Stability of 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,5,5,5-Heptamethyltrisiloxane is a linear siloxane fluid with a wide range of applications in industrial and consumer products, valued for its low surface tension, high spreadability, and chemical inertness. A critical parameter for its use in many applications, particularly those involving elevated temperatures, is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of this compound, drawing upon available data for closely related linear siloxanes to infer its performance characteristics. While specific experimental data for this compound is limited in publicly available literature, the behavior of analogous short-chain siloxanes provides a strong basis for understanding its thermal decomposition profile.

Inferred Thermal Stability Profile

The thermal stability of this compound can be reliably inferred from the well-documented thermal behavior of its closest structural analogs: hexamethyldisiloxane (B120664) (MM) and octamethyltrisiloxane (B120667) (MDM). Generally, the thermal stability of linear siloxanes increases with chain length. Given that heptamethyltrisiloxane sits (B43327) between MM and MDM in terms of molecular weight and chain length, its thermal stability is expected to be intermediate to these two compounds.

Table 1: Comparative Thermal Stability Data of Short-Chain Linear Siloxanes

CompoundStructureMolecular Weight ( g/mol )Onset of Appreciable Decomposition (°C)Key Findings
Hexamethyldisiloxane (MM)(CH₃)₃Si-O-Si(CH₃)₃162.38~240[1][2]Stable up to 300°C with an annual degradation rate of less than 3.5%.[3][4] Methane is a key indicator of thermal degradation.[3]
This compound (CH₃)₃Si-O-SiH(CH₃)-O-Si(CH₃)₃ 222.51 Estimated: 240-260 Data inferred from analogs.
Octamethyltrisiloxane (MDM)(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₃236.53~260[1][2]Considered to have slightly better thermal stability than MM.[1]

Mechanisms of Thermal Decomposition

The thermal degradation of linear siloxanes, including this compound, is a complex process involving the cleavage of silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds. The primary decomposition pathways are believed to be initiated by homolytic bond scission at elevated temperatures.

The following diagram illustrates the generalized thermal decomposition pathways for a linear methyl-substituted siloxane.

General Thermal Decomposition Pathways of Linear Siloxanes A Linear Siloxane B High Temperature A->B C Si-C Bond Cleavage B->C D Si-O Bond Cleavage B->D E Methyl Radicals (•CH₃) C->E F Silyl Radicals C->F G Rearrangement & Cyclization D->G I Hydrocarbon Gases (Methane, Ethane) E->I Hydrogen Abstraction H Volatile Cyclic Siloxanes (e.g., D3, D4, D5) G->H Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis A Obtain high-purity This compound B Accurately weigh 5-10 mg of the sample into a TGA/DSC crucible A->B C Place crucible in TGA furnace B->C F Place sealed crucible in DSC cell B->F D Heat from ambient to 600°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., Nitrogen) C->D E Record mass loss as a function of temperature D->E I Determine onset of decomposition from TGA curve E->I G Heat from ambient to 400°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere F->G H Record heat flow as a function of temperature G->H J Identify endothermic/exothermic events from DSC curve H->J K Correlate thermal events between TGA and DSC I->K J->K

References

A Deep Dive into the Solubility of 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1,3,5,5,5-heptamethyltrisiloxane, a versatile organosilicon compound. Understanding its solubility is crucial for its application in various fields, including pharmaceutical formulations, material science, and as a chemical intermediate.

Core Concept: Solubility and Miscibility

Solubility refers to the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. When two liquids are completely soluble in each other in all proportions, they are termed "miscible." this compound, a non-polar liquid, generally exhibits high miscibility with non-polar and weakly polar organic solvents, following the principle of "like dissolves like." Conversely, it is immiscible with highly polar solvents like water.

Qualitative Solubility of this compound

Based on available data, the solubility of this compound in various organic solvents is summarized below. The term "Miscible" indicates that the two liquids can be mixed in all proportions without phase separation.

Solvent ClassSolventSolubility
Alcohols EthanolMiscible[1][2][3][4]
Ketones AcetoneMiscible[1][2][3][4]
Ethers Diethyl EtherMiscible[1][2][3][4]
Chlorinated Solvents ChloroformMiscible[5][6]
DichloromethaneMiscible[6]
Aromatic Hydrocarbons TolueneMiscible[6]
Aliphatic Hydrocarbons n-HexaneMiscible[6]
Polar Protic Solvents WaterInsoluble[1][2][3][4][7]

Experimental Protocol: Determination of Liquid-Liquid Miscibility

The following is a generalized protocol for determining the miscibility of a liquid, such as this compound, with various organic solvents. This method relies on visual observation, a common and effective technique for assessing miscibility.[8][9]

Objective: To determine if this compound is miscible with a given organic solvent at various proportions at a controlled temperature.

Materials:

  • This compound (high purity)

  • Test solvents (high purity)

  • Calibrated glass test tubes or vials with stoppers

  • Pipettes or graduated cylinders for accurate volume measurement

  • Vortex mixer or shaker

  • Constant temperature bath

  • Light source for clear observation

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Bring the this compound and the test solvents to the desired experimental temperature (e.g., 25°C) using a constant temperature bath.

  • Initial Screening (1:1 Ratio): a. In a test tube, add a specific volume (e.g., 5 mL) of the test solvent. b. To the same test tube, add an equal volume (5 mL) of this compound. c. Stopper the test tube and vortex or shake vigorously for 1-2 minutes to ensure thorough mixing. d. Allow the mixture to stand for at least 5 minutes. e. Visually inspect the mixture against a light source.

    • Miscible: The mixture appears as a single, clear, homogeneous phase.
    • Immiscible: Two distinct layers are observed.
    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

  • Testing at Varying Proportions: To confirm complete miscibility, repeat the procedure with different volume ratios of this compound to the solvent. Suggested ratios include:

    • 1:9 (e.g., 1 mL : 9 mL)

    • 9:1 (e.g., 9 mL : 1 mL)

    • Other intermediate ratios as needed.

  • Data Recording: For each solvent and ratio tested, record the observations (miscible, immiscible, or partially miscible) and the experimental temperature.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.

Visualizing Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining miscibility.

G start Start: Prepare Materials prepare_samples Equilibrate Solute and Solvent to Test Temperature start->prepare_samples mix_1_1 Mix 1:1 Ratio of Solute and Solvent prepare_samples->mix_1_1 observe_1_1 Observe Mixture mix_1_1->observe_1_1 miscible_1_1 Record as Miscible at 1:1 observe_1_1->miscible_1_1 Homogeneous immiscible_1_1 Record as Immiscible observe_1_1->immiscible_1_1 Phase Separation test_other_ratios Test Varying Ratios (e.g., 1:9, 9:1) miscible_1_1->test_other_ratios mix_other Mix at New Ratio test_other_ratios->mix_other observe_other Observe Mixture mix_other->observe_other all_miscible All Ratios Miscible? observe_other->all_miscible Homogeneous partially_miscible Record as Partially Miscible or Immiscible observe_other->partially_miscible Phase Separation fully_miscible Record as Fully Miscible all_miscible->fully_miscible Yes all_miscible->partially_miscible No

Experimental Workflow for Miscibility Determination

Logical Relationship of Solubility

The solubility of a compound is governed by its molecular properties and its interaction with the solvent. The following diagram illustrates the key factors influencing the solubility of this compound.

G solute This compound solute_props Molecular Properties: - Non-polar - Weak intermolecular forces solute->solute_props interaction Solute-Solvent Interaction solute_props->interaction solvent Organic Solvent solvent_props Solvent Polarity solvent->solvent_props polar_solvent Polar (e.g., Water) solvent_props->polar_solvent nonpolar_solvent Non-polar / Weakly Polar (e.g., Hexane, Ethanol) solvent_props->nonpolar_solvent polar_solvent->interaction Dissimilar Polarity nonpolar_solvent->interaction Similar Polarity ('Like Dissolves Like') miscible Result: Miscible interaction->miscible Favorable immiscible Result: Immiscible interaction->immiscible Unfavorable

Factors Influencing Solubility

References

The Si-H Bond in 1,1,1,3,5,5,5-Heptamethyltrisiloxane: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the reactivity of the silicon-hydride bond in 1,1,1,3,5,5,5-heptamethyltrisiloxane, this technical guide is intended for researchers, scientists, and professionals in drug development. It details the key reactions, catalytic systems, and experimental protocols relevant to the functionalization of this versatile siloxane.

Introduction

This compound is a readily available and widely utilized organosilicon compound. Its structure, featuring a reactive silicon-hydride (Si-H) bond, makes it a valuable reagent in a variety of chemical transformations. The Si-H bond's moderate polarity and bond strength allow for its participation in several key reaction types, including hydrosilylation, silylation, dehydrogenative coupling, and oxidation. This guide provides a comprehensive overview of these reactions, with a focus on quantitative data, detailed experimental procedures, and mechanistic insights.

Spectroscopic Properties of the Si-H Bond

The Si-H bond in this compound can be readily identified and characterized using spectroscopic methods.

  • Infrared (IR) Spectroscopy: The Si-H stretching vibration gives rise to a characteristic sharp absorption band in the region of 2100-2200 cm⁻¹.[1] This peak is a reliable diagnostic tool for monitoring the progress of reactions involving the Si-H bond, as its disappearance indicates complete consumption of the starting material.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton attached to the silicon atom typically appears as a multiplet in the region of 4.5-5.0 ppm. The coupling to the adjacent methyl group protons can also be observed.

    • ²⁹Si NMR: The silicon atom bearing the hydrogen exhibits a characteristic chemical shift, which is sensitive to its chemical environment.

Key Reactions of the Si-H Bond

The reactivity of the Si-H bond in this compound is dominated by its ability to participate in addition reactions across unsaturated bonds and in coupling reactions with various functional groups.

Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across a multiple bond, most commonly a carbon-carbon double or triple bond. This reaction is a cornerstone of organosilicon chemistry and is typically catalyzed by transition metal complexes, particularly those of platinum and rhodium.[3][4]

A wide range of catalysts have been employed for the hydrosilylation of various alkenes and alkynes using this compound. The choice of catalyst can influence the reaction's efficiency, regioselectivity (Markovnikov vs. anti-Markovnikov addition), and functional group tolerance.

Catalyst SystemSubstrateProduct Yield (%)TONTOF (h⁻¹)Reference
Platinum-Graphene Nanoplates (Pt-GNP)1-Octene (B94956)Quantitative-4.8 x 10⁶[5]
Karstedt's Catalyst1-Octene--5.2 x 10⁶[5]
[BMPip]₂[PtCl₆] in ionic liquid1-Octene>95 (after 10 cycles)>10,000-[6][7]
Rhodium complexes in ionic liquids1-Octene~80 (after 5 cycles)--[8]
Iron carboxylate and isocyanideStyrene derivativesHigh>10³-[9]
Cobalt carboxylate and isocyanideAlkenesHigh>10³-[9]
α-Diimine Nickel Catalysts1-Octene>98--[10]

TON: Turnover Number; TOF: Turnover Frequency

The following is a representative experimental protocol for the hydrosilylation of 1-octene with this compound using a platinum-based catalyst.

Materials:

  • This compound

  • 1-Octene

  • Platinum catalyst (e.g., Karstedt's catalyst or a heterogeneous Pt catalyst)

  • Anhydrous toluene (B28343) (or solvent-free)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the platinum catalyst.

  • Add the desired amount of 1-octene to the flask.

  • Stir the mixture for a few minutes at room temperature.

  • Add a slight molar excess of this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor the progress by IR spectroscopy (disappearance of the Si-H peak around 2168 cm⁻¹) or GC analysis.[2][11]

  • Upon completion, the product, 3-octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, can be purified by distillation if necessary.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4][12][13] This catalytic cycle involves the following key steps:

Chalk_Harrod Catalyst Pt(0) Catalyst OxAdd Oxidative Addition (Si-H activation) Catalyst->OxAdd + R₃SiH Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert RedElim Reductive Elimination Insert->RedElim RedElim->Catalyst Product Hydrosilylation Product RedElim->Product

Chalk-Harrod mechanism for hydrosilylation.
Silylation of Aryl Halides

The Si-H bond in this compound can be used to silylate aryl halides, a reaction that forms a carbon-silicon bond. This transformation is typically catalyzed by transition metal complexes, with palladium, platinum, and rhodium being effective.[3][14] The choice of catalyst can depend on the electronic properties of the aryl halide.[3]

  • Palladium(0) catalysts are often effective for electron-rich aryl iodides.[3]

  • Platinum(0) catalysts can be more suitable for electron-deficient aryl iodides.[3]

  • Rhodium(I) catalysts have shown utility for sterically hindered aryl iodides.[3]

This reaction tolerates a variety of functional groups, including esters, ketones, and nitriles.[3]

The following procedure is a general guide for the silylation of an aryl iodide with this compound.

Materials:

  • Aryl iodide

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., a tertiary amine)

  • Anhydrous solvent (e.g., toluene or DMF)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl iodide, palladium catalyst, and base in a reaction vessel.

  • Add the anhydrous solvent, followed by this compound.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by GC or TLC.

  • After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography.

Silylation_Workflow start Start reactants Combine Aryl Halide, Catalyst, and Base start->reactants add_reagents Add Solvent and Heptamethyltrisiloxane reactants->add_reagents reaction Heat and Stir under Inert Atmosphere add_reagents->reaction monitoring Monitor Reaction (GC/TLC) reaction->monitoring monitoring->reaction Incomplete workup Cool, Filter, and Concentrate monitoring->workup Complete purification Purify by Chromatography workup->purification product Final Product purification->product

General workflow for aryl halide silylation.
Dehydrogenative Coupling

Dehydrogenative coupling involves the reaction of the Si-H bond with a proton-donating species, such as an alcohol or an amine, resulting in the formation of a new Si-X bond (where X = O or N) and the liberation of hydrogen gas.[11][12] This reaction can be catalyzed by a variety of metal complexes, including those of ruthenium and rhodium.[15][16]

While specific examples for this compound are less documented in readily available literature, the general principles apply. The mechanism often involves the activation of the Si-H bond by the metal center.[12]

R'OH + H-SiR₃ → R'O-SiR₃ + H₂

Oxidation

The Si-H bond is susceptible to oxidation, which can lead to the formation of silanols (Si-OH) or siloxanes (Si-O-Si). This process can occur in the presence of various oxidizing agents or even upon exposure to air and moisture, particularly under certain conditions or in the presence of catalysts. The oxidation of the Si-H bond is a fundamental process in silicon chemistry.

Conclusion

The Si-H bond in this compound provides a versatile handle for a range of chemical modifications. Hydrosilylation and silylation reactions are well-established and powerful methods for the formation of Si-C bonds, with a variety of catalytic systems available to tune reactivity and selectivity. While less explored for this specific molecule, dehydrogenative coupling and oxidation represent other important reaction pathways of the Si-H bond. This guide provides a foundational understanding of the reactivity of this important organosilicon building block, offering valuable insights for its application in synthesis and materials science.

References

An In-depth Technical Guide to the Intermolecular Forces in 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intermolecular forces governing the physicochemical properties of 1,1,1,3,5,5,5-heptamethyltrisiloxane. A thorough understanding of these forces is critical for its application in diverse fields, including as a volatile carrier fluid in personal care products, an adjuvant in agriculture, and a key intermediate in silicone polymer synthesis.[1]

Molecular Structure and Intermolecular Force Profile

This compound, with the chemical formula C₇H₂₂O₂Si₃, possesses a unique molecular architecture that dictates its bulk properties.[1][2] The molecule consists of a flexible trisiloxane backbone (Si-O-Si) with seven methyl (-CH₃) groups attached to the silicon atoms.

The primary intermolecular forces at play are van der Waals forces, which encompass both London dispersion forces and dipole-dipole interactions.[1] However, the extensive shielding of the polar Si-O backbone by the nonpolar methyl groups significantly minimizes the influence of dipole-dipole interactions.[1] Consequently, the intermolecular force profile is overwhelmingly dominated by weak and transient London dispersion forces.[1] This characteristic is directly responsible for the compound's low viscosity, low surface tension, and high spreadability.[1]

Although the individual Si-O bonds are polar due to the difference in electronegativity between silicon and oxygen, the overall molecule has a low net dipole moment. The flexible nature of the siloxane chain allows for various conformations, which can further average out and reduce the effective molecular dipole.

Hydrogen bonding is absent in this compound as it lacks hydrogen atoms bonded to highly electronegative atoms like oxygen, nitrogen, or fluorine.

Intermolecular_Forces cluster_molecule This compound cluster_backbone Core Structure cluster_groups Peripheral Groups cluster_forces Resulting Intermolecular Forces Structure Molecular Structure (C₇H₂₂O₂Si₃) Backbone Polar Si-O-Si Backbone Structure->Backbone contains Methyl Nonpolar Methyl Groups (-CH₃) Structure->Methyl contains Dipole Weak: Dipole-Dipole Interactions Backbone->Dipole gives rise to Methyl->Backbone shields LDF Dominant: London Dispersion Forces Methyl->LDF contribute significantly to LDF->Dipole overshadows NoHbond Absent: Hydrogen Bonding

Logical relationship of molecular structure to intermolecular forces.

Quantitative Data on Physicochemical Properties

The predominance of weak London dispersion forces is reflected in the measured physical properties of this compound. The following table summarizes key quantitative data from various sources. It is important to note the variability in some reported values, which may be attributed to different measurement conditions or sample purities.

PropertyValueUnitSource(s)
Molecular Weight 222.5 g/mol [2][3]
Boiling Point 142°C[2][4]
165-175°C[5]
Melting Point < 0°C[2][4]
Density 0.819 (at 25°C)g/mL[4]
Vapor Pressure 8.5 (at 25°C)hPa[2][4]
Surface Tension 18-20mN/m[5]
20-22 (0.1% aq. conc.)mN/m[4]
Viscosity 20-60cSt (at 25°C)[4]
Refractive Index 1.382 (n20/D)[4]
Flash Point 25 - 27.8°C[2][4]

Experimental Protocols

Boiling Point Determination

The boiling point can be determined using a simple distillation apparatus.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • A sample of this compound is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled, and the thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation flask.

    • The flask is gently heated.

    • The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.

    • The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

Vapor Pressure Measurement

The vapor pressure can be measured using the isoteniscope method as described in ASTM D2879.

  • Principle: An isoteniscope is used to measure the vapor pressure of a liquid by balancing the pressure of the vapor against a known external pressure.

  • Apparatus: Isoteniscope, vacuum pump, pressure gauge, constant temperature bath.

  • Procedure:

    • The liquid sample is introduced into the isoteniscope.

    • Air is removed from the system by evacuation.

    • The isoteniscope is placed in a constant temperature bath.

    • The external pressure is adjusted until the mercury levels in the U-tube manometer of the isoteniscope are equal, indicating that the vapor pressure of the liquid is equal to the external pressure.

    • The external pressure is read from the pressure gauge. This is repeated at various temperatures to establish a vapor pressure-temperature curve.

Surface Tension Measurement

The pendant drop method is a common technique for determining the surface tension of liquids.

  • Principle: The shape of a drop of liquid hanging from a needle is determined by the balance between surface tension and gravity. The surface tension can be calculated from the dimensions of the drop.

  • Apparatus: Syringe with a needle, light source, high-resolution camera, software for drop shape analysis.

  • Procedure:

    • A drop of this compound is formed at the tip of a vertically mounted needle.

    • The drop is illuminated from behind, and an image is captured by the camera.

    • The software analyzes the profile of the drop and fits it to the Young-Laplace equation to calculate the surface tension.

Viscosity Measurement

A capillary viscometer can be used to determine the kinematic viscosity of low-viscosity fluids like this compound.

  • Principle: The time it takes for a fixed volume of liquid to flow through a capillary tube under the force of gravity is proportional to its kinematic viscosity.

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.

  • Procedure:

    • The viscometer is filled with the sample liquid and placed in a constant temperature bath until it reaches thermal equilibrium.

    • The liquid is drawn up into the upper bulb of the viscometer.

    • The liquid is then allowed to flow down through the capillary tube.

    • The time taken for the liquid meniscus to pass between two marked points on the viscometer is measured accurately.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Experimental_Workflow cluster_sample Sample Preparation cluster_experiments Physicochemical Property Determination cluster_data Data Analysis and Interpretation Sample This compound BoilingPoint Boiling Point (Simple Distillation) Sample->BoilingPoint VaporPressure Vapor Pressure (Isoteniscope Method) Sample->VaporPressure SurfaceTension Surface Tension (Pendant Drop Method) Sample->SurfaceTension Viscosity Viscosity (Capillary Viscometry) Sample->Viscosity Data Quantitative Data BoilingPoint->Data VaporPressure->Data SurfaceTension->Data Viscosity->Data Analysis Relate to Intermolecular Forces Data->Analysis

References

The Pivotal Role of 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Modern Organosilicon Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,1,1,3,5,5,5-Heptamethyltrisiloxane, a linear siloxane molecule, has emerged as a cornerstone precursor in the field of organosilicon chemistry. Its unique structural attributes, particularly the reactive silicon-hydride (Si-H) bond, render it an invaluable building block for the synthesis of a diverse array of functionalized siloxane-based materials. This technical guide provides an in-depth exploration of this compound, detailing its physicochemical properties, synthesis methodologies, and its critical applications as a precursor, with a focus on experimental protocols and quantitative data tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a colorless liquid with a unique combination of properties that make it a versatile reagent in chemical synthesis. A comprehensive summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₇H₂₂O₂Si₃
Molecular Weight 222.50 g/mol
CAS Number 1873-88-7
Appearance Colorless liquid
Density 0.819 g/mL at 25 °C
Boiling Point 142 °C
Refractive Index n20/D 1.382
Purity Typically ≥ 97%

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below.

Method 1: From Dichloromethylsilane (B8780727) and Trimethylsilanol (B90980)

This method involves the reaction of dichloromethylsilane with trimethylsilanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

A solution of dichloromethylsilane (20 g, 0.174 mol) in 60 mL of hexane (B92381) is added dropwise to a solution of trimethylsilanol (40 g, 0.45 mol) and pyridine (B92270) (33.2 g, 0.42 mol) in hexane, maintained at a temperature of -30 °C. Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours. The resulting precipitate is removed by filtration. The filtrate is then washed with water and dried over anhydrous sodium sulfate. The final product is purified by atmospheric pressure distillation to yield this compound.[1]

  • Yield: 34%[1]

Method 2: From Polymethylhydrosiloxane (B1170920) and Hexamethyldisiloxane (B120664)

This industrial-scale method utilizes the catalytic rearrangement of a polymethylhydrosiloxane and hexamethyldisiloxane.

Experimental Protocol:

In a suitable reactor, 202 Methyl Hydrogen Polysiloxane Fluid and hexamethyldisiloxane are added in a mass ratio ranging from 1:2 to 1:5. Concentrated sulfuric acid (98%), serving as the catalyst, is then introduced in an amount equivalent to 1/1000th to 10/1000th of the total mass of the siloxane reactants. The mixture is stirred at normal temperature for 4 to 8 hours. After the reaction, the mixture is allowed to settle, and the lower sulfuric acid layer is removed for recycling. The upper product layer is neutralized with a 5% mass concentration of sodium hydrogen carbonate solution until a pH of 7 is reached. The supernatant liquid is then purified by fractional distillation to obtain this compound.

  • Purity: >99%

Applications as a Precursor in Organosilicon Chemistry

The reactivity of the Si-H bond in this compound is the cornerstone of its utility as a precursor in a variety of chemical transformations, most notably in hydrosilylation and silylation reactions.

Hydrosilylation Reactions: Synthesis of Functionalized Siloxanes

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful tool for creating carbon-silicon bonds. This compound is a key reagent in this reaction for the synthesis of specialty surfactants and functional polymers.

Polyether-modified trisiloxanes are widely used as agricultural adjuvants to enhance the efficacy of pesticides and herbicides by promoting their spreading and penetration.

Experimental Protocol:

In a reaction vessel, an allyl-terminated polyalkylene oxide and a platinum(0) catalyst loaded on a nano-aperture material are mixed and heated to a temperature between 80 °C and 120 °C with stirring for 30 to 60 minutes. This compound is then added dropwise to the mixture while maintaining the temperature. After the addition is complete, the reaction is held at the same temperature for an additional 1 to 2 hours. Following the reaction, unreacted starting materials are removed under reduced pressure (-0.08 MPa to -0.09 MPa) at a temperature of 60 °C to 90 °C for 30 to 60 minutes to yield the polyether-modified trisiloxane product.

  • Quantitative Data: The molar ratio of the polyalkylene oxide to this compound is typically in the range of (1 to 1.3):1.

dot

Hydrosilylation_Workflow Workflow for the Synthesis of Polyether-Modified Trisiloxanes cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_purification Purification Heptamethyltrisiloxane This compound Addition Dropwise Addition of Heptamethyltrisiloxane Heptamethyltrisiloxane->Addition AllylPolyether Allyl-terminated Polyalkylene Oxide Mixing Mixing and Heating (80-120 °C) AllylPolyether->Mixing Catalyst Pt(0) Complex (e.g., Karstedt's catalyst) Catalyst->Mixing Mixing->Addition Reaction Reaction Hold (1-2 hours) Addition->Reaction Purification Removal of Volatiles (Vacuum) Reaction->Purification Product Polyether-Modified Trisiloxane Purification->Product

Caption: Synthesis of polyether-modified trisiloxanes.

Characterization of a Polyether-Modified Heptamethyltrisiloxane:

  • FTIR Spectroscopy: The successful hydrosilylation is confirmed by the disappearance of the Si-H stretching vibration (around 2150 cm⁻¹) from the this compound spectrum and the appearance of characteristic Si-O-Si (around 1000-1100 cm⁻¹) and C-O-C (around 1100 cm⁻¹) stretching bands.

This compound is also employed in the hydrosilylation of various alkenes to produce alkylsiloxanes, which have applications as lubricants, hydraulic fluids, and in personal care products.

Experimental Protocol for Hydrosilylation of 1-Octene (B94956):

In a reaction vessel under an inert atmosphere, 1-octene (4 mmol) is mixed with a platinum catalyst (e.g., Pt1@PDMS-PEG, with a molar ratio of 1-octene to Pt of 200,000:1) for 3 minutes at 25 °C. This compound (4.4 mmol) is then added, and the reaction mixture is heated to 50 °C. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

  • Quantitative Data: High yields of up to 99% can be achieved in the hydrosilylation of terminal alkenes with this compound.[2] The reaction typically exhibits high anti-Markovnikov selectivity.[2]

Spectroscopic Data for 3-octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane:

  • ¹H NMR (CDCl₃): The ¹H NMR spectrum will show characteristic signals for the octyl group protons, along with the methyl protons of the trisiloxane backbone.

  • ¹³C NMR (CDCl₃): The ¹³C NMR spectrum will display distinct resonances for each carbon atom in the octyl chain and the methyl groups attached to the silicon atoms.

  • ²⁹Si NMR (CDCl₃): The ²⁹Si NMR spectrum provides valuable information about the silicon environments in the molecule.

Silylation of Aryl Halides

This compound serves as a silylating agent for aryl halides in the presence of transition-metal catalysts, providing a convenient route to arylsiloxanes. These products are important intermediates in organic synthesis, particularly in cross-coupling reactions.

Experimental Protocol for Silylation of Aryl Iodides:

A mixture of an aryl iodide, this compound, a transition-metal catalyst (e.g., Pd(0), Pt(0), or Rh(I) complexes), and a suitable solvent are heated under an inert atmosphere. The choice of catalyst is crucial and depends on the electronic nature of the aryl iodide.[2]

  • Catalyst Selection and Substrate Scope:

    • Palladium(0) catalysts are highly effective for electron-rich aryl iodides.[2]

    • Platinum(0) catalysts are more suitable for electron-deficient aryl iodides.[2]

    • Rhodium(I) catalysts can be used for the silylation of sterically hindered aryl iodides.[2]

  • Functional Group Tolerance: This method is tolerant of a variety of functional groups, including esters, ketones, cyano, and nitro groups.[2]

dot

Silylation_Logic Catalyst Selection Logic for Aryl Iodide Silylation cluster_properties Substrate Properties cluster_catalysts Catalyst Choice ArylIodide Aryl Iodide Substrate ElectronicNature Electronic Nature? ArylIodide->ElectronicNature StericHindrance Sterically Hindered? ElectronicNature->StericHindrance Other Pd_Catalyst Palladium(0) Catalyst ElectronicNature->Pd_Catalyst Electron-Rich Pt_Catalyst Platinum(0) Catalyst ElectronicNature->Pt_Catalyst Electron-Deficient Rh_Catalyst Rhodium(I) Catalyst StericHindrance->Rh_Catalyst Yes Product Arylsiloxane Product StericHindrance->Product No Pd_Catalyst->Product Pt_Catalyst->Product Rh_Catalyst->Product

Caption: Catalyst selection for aryl iodide silylation.

Conclusion

This compound is a versatile and indispensable precursor in organosilicon chemistry. Its well-defined reactivity, coupled with established synthetic protocols, provides access to a wide range of high-value organosilicon compounds. The detailed experimental methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel siloxane-based materials. Further research into new catalytic systems and the expansion of its applications in areas such as drug delivery and advanced materials will undoubtedly continue to underscore the importance of this foundational organosilicon precursor.

References

Methodological & Application

Application Notes and Protocols: Hydrosilylation Reactions Using 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the use of 1,1,1,3,5,5,5-heptamethyltrisiloxane in hydrosilylation reactions. This versatile silicon hydride is a key reagent for the formation of silicon-carbon bonds, a fundamental transformation in the synthesis of organosilicon compounds with broad applications in materials science and pharmaceuticals.

Introduction to Hydrosilylation

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. This reaction is a cornerstone of organosilicon chemistry, enabling the synthesis of a wide array of functionalized siloxanes and silanes. The reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being the most prevalent. The general transformation can be represented as follows:

R₃Si-H + H₂C=CHR' → R₃Si-CH₂CH₂R'

This compound is a readily available and widely used hydrosiloxane due to its stability and reactivity. This document outlines protocols for its application in the hydrosilylation of various substrates, including terminal alkenes like 1-octene (B94956) and functionalized alkenes such as allyl glycidyl (B131873) ether, as well as alkynes.

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][2] This catalytic cycle involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product and regenerate the catalyst.

Chalk_Harrod_Mechanism M Active Catalyst (e.g., Pt(0)) A Oxidative Addition of R₃SiH M->A R₃SiH Intermediate1 H-M-SiR₃ A->Intermediate1 B Alkene Coordination Intermediate2 H-M(alkene)-SiR₃ B->Intermediate2 C Migratory Insertion Intermediate3 R'CH₂CH₂-M-SiR₃ C->Intermediate3 D Reductive Elimination D->M R₃SiCH₂CH₂R' Intermediate1->B H₂C=CHR' Intermediate2->C Intermediate3->D

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocols

The following are detailed protocols for the hydrosilylation of representative substrates using this compound.

General Experimental Workflow

A typical experimental setup for a hydrosilylation reaction involves the careful mixing of the alkene, the hydrosiloxane, and the catalyst in a suitable solvent under an inert atmosphere. The reaction progress is often monitored by techniques such as NMR or IR spectroscopy to observe the disappearance of the Si-H bond.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis start Start reagents Add alkene and solvent to a dry reaction vessel start->reagents inert Establish inert atmosphere (e.g., Nitrogen or Argon) reagents->inert catalyst Add catalyst solution inert->catalyst siloxane Add this compound catalyst->siloxane heat Heat to desired temperature siloxane->heat monitor Monitor reaction progress (e.g., by ¹H NMR or FT-IR) heat->monitor cool Cool to room temperature monitor->cool remove_solvent Remove solvent in vacuo cool->remove_solvent purify Purify product (e.g., by distillation or chromatography) remove_solvent->purify characterize Characterize product (e.g., NMR, GC-MS) purify->characterize end End characterize->end

Caption: A general workflow for a hydrosilylation experiment.

Protocol 1: Platinum-Catalyzed Hydrosilylation of 1-Octene

This protocol describes the hydrosilylation of 1-octene with this compound using a platinum-based catalyst.

Materials:

  • 1-Octene

  • This compound

  • Platinum catalyst (e.g., Karstedt's catalyst, Pt(0) complex solution)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Internal standard for analysis (e.g., N,N-dimethylaniline)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the platinum catalyst solution.

  • Add 1-octene to the flask and stir for a few minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the reaction progress by taking aliquots at regular intervals.

  • For analysis, quench the aliquot with a solution of an internal standard.

  • Analyze the reaction mixture by ¹H NMR spectroscopy to determine the conversion of 1-octene.[3] The disappearance of the Si-H proton signal (around 4.7 ppm) and the appearance of new signals corresponding to the product are indicative of the reaction's progress.

  • Upon completion, the product can be purified by vacuum distillation if necessary.

Protocol 2: Rhodium-Catalyzed Hydrosilylation of an Alkyne

This protocol details the hydrosilylation of a terminal alkyne (e.g., 1-octyne) with this compound using a rhodium catalyst.[4]

Materials:

  • 1-Octyne (B150090)

  • This compound

  • Rhodium catalyst (e.g., a rhodium complex with phosphine (B1218219) ligands)

  • n-Decane (as an internal standard)

  • Glass reaction vessel with a condenser and magnetic stirrer

Procedure:

  • In a glass reaction vessel, place the rhodium catalyst (e.g., 2 x 10⁻³ mol).[4]

  • Add 1-octyne (1 mmol), this compound (1.3 mmol), and n-decane (0.5 mmol) as an internal standard.[4]

  • Heat the reaction mixture to 90 °C with vigorous stirring under an air atmosphere for 1 hour.[4]

  • The reaction progress and product distribution (α, β(E), and β(Z) isomers) can be analyzed by gas chromatography (GC) or NMR spectroscopy.

  • If the catalyst is insoluble, it can be recovered by filtration for reuse.[4]

Data Presentation: Comparative Performance of Catalysts

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the hydrosilylation reaction. The following tables summarize quantitative data from various studies.

Table 1: Hydrosilylation of 1-Octene with this compound

CatalystCatalyst LoadingSubstrate Ratio (Alkene:Silane)Temperature (°C)TimeConversion (%)Reference
Pt1@PDMS-PEG1:200,000 (Pt:1-octene)1:1.1501 min~100[3]
Nickel α-diimine1 mol %1:1 (neat)23->98[5]
Anionic Platinum Complexes----High yields[6]

Table 2: Hydrosilylation of Alkynes with this compound

SubstrateCatalystCatalyst LoadingTemperature (°C)Time (h)Conversion (%)Major IsomerReference
1-HeptyneRhodium-phosphine complex0.2 mol %901>99β(Z) (96%)[4]
1-OctyneRhodium-phosphine complex0.2 mol %901>99β(Z) (95%)[4]
PhenylacetyleneRhodium-phosphine complex0.2 mol %901>99β(Z) (89%)[4]

Catalyst Selection and Substrate Scope

The selection of the catalyst is crucial for achieving high yields and desired selectivity.

Catalyst_Selection cluster_substrate Substrate Type cluster_catalyst Catalyst Choice cluster_outcome Expected Outcome start Desired Hydrosilylation Reaction alkene Alkene start->alkene alkyne Alkyne start->alkyne functionalized Functionalized Alkene (e.g., Allyl Glycidyl Ether) start->functionalized platinum Platinum Catalysts (e.g., Karstedt's) alkene->platinum other Other Metals (e.g., Ni, Co) alkene->other rhodium Rhodium Catalysts alkyne->rhodium functionalized->platinum high_activity High Activity (often with Pt) platinum->high_activity functional_tolerance Functional Group Tolerance platinum->functional_tolerance high_selectivity High Selectivity (e.g., β(Z) for alkynes with Rh) rhodium->high_selectivity other->high_activity

Caption: Logical relationships in catalyst selection for hydrosilylation.

  • Platinum catalysts , such as Karstedt's catalyst, are highly active for the hydrosilylation of a wide range of alkenes and are often the catalysts of choice for industrial applications.[7] They generally exhibit high anti-Markovnikov selectivity.[8]

  • Rhodium catalysts can offer excellent control over regioselectivity and stereoselectivity, particularly in the hydrosilylation of alkynes, often favoring the formation of the β(Z) isomer.[4]

  • Other transition metals , like nickel and cobalt, are being explored as more earth-abundant and cost-effective alternatives to platinum and rhodium.[5][9]

The reaction is compatible with a variety of functional groups, although the specific tolerance can depend on the chosen catalyst.[8]

Conclusion

The hydrosilylation of unsaturated compounds with this compound is a powerful and versatile method for the synthesis of organosilicon compounds. By carefully selecting the catalyst and optimizing the reaction conditions, researchers can achieve high yields and selectivities for a broad range of substrates. The protocols and data presented in these application notes serve as a valuable resource for scientists engaged in synthetic chemistry, materials science, and drug development.

References

Application Notes and Protocols: Platinum-Catalyzed Hydrosilylation with 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting platinum-catalyzed hydrosilylation reactions using 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS). This versatile reaction is a cornerstone of organosilicon chemistry, with significant applications in polymer science, materials science, and the synthesis of functionalized molecules relevant to drug development.

Introduction

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. The reaction is most commonly facilitated by a transition metal catalyst, with platinum-based catalysts being particularly effective and widely used in industrial and academic settings. This compound is a readily available and frequently used hydrosilylating agent.

The reaction typically proceeds with high efficiency and selectivity, offering a reliable method for the formation of stable silicon-carbon bonds. Common platinum catalysts for this transformation include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), the latter being favored for its high activity and solubility in organic and silicone-based media.[1][2]

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:

  • Oxidative Addition: The Si-H bond of this compound adds to the platinum(0) catalyst center, forming a platinum(II)-hydrido-silyl intermediate.

  • Olefin/Alkyne Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum(II) complex.

  • Migratory Insertion: The coordinated alkene or alkyne inserts into the platinum-hydride bond. This step determines the regioselectivity of the addition (anti-Markovnikov vs. Markovnikov).

  • Reductive Elimination: The final product, an alkyl- or vinylsiloxane, is eliminated from the platinum center, regenerating the active platinum(0) catalyst for the next cycle.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Intermediate1 Oxidative Addition Intermediate (H-Pt(II)-SiR3) Pt0->Intermediate1 + R3SiH HMTS This compound (R3SiH) Unsaturated Unsaturated Substrate (Alkene/Alkyne) Product Hydrosilylation Product (R3Si-C-C-H) Intermediate2 Coordinated Intermediate Intermediate1->Intermediate2 + Alkene/Alkyne Intermediate3 Migratory Insertion Intermediate Intermediate2->Intermediate3 Migratory Insertion Intermediate3->Pt0 Reductive Elimination Intermediate3->Product

Figure 1: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Quantitative Data Summary

The following tables summarize representative quantitative data for the platinum-catalyzed hydrosilylation of various unsaturated substrates with this compound.

Table 1: Hydrosilylation of 1-Octene (B94956)

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)SelectivityReference
Karstedt's Catalyst0.00125400.5QuantitativeHigh for the desired isomer[3]
Pt-GNP0.00125400.5QuantitativeHigh for the desired isomer[3]
Anionic Platinum Complexes---High yields over 10 cycles-[4]

Table 2: Hydrosilylation of Allyl Glycidyl (B131873) Ether

CatalystCatalyst LoadingTemperature (°C)TimeYield (%)NotesReference
Platinum on Activated Carbon-Optimal conditions-up to 97.4Product: 3-glycidoxypropyltrimethoxysilane[5]
Platinum complexes with imidazolium-substituted phosphine (B1218219)---High yields over 10 cyclesRecyclable catalyst[6]

Table 3: Hydrosilylation of Alkynes

AlkyneCatalystCatalyst LoadingTemperature (°C)Time (h)Yield (%)Isomer Ratio (β(Z):β(E):α)Reference
Phenylacetylene (B144264)Platinum complexes with Buchwald ligands---up to 98Improved selectivity over Karstedt's[7]
Aliphatic AlkynesRhodium complexes with imidazolium-substituted phosphine---HighPredominantly β(Z) isomer[8]

Experimental Protocols

The following are detailed methodologies for key hydrosilylation reactions with this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weigh/measure reactants: - Unsaturated substrate - this compound - Solvent (e.g., toluene) Assembly Assemble dry glassware under inert atmosphere (e.g., Argon or Nitrogen) Reagents->Assembly Catalyst Prepare catalyst solution (e.g., Karstedt's catalyst in xylene) Catalyst->Assembly Addition Add unsaturated substrate and solvent to the reaction flask Assembly->Addition Heating Heat to desired temperature Addition->Heating Cat_Addition Add catalyst solution Heating->Cat_Addition Siloxane_Addition Slowly add this compound Cat_Addition->Siloxane_Addition Monitoring Monitor reaction progress (e.g., by TLC, GC, or NMR) Siloxane_Addition->Monitoring Quenching Cool the reaction mixture Monitoring->Quenching Solvent_Removal Remove solvent under reduced pressure Quenching->Solvent_Removal Purification Purify the product (e.g., distillation or chromatography) Solvent_Removal->Purification Characterization Characterize the product (e.g., NMR, IR, Mass Spectrometry) Purification->Characterization

Figure 2: General experimental workflow for platinum-catalyzed hydrosilylation.
Protocol for Hydrosilylation of a Terminal Alkene (e.g., 1-Octene)

Materials:

  • 1-Octene

  • This compound (HMTS)

  • Karstedt's catalyst (solution in xylene, e.g., 2% Pt)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Under an inert atmosphere, add 1-octene (1.0 eq) and anhydrous toluene to a dry round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Heat the solution to the desired reaction temperature (e.g., 40-80 °C).

  • Add Karstedt's catalyst solution (typically 10-100 ppm Pt relative to the reactants).

  • Slowly add this compound (1.0-1.2 eq) to the reaction mixture via a dropping funnel over a period of 30-60 minutes.

  • Stir the reaction mixture at the set temperature and monitor the progress of the reaction by analyzing aliquots using Gas Chromatography (GC) or ¹H NMR spectroscopy (disappearance of the Si-H proton signal around 4.7 ppm).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation to remove any unreacted starting materials and catalyst residues.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Hydrosilylation of a Functionalized Alkene (e.g., Allyl Glycidyl Ether)

Materials:

  • Allyl glycidyl ether

  • This compound (HMTS)

  • Platinum-based catalyst (e.g., Karstedt's catalyst or a supported platinum catalyst)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Follow the general procedure outlined in section 4.2, using allyl glycidyl ether as the unsaturated substrate.

  • The reaction temperature may need to be optimized depending on the catalyst used, typically in the range of 25-100 °C.

  • Due to the presence of the epoxide functional group, it is important to use a catalyst and reaction conditions that are chemoselective and do not promote side reactions with the epoxide ring.

  • Monitor the reaction for the complete consumption of the starting materials.

  • Work-up and purification are similar to the protocol for 1-octene. Given the higher boiling point of the product, column chromatography may be a suitable alternative to distillation for purification.

Protocol for Hydrosilylation of a Terminal Alkyne (e.g., Phenylacetylene)

Materials:

  • Phenylacetylene

  • This compound (HMTS)

  • Platinum catalyst (e.g., Karstedt's catalyst, potentially with a phosphine ligand to improve selectivity)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Follow the general procedure outlined in section 4.2, using phenylacetylene as the unsaturated substrate.

  • The hydrosilylation of alkynes can yield a mixture of three isomers: α, β(E), and β(Z). The choice of catalyst and reaction conditions can significantly influence the regioselectivity and stereoselectivity. For instance, the addition of phosphine ligands to Karstedt's catalyst has been shown to alter the product distribution.[9]

  • Reaction monitoring should focus on both the disappearance of starting materials and the formation of the different vinylsilane isomers, which can be quantified by ¹H NMR spectroscopy.

  • Purification of the desired isomer may require careful column chromatography.

Applications in Drug Development and Research

The functionalized siloxanes produced through this hydrosilylation reaction have several applications in the pharmaceutical and biomedical fields:

  • Drug Delivery: Siloxane-based polymers can be synthesized to act as carriers for controlled drug release due to their biocompatibility and tunable properties.

  • Biomaterials: Functionalized silicones are used in the fabrication of medical devices, implants, and contact lenses.

  • Synthetic Intermediates: The introduction of a silyl (B83357) group can be a strategic step in a multi-step synthesis of complex organic molecules. The silyl group can act as a protecting group or be converted to other functional groups.

  • Surface Modification: The low surface energy of siloxanes makes them useful for creating hydrophobic or biocompatible coatings on various substrates.

Safety Precautions

  • Platinum catalysts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Hydrosiloxanes can release hydrogen gas upon contact with certain metals or moisture, which is flammable.

  • The reaction can be exothermic, especially on a larger scale. Proper temperature control is crucial.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Rhodium-Catalyzed Hydrosilylation of Alkenes with 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, enabling the synthesis of a wide array of functionalized silanes. This process is of paramount importance in the development of new materials, pharmaceuticals, and fine chemicals. Rhodium complexes are highly effective catalysts for the hydrosilylation of alkenes, offering high efficiency and selectivity. This document provides detailed application notes and protocols for the rhodium-catalyzed hydrosilylation of alkenes using 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS), a readily available and versatile silylating agent.

Reaction Principle and Mechanism

The rhodium-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the Si-H bond to the rhodium(I) catalyst, followed by the coordination of the alkene. Subsequent migratory insertion of the alkene into the rhodium-hydride or rhodium-silyl bond, and finally, reductive elimination yields the alkylsilane product and regenerates the active catalyst. The use of this compound as the hydrosilane source is advantageous due to its stability and handling characteristics.

Chalk_Harrod_Mechanism Rh_I Rh(I) Catalyst Intermediate_A Oxidative Addition Intermediate (H)Rh(III)(SiR3) Rh_I->Intermediate_A Oxidative Addition HSiR3 R3Si-H (HMTS) HSiR3->Intermediate_A Alkene Alkene Intermediate_B Alkene Coordination Intermediate Alkene->Intermediate_B Product Alkylsilane Product Product->Rh_I Catalyst Regeneration Intermediate_A->Intermediate_B Alkene Coordination Intermediate_C Migratory Insertion Intermediate Intermediate_B->Intermediate_C Migratory Insertion Intermediate_C->Product Reductive Elimination

Caption: The Chalk-Harrod mechanism for rhodium-catalyzed hydrosilylation.

Data Presentation

The following tables summarize quantitative data for the rhodium-catalyzed hydrosilylation of 1-octene (B94956) with this compound, showcasing the performance of different catalyst systems.

**Table 1: Catalyst Performance in

Synthesis of Functionalized Siloxanes Using 1,1,1,3,5,5,5-Heptamethyltrisiloxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized siloxanes utilizing 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS). The focus is on creating versatile siloxane derivatives with applications in drug delivery, biomaterials, and other areas of pharmaceutical and scientific research.

Application Notes

Functionalized siloxanes are of significant interest in the biomedical and pharmaceutical fields due to their unique properties, including biocompatibility, thermal stability, and tunable hydrophobicity.[1][2] this compound is a key starting material for the synthesis of these functionalized molecules due to the presence of a reactive silicon-hydrogen (Si-H) bond, which readily participates in hydrosilylation reactions.[3][4] This allows for the introduction of a wide range of functional groups, tailoring the properties of the resulting siloxane for specific applications.

Key Applications in Research and Drug Development:

  • Drug Delivery Systems: Functionalized siloxanes can be engineered to form matrices for the controlled release of therapeutic agents.[1] The tunable nature of the siloxane backbone allows for the modulation of drug release kinetics. For instance, the incorporation of hydrophilic groups can enhance the release of water-soluble drugs.

  • Biocompatible Coatings: The inherent biocompatibility of siloxanes makes them ideal for coating medical devices such as catheters and implants.[2] Functionalization can further enhance these properties, for example, by introducing antimicrobial moieties to prevent biofilm formation.[2]

  • Tissue Engineering: Siloxane-based materials can be used as scaffolds in tissue engineering due to their flexibility and gas permeability.[1] Functional groups can be introduced to promote cell adhesion and proliferation.

  • Pharmaceutical Formulations: In drug formulations, functionalized siloxanes can act as excipients, enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[2] They can also be used in topical formulations to improve spreadability and skin feel.

The primary method for functionalizing this compound is the hydrosilylation reaction, where the Si-H bond adds across a carbon-carbon double bond of an olefin.[5] This reaction is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst.[6]

Experimental Protocols

The following protocols detail the synthesis of various functionalized siloxanes from this compound.

Synthesis of Epoxy-Functionalized Siloxane

This protocol describes the synthesis of an epoxy-functionalized siloxane via hydrosilylation of this compound with allyl glycidyl (B131873) ether.

Materials:

  • This compound (HMTS)

  • Allyl glycidyl ether

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

  • Toluene (B28343), anhydrous

  • Activated carbon

  • Anhydrous sodium sulfate

Procedure:

  • To a dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound and a stoichiometric amount of allyl glycidyl ether in anhydrous toluene.

  • Heat the mixture to 80-110 °C under a nitrogen atmosphere.

  • Add Karstedt's catalyst (typically 10-20 ppm of platinum) to the reaction mixture.

  • Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band at approximately 2150 cm⁻¹.

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Add activated carbon to the reaction mixture and stir for 1 hour to remove the catalyst.

  • Filter the mixture through a pad of anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure to yield the epoxy-functionalized siloxane as a clear oil.

Characterization:

  • FT-IR (cm⁻¹): Absence of Si-H peak (~2150), presence of epoxy ring peaks (~910, 860).

  • ¹H NMR (CDCl₃, δ ppm): Signals corresponding to the propyl linkage and the glycidyl ether group.

Synthesis of Alkyl-Functionalized Siloxane

This protocol details the synthesis of an octyl-functionalized siloxane through the hydrosilylation of this compound with 1-octene (B94956).

Materials:

  • This compound (HMTS)

  • 1-Octene

  • Karstedt's catalyst

  • Toluene, anhydrous

  • Activated carbon

  • Anhydrous sodium sulfate

Procedure:

  • In a similar setup as described in Protocol 1, combine this compound and a slight excess of 1-octene in anhydrous toluene.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Introduce Karstedt's catalyst (10-20 ppm Pt) to the mixture.

  • Monitor the reaction via FT-IR for the disappearance of the Si-H band.

  • Upon completion, cool the reaction, treat with activated carbon, and filter through anhydrous sodium sulfate.

  • Remove the solvent and any excess 1-octene by vacuum distillation to obtain the alkyl-functionalized siloxane.

Characterization:

  • FT-IR (cm⁻¹): Disappearance of Si-H peak (~2150), presence of C-H stretching and bending vibrations of the octyl group.

  • ¹H NMR (CDCl₃, δ ppm): Signals corresponding to the methyl groups on the siloxane backbone and the protons of the octyl chain.

Synthesis of Amine-Functionalized Siloxane (via a two-step process)

Direct hydrosilylation with allylamine (B125299) can be complicated by side reactions. A more controlled approach involves the hydrosilylation of a protected amine, followed by deprotection. This protocol outlines a general two-step strategy.

Step 1: Hydrosilylation of a Protected Allylamine

Materials:

  • This compound (HMTS)

  • N-allyl-N-(tert-butoxycarbonyl)amine (Allyl-Boc-amine) or similar protected allylamine

  • Karstedt's catalyst

  • Toluene, anhydrous

  • Activated carbon

  • Anhydrous sodium sulfate

Procedure:

  • Combine HMTS and a stoichiometric amount of the protected allylamine in anhydrous toluene in a reaction flask as previously described.

  • Heat the mixture to 80-100 °C under a nitrogen atmosphere.

  • Add Karstedt's catalyst and monitor the reaction by FT-IR.

  • Once the Si-H peak has disappeared, work up the reaction as in the previous protocols by cooling, treating with activated carbon, filtering, and removing the solvent under vacuum.

Step 2: Deprotection of the Amine

Materials:

  • Boc-protected amine-functionalized siloxane from Step 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected siloxane in dichloromethane.

  • Add an excess of trifluoroacetic acid dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or NMR.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine-functionalized siloxane.

Characterization:

  • FT-IR (cm⁻¹): Presence of N-H stretching bands (~3300-3400).

  • ¹H NMR (CDCl₃, δ ppm): Disappearance of the Boc-protecting group signals and appearance of signals corresponding to the aminopropyl group.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Functionalized Siloxanes

Functional GroupOlefinCatalystTemperature (°C)Time (h)Yield (%)Reference
EpoxyAllyl glycidyl etherKarstedt's80-1102-4>90[6]
Alkyl (Octyl)1-OcteneKarstedt's80-1002-4>95[7]
Amine (Protected)Allyl-Boc-amineKarstedt's80-1002-4High(General procedure)

Visualizations

Diagram 1: General Workflow for Siloxane Functionalization

G HMTS This compound (HMTS) Reaction Hydrosilylation Reaction HMTS->Reaction Olefin Functional Olefin (e.g., Allyl Glycidyl Ether, 1-Octene) Olefin->Reaction Catalyst Catalyst (e.g., Karstedt's) Catalyst->Reaction Purification Purification (Catalyst Removal, Solvent Evaporation) Reaction->Purification Product Functionalized Siloxane Purification->Product

Caption: General workflow for the synthesis of functionalized siloxanes via hydrosilylation.

Diagram 2: Synthetic Pathway for Epoxy-Functionalized Siloxane

G cluster_0 Hydrosilylation HMTS HMTS [(CH3)3SiO]2SiHCH3 Product Epoxy-Functionalized Siloxane HMTS->Product + AGE Allyl Glycidyl Ether AGE->Product Karstedt's Catalyst

Caption: Synthesis of epoxy-functionalized siloxane from HMTS and allyl glycidyl ether.

Diagram 3: Logical Relationship for Amine Functionalization

G HMTS HMTS Hydrosilylation Hydrosilylation HMTS->Hydrosilylation ProtectedAmine Protected Allylamine ProtectedAmine->Hydrosilylation ProtectedProduct Protected Amine-Functionalized Siloxane Hydrosilylation->ProtectedProduct Deprotection Deprotection (e.g., TFA) ProtectedProduct->Deprotection FinalProduct Amine-Functionalized Siloxane Deprotection->FinalProduct

Caption: Two-step logical workflow for the synthesis of amine-functionalized siloxanes.

References

Application Notes and Protocols: Surface Modification with 1,1,1,3,5,5,5-heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,5,5,5-heptamethyltrisiloxane is a versatile organosilicon compound widely utilized for the hydrophobic surface modification of various materials. Its unique molecular structure, featuring a flexible siloxane backbone and methyl groups, allows it to effectively lower surface energy, thereby imparting water-repellent properties to treated substrates. This characteristic is of significant interest in diverse fields, including biomedical devices, drug delivery systems, and advanced materials, where controlling surface wettability is crucial.

These application notes provide detailed protocols for the surface modification of materials using this compound, along with key physical and chemical data to guide researchers in their applications.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in solution and its interaction with surfaces.

PropertyValueReferences
Molecular Formula C₇H₂₂O₂Si₃[1]
Molecular Weight 222.50 g/mol [2]
Appearance Colorless liquid[3]
Density 0.819 g/mL at 25 °C[2]
Boiling Point 142 °C[2]
Refractive Index n20/D 1.382[2]
Surface Tension (0.1% aq. soln.) 20-22 mN/m[4]
Solubility Miscible with acetone, ethanol, diethyl ether; Insoluble in water.[5]

Principle of Surface Modification

The surface modification process with this compound is primarily based on the reaction of its silicon-hydrogen (Si-H) bond with hydroxyl (-OH) groups present on the surface of many materials, such as glass, silica (B1680970), and other metal oxides. This reaction, often catalyzed by platinum complexes, results in the formation of a stable, covalent Si-O-substrate bond. The attached heptamethyltrisiloxane molecules form a low-surface-energy layer, with the hydrophobic methyl groups oriented away from the surface, leading to a significant increase in hydrophobicity.

G cluster_0 Surface Modification Mechanism Substrate Substrate Modified_Surface Hydrophobic Surface (Low Surface Energy) Substrate->Modified_Surface Reaction HMTS This compound (Si-H group) HMTS->Modified_Surface Catalyst Platinum Catalyst Catalyst->Modified_Surface

Caption: Mechanism of surface hydrophobization.

Experimental Protocols

The following sections provide detailed protocols for the surface modification of glass and silica substrates using this compound via solution-phase and vapor-phase deposition methods.

Materials and Equipment
  • Substrates: Glass microscope slides, silicon wafers with a native oxide layer, or silica nanoparticles.

  • Reagents:

    • This compound (≥97% purity)

    • Anhydrous toluene (B28343) or hexane (B92381)

    • Acetone (reagent grade)

    • Ethanol (reagent grade)

    • Deionized water

    • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

    • Platinum catalyst (e.g., Karstedt's catalyst), if required.

  • Equipment:

    • Beakers and glassware

    • Ultrasonic bath

    • Nitrogen or argon gas line

    • Hot plate or oven

    • Vacuum desiccator for vapor-phase deposition

    • Contact angle goniometer

Protocol 1: Solution-Phase Deposition on Glass/Silica Surfaces

This protocol describes the modification of flat substrates like glass slides or silicon wafers.

G cluster_workflow Solution-Phase Deposition Workflow start Start clean Substrate Cleaning (Sonication in Acetone/Ethanol) start->clean piranha Piranha Etching (Activation of -OH groups) clean->piranha rinse_dry Rinse with DI Water & Dry with N2 piranha->rinse_dry immerse Immerse Substrate (e.g., 1-2 hours) rinse_dry->immerse prepare_sol Prepare Silane (B1218182) Solution (e.g., 1% in Toluene) prepare_sol->immerse rinse_solvent Rinse with Toluene immerse->rinse_solvent cure Cure (e.g., 110°C for 30 min) rinse_solvent->cure characterize Characterization (Contact Angle, etc.) cure->characterize end End characterize->end

Caption: Workflow for solution-phase deposition.

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the substrates in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of nitrogen or argon.

  • Surface Activation (Hydroxylation):

    • Immerse the cleaned substrates in piranha solution for 30-60 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE).

    • Carefully remove the substrates and rinse them extensively with deionized water.

    • Dry the substrates under a stream of nitrogen and use them immediately for the next step.

  • Silanization:

    • Prepare a 1% (v/v) solution of this compound in anhydrous toluene or hexane in a clean, dry glass container. For catalyzed reactions, a small amount of a platinum catalyst can be added (consult catalyst specifications for appropriate concentration).

    • Immerse the activated substrates in the silane solution for 1-2 hours at room temperature under an inert atmosphere (nitrogen or argon) to prevent premature hydrolysis of the silane.

    • For thermally assisted silanization, the immersion can be carried out at an elevated temperature (e.g., 60-80°C).

  • Post-Deposition Treatment:

    • Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene or hexane to remove any physisorbed silane molecules.

    • Dry the substrates under a stream of nitrogen.

  • Curing:

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.

  • Characterization:

    • Measure the water contact angle of the modified surface to assess its hydrophobicity.

    • Further characterization can be performed using techniques such as Atomic Force Microscopy (AFM) for surface topography and X-ray Photoelectron Spectroscopy (XPS) for elemental composition.

Protocol 2: Vapor-Phase Deposition

Vapor-phase deposition can provide a more uniform and thinner coating.

G cluster_workflow Vapor-Phase Deposition Workflow start Start clean_activate Substrate Cleaning & Activation (as in Protocol 1) start->clean_activate place_in_desiccator Place Substrate and Silane in Vacuum Desiccator clean_activate->place_in_desiccator evacuate Evacuate Desiccator place_in_desiccator->evacuate deposit Vapor Deposition (e.g., 12-24 hours at RT or elevated temp) evacuate->deposit remove_cure Remove and Cure (e.g., 110°C for 30 min) deposit->remove_cure characterize Characterization remove_cure->characterize end End characterize->end

Caption: Workflow for vapor-phase deposition.

Step-by-Step Procedure:

  • Substrate Preparation:

    • Clean and activate the substrates as described in steps 1 and 2 of the solution-phase deposition protocol.

  • Deposition Setup:

    • Place the activated substrates in a vacuum desiccator.

    • In a small, open container (e.g., a watch glass), place a few drops of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Vapor Deposition:

    • Evacuate the desiccator using a vacuum pump to a pressure of approximately -0.08 MPa.[6]

    • Allow the deposition to proceed for 12-24 hours at room temperature. The process can be accelerated by placing the desiccator in an oven at a moderately elevated temperature (e.g., 60-80°C).

  • Post-Deposition and Curing:

    • Vent the desiccator and remove the coated substrates.

    • Cure the substrates in an oven at 110-120°C for 30 minutes.

  • Characterization:

    • Characterize the modified surfaces as described in the solution-phase protocol.

Expected Results and Data

The successful modification of a hydrophilic surface with this compound will result in a significant increase in its hydrophobicity. This is quantitatively measured by the water contact angle.

SubstrateTreatmentExpected Water Contact AngleNotes
Glass/SilicaUntreated (after cleaning & activation)< 20°The surface is highly hydrophilic.
Glass/SilicaAfter modification with this compound> 90° (typically 95-110°)The surface becomes hydrophobic. The exact contact angle will depend on the quality of the monolayer and the substrate roughness. While specific data for this compound is not abundant in the reviewed literature, these values are typical for similar short-chain alkylsilane modifications.

Troubleshooting

  • Low Contact Angle After Modification:

    • Incomplete Cleaning/Activation: Ensure the substrate is thoroughly cleaned and activated to expose a sufficient density of hydroxyl groups.

    • "Wet" Solvents: Use anhydrous solvents for the silanization step to prevent premature hydrolysis and polymerization of the silane in solution.

    • Insufficient Reaction Time/Temperature: Optimize the immersion time and/or temperature to ensure complete surface coverage.

    • Old Reagent: Use fresh this compound, as it can degrade over time, especially if exposed to moisture.

  • Non-Uniform Coating:

    • Uneven Cleaning: Ensure uniform cleaning and activation across the entire substrate surface.

    • Agitation: Gentle agitation during solution-phase deposition can help in achieving a more uniform coating.

Safety Precautions

  • This compound is a flammable liquid and should be handled in a well-ventilated area away from ignition sources.

  • Piranha solution is extremely dangerous. Always add hydrogen peroxide to sulfuric acid slowly, never the other way around. Use appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

  • Always handle solvents and chemicals in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Preparation of Silicone-Based Polymers from 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized silicone-based polymers using 1,1,1,3,5,5,5-heptamethyltrisiloxane as a key starting material. The described methods, primarily hydrosilylation and ring-opening polymerization, offer versatile routes to obtaining polymers with tailored properties suitable for a range of biomedical applications, including drug delivery and medical device coatings.

Introduction

Silicone polymers are widely utilized in the pharmaceutical and medical fields due to their biocompatibility, chemical inertness, and tunable physical properties.[1][2] this compound is a valuable precursor for the synthesis of these polymers, particularly through hydrosilylation reactions, which allow for the introduction of a variety of functional groups.[2] This enables the creation of materials with specific characteristics for applications such as enhancing drug solubility, creating controlled-release matrices, and developing antimicrobial coatings.[3]

Application Protocol 1: Synthesis of a Functionalized Silicone Polymer via Hydrosilylation

This protocol details the platinum-catalyzed hydrosilylation of 1-octene (B94956) with this compound. This reaction serves as a model for the functionalization of the Si-H group, which can be adapted for various alkenes to introduce different functionalities.

Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

  • This compound (HMTS)

  • 1-Octene

  • Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex)

  • Toluene (anhydrous)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere, add this compound and anhydrous toluene.

  • Addition of Alkene: To the stirred solution, add 1-octene via syringe.

  • Catalyst Addition: Introduce Karstedt's catalyst solution (typically in xylene or toluene) to the reaction mixture. The catalyst loading is a critical parameter and should be optimized.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by taking aliquots and analyzing them using ¹H NMR spectroscopy to observe the disappearance of the Si-H proton signal.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent and any unreacted volatiles can be removed under reduced pressure using a rotary evaporator.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the structure and purity of the functionalized silicone polymer.

Quantitative Data:

The following table summarizes typical reaction conditions and outcomes for the hydrosilylation of 1-octene with this compound.

ParameterValueReference
Molar Ratio (HMTS:1-Octene)1:1.2Generic Protocol
Catalyst Loading (mol%)0.01 - 0.1Generic Protocol
Reaction Temperature (°C)60 - 80Generic Protocol
Reaction Time (h)2 - 6Generic Protocol
SolventTolueneGeneric Protocol
Product Yield (%)>95Generic Protocol

Diagram of Hydrosilylation Workflow

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents 1. Mix HMTS and Toluene alkene 2. Add 1-Octene reagents->alkene catalyst 3. Add Karstedt's Catalyst alkene->catalyst heating 4. Heat and Stir catalyst->heating monitoring 5. Monitor by NMR heating->monitoring cooling 6. Cool Reaction monitoring->cooling Reaction Complete evaporation 7. Remove Volatiles cooling->evaporation characterization 8. Characterize Product evaporation->characterization ROP_Logic Monomer Cyclosiloxane Monomer (e.g., D3, D4) Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Cationic or Anionic Initiator Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Termination Quenching Agent Polymerization->Termination Linear_Polymer Linear Silicone Polymer Termination->Linear_Polymer Characterization GPC, NMR Analysis Linear_Polymer->Characterization Drug_Eluting_Coating cluster_device Medical Device cluster_coating Functional Silicone Coating cluster_body Biological Environment Device Implantable Device Functionalized_Coating Drug-Eluting Coating Device->Functionalized_Coating Coating Process Silicone Silicone Polymer with Reactive Groups Silicone->Functionalized_Coating Drug Therapeutic Drug Drug->Functionalized_Coating Tissue Surrounding Tissue Functionalized_Coating->Tissue Drug Release Response Reduced Inflammation/ Infection Tissue->Response Therapeutic Effect

References

Application Notes and Protocols: 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,1,1,3,5,5,5-heptamethyltrisiloxane as a versatile and efficient reducing agent in various organic transformations. The protocols detailed below are based on established literature and offer practical guidance for laboratory implementation.

Hydrosilylation of Ketones to Secondary Alcohols

The rhodium-catalyzed hydrosilylation of ketones using this compound offers a mild and effective method for the synthesis of secondary alcohols. This transformation is particularly useful for aromatic ketones.

Quantitative Data Summary
EntrySubstrateCatalystReducing AgentSolventTemp (°C)Time (h)Yield (%)
1Acetophenone (B1666503)[Rh(cod)Cl]₂This compoundToluene (B28343)70->95
24-Methoxyacetophenone[Rh(cod)Cl]₂This compoundToluene70->95
34-Chloroacetophenone[Rh(cod)Cl]₂This compoundToluene70->95
Experimental Protocol: Rhodium-Catalyzed Hydrosilylation of Acetophenone

Materials:

  • Acetophenone

  • This compound

  • [Rh(cod)Cl]₂ (dichloro(1,5-cyclooctadiene)rhodium(I) dimer)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add acetophenone (1.0 mmol).

  • Add anhydrous toluene (5 mL) to dissolve the substrate.

  • Add the rhodium catalyst, [Rh(cod)Cl]₂ (0.005 mmol, 0.5 mol%).

  • Add this compound (1.2 mmol).

  • Heat the reaction mixture to 70 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired secondary alcohol.

Hydrosilylation_Workflow Substrate Ketone Substrate Reaction Reaction at 70°C under Inert Atmosphere Substrate->Reaction Reagents This compound [Rh(cod)Cl]₂ Catalyst Toluene Reagents->Reaction Workup Aqueous Workup (NaHCO₃) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Secondary Alcohol Purification->Product

Hydrosilylation of Ketones Workflow

Reductive Deoxygenation of Esters to Ethers

While direct literature for this compound in this specific transformation is emerging, a closely related and well-documented protocol using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) with an iridium catalyst provides a robust method for the reductive deoxygenation of esters to ethers.[1] This reaction is particularly valuable for the synthesis of sterically hindered ethers.

Quantitative Data Summary
EntrySubstrate (Ester)CatalystReducing AgentSolventTemp (°C)Time (h)Yield (%)
1Methyl pivalateIrCl(CO)(P(OCH(CF₃)₂)₃)₂TMDSToluene252495
2Ethyl benzoateIrCl(CO)(P(OCH(CF₃)₂)₃)₂TMDSToluene252492
3Isopropyl isobutyrateIrCl(CO)(P(OCH(CF₃)₂)₃)₂TMDSToluene252488
Experimental Protocol: Iridium-Catalyzed Reductive Deoxygenation of Esters

Materials:

  • Ester substrate

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • IrCl(CO)(P(OCH(CF₃)₂)₃)₂

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the ester (0.5 mmol) and anhydrous toluene (1.0 mL) to a vial.

  • Add the iridium catalyst (0.005 mmol, 1 mol%).

  • Add TMDS (2.0 mmol, 4.0 equiv).

  • Seal the vial and stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to yield the corresponding ether.

Ester_Reduction_Pathway Ester Ester SilylAcetal Silyl Acetal Intermediate Ester->SilylAcetal Hydrosilylation Silane TMDS Silane->SilylAcetal Catalyst Iridium Catalyst Catalyst->SilylAcetal Ether Ether Product SilylAcetal->Ether Reduction

Ester to Ether Reduction Pathway

Deoxygenation of Aromatic Ketones and Aldehydes

The deoxygenation of aromatic carbonyl compounds to their corresponding methylene (B1212753) derivatives can be effectively achieved using polymethylhydrosiloxane (B1170920) (PMHS), a polymeric analogue of heptamethyltrisiloxane, in the presence of a palladium catalyst.[2][3][4][5] This method is noted for its mild conditions and high functional group tolerance.

Quantitative Data Summary
EntrySubstrateCatalystReducing AgentSolventTemp (°C)Time (h)Yield (%)
1AcetophenonePd/C + FeCl₃PMHSTHF250.196
24-MethoxyacetophenonePd/C + FeCl₃PMHSTHF250.198
3BenzaldehydePd/C + FeCl₃PMHSTHF250.295
4Ethyl VanillinPd/CPMHSMeOH25393
Experimental Protocol: Palladium-Catalyzed Deoxygenation of Acetophenone

Materials:

  • Acetophenone

  • Polymethylhydrosiloxane (PMHS)

  • Palladium on carbon (10 wt% Pd/C)

  • Ferric chloride (FeCl₃)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add acetophenone (1.0 mmol).

  • Add anhydrous THF (5 mL).

  • Add 10 wt% Pd/C (0.01 mmol, 1 mol%) and FeCl₃ (0.05 mmol, 5 mol%).

  • Add PMHS (3.0 mmol).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 10-15 minutes.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure ethylbenzene.

Deoxygenation_Logic start Aromatic Ketone/Aldehyde step1 Reduction to Alcohol Pd/C, PMHS start->step1:f0 step2 Hydrodeoxygenation FeCl₃ (Lewis Acid), PMHS step1:f0->step2:f0 end Alkane Product step2:f0->end

Two-Step Deoxygenation Mechanism

Reduction of Amides to Amines

The reduction of amides to amines is a fundamental transformation in organic synthesis. A platinum-catalyzed method using 1,1,3,3-tetramethyldisiloxane (TMDS) provides a practical and chemoselective route that is expected to be adaptable for this compound.[6][7] This protocol is advantageous due to its tolerance of various functional groups.

Quantitative Data Summary
EntrySubstrate (Amide)CatalystReducing AgentSolventTemp (°C)Time (h)Yield (%)
1N-BenzylbenzamidePtCl₂TMDSTHF25395
2N,N-DimethylbenzamidePtCl₂TMDSTHF25392
34-ChlorobenzamidePtCl₂TMDSTHF25388
Experimental Protocol: Platinum-Catalyzed Reduction of N-Benzylbenzamide

Materials:

  • N-Benzylbenzamide

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • Platinum(II) chloride (PtCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add N-benzylbenzamide (1.0 mmol) and PtCl₂ (0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous THF (2 mL) and TMDS (2.2 mmol).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with 1 M HCl.

  • Wash the aqueous layer with diethyl ether to remove silicone byproducts.

  • Basify the aqueous layer with 2 M NaOH until pH > 10.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the amine.

Amide_Reduction_Process Start Amide Substrate Reaction PtCl₂, TMDS in THF Room Temperature, 3h Start->Reaction Quench Acidic Quench (1M HCl) Reaction->Quench Wash Ethereal Wash Quench->Wash Basify Basification (2M NaOH) Wash->Basify Extract Extraction with Ether Basify->Extract Isolate Product Isolation Extract->Isolate

Amide to Amine Reduction Workflow

References

Application Notes and Protocols: C-H Bond Silylation using 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the transition-metal-catalyzed C-H bond silylation of aromatic and heteroaromatic compounds using 1,1,1,3,5,5,5-heptamethyltrisiloxane. The primary focus is on iridium-catalyzed systems, for which a wealth of data is available, with additional information on platinum-catalyzed reactions.

Introduction

Direct C-H bond silylation is a powerful tool in modern organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable C-Si bonds. This transformation provides a streamlined route to organosilicon compounds, which are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and organic materials. This compound has emerged as a practical and efficient silylating agent in these reactions.

Catalytic systems based on iridium and platinum have been shown to effectively mediate the silylation of C-H bonds with this compound. Iridium catalysts, particularly those employing phenanthroline-type ligands, have demonstrated broad substrate scope and high efficiency, especially for electron-rich arenes and various heterocycles.

Catalytic Systems and Reaction Mechanisms

Iridium-Catalyzed Silylation

The most effective iridium-based catalytic system for C-H silylation with this compound typically consists of an iridium precursor, such as [Ir(cod)(OMe)]2, and a nitrogen-based ligand, most notably 2,9-dimethylphenanthroline (2,9-Me₂phen).[1][2][3] A key aspect of this catalytic system is its sensitivity to the hydrogen gas byproduct, which can inhibit the catalyst.[2][3] Therefore, conducting the reaction under a flow of inert gas, such as nitrogen or argon, is crucial to drive the reaction to completion and achieve high yields.[2][3]

The proposed catalytic cycle for the iridium-catalyzed silylation of arenes is depicted below. The resting state of the catalyst is an iridium disilyl hydride complex.[4] The reaction proceeds through oxidative addition of the arene C-H bond to the iridium center, followed by reductive elimination to form the C-Si bond and regenerate the active catalyst. For electron-rich arenes, C-H bond cleavage is the rate-limiting step.

Iridium_Catalytic_Cycle Ir(III)-H(SiR3)2 Ir(III) Disilyl Hydride (Resting State) Ir(V)-H2(SiR3)2(Ar) Ir(V) Intermediate Ir(III)-H(SiR3)2->Ir(V)-H2(SiR3)2(Ar) + Ar-H Ir(III)-H(SiR3)(Ar) Ir(III) Aryl Silyl (B83357) Hydride Ir(V)-H2(SiR3)2(Ar)->Ir(III)-H(SiR3)(Ar) - H2 Ir(I)-(SiR3) Ir(I) Silyl Complex Ir(III)-H(SiR3)(Ar)->Ir(I)-(SiR3) - Ar-SiR3 Ir(I)-(SiR3)->Ir(III)-H(SiR3)2 + HSiR3

Iridium-Catalyzed C-H Silylation Catalytic Cycle

Platinum-Catalyzed Silylation

Platinum complexes are also capable of catalyzing the aromatic C-H silylation of arenes with this compound.[1] While detailed mechanistic studies for the C-H activation of arenes with this specific siloxane are less common in the provided results, platinum catalysis is well-established for hydrosilylation reactions. For C-H silylation, the reactions often require higher temperatures. Platinum catalysts have been noted for their utility in the borylation and silylation of sterically congested and fluorinated arenes.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the silylation of various aromatic and heteroaromatic substrates with this compound using different catalytic systems.

Table 1: Iridium-Catalyzed Silylation of Arenes

EntrySubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
1Benzene[Ir(cod)(OMe)]₂ / 2,9-Me₂phen802077[2]
21,3-Dimethoxybenzene[Ir(cod)(OMe)]₂ / 2,9-Me₂phen802094[2]
3Toluene[Ir(cod)(OMe)]₂ / 2,9-Me₂phen802085[2]
4Anisole[Ir(cod)(OMe)]₂ / 2,9-Me₂phen802088[2]
5N,N-Dimethylaniline[Ir(cod)(OMe)]₂ / 2,9-Me₂phen802066[2]

Table 2: Iridium-Catalyzed Silylation of Heteroarenes

EntrySubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
1Indole[Ir(OMe)(COD)]₂ / dtbpy802485[4]
25-Methoxyindole[Ir(OMe)(COD)]₂ / dtbpy802492[4]
3Thiophene[Ir(cod)(OMe)]₂ / 2,9-Me₂phen1002475[5]
4Furan[Ir(cod)(OMe)]₂ / 2,9-Me₂phen1002468[5]
5N-Methylpyrrole[Ir(OMe)(COD)]₂ / dtbpy1204855[4]

Table 3: Platinum-Catalyzed Silylation of Aryl Halides

EntrySubstrateCatalystTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePt(dba)₂ / P(t-Bu)₃1001695[6]
24-IodotoluenePt(dba)₂ / P(t-Bu)₃1001692[6]
31-IodonaphthalenePt(dba)₂ / P(t-Bu)₃1001688[6]
44-IodobenzonitrilePt(dba)₂ / P(t-Bu)₃1001678[6]

Note: Data for Pt-catalyzed direct C-H silylation of arenes with heptamethyltrisiloxane was limited in the search results; the table reflects silylation of aryl iodides as a related transformation.

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed C-H Silylation of Arenes

This protocol is a general guideline for the silylation of arenes using an iridium/2,9-dimethylphenanthroline catalytic system.

Materials:

  • Iridium precursor: [Ir(cod)(OMe)]₂

  • Ligand: 2,9-Dimethylphenanthroline (2,9-Me₂phen)

  • Silylating agent: this compound

  • Arene substrate

  • Anhydrous solvent (e.g., THF, octane)

  • Schlenk flask or a vial equipped with a stir bar and a septum

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(cod)(OMe)]₂ (0.01 mmol, 1.0 mol%) and 2,9-dimethylphenanthroline (0.03 mmol, 3.0 mol%) to a Schlenk flask or vial.

  • Reaction Setup: Add the arene substrate (1.0 mmol) and this compound (1.5 mmol, 1.5 equiv) to the flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1.0 mL of THF to achieve a 1 M concentration of the arene).

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). It is crucial to maintain a positive pressure of nitrogen or argon, and if possible, a gentle stream of the inert gas should be passed through the headspace of the reaction vessel to remove the hydrogen gas byproduct.[2][3]

  • Monitoring the Reaction: The reaction progress can be monitored by GC-MS or TLC analysis of aliquots taken from the reaction mixture.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile components.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst_Prep 1. Catalyst Preparation ([Ir(cod)(OMe)]2 + 2,9-Me2phen) in inert atmosphere Reagent_Add 2. Add Arene and Heptamethyltrisiloxane Catalyst_Prep->Reagent_Add Solvent_Add 3. Add Anhydrous Solvent Reagent_Add->Solvent_Add Heating 4. Heat under N2 flow (80-120 °C) Solvent_Add->Heating Monitoring 5. Monitor by GC-MS/TLC Heating->Monitoring Cooling 6a. Cool to Room Temp. Monitoring->Cooling Concentration 6b. Concentrate in vacuo Cooling->Concentration Purification 6c. Purify by Column Chromatography Concentration->Purification

General Experimental Workflow for Iridium-Catalyzed C-H Silylation
Protocol 2: Hydroxyl-Directed Ortho-Silylation of Benzyl (B1604629) Alcohol Derivatives

This protocol describes a method for the ortho-silylation of benzyl alcohol derivatives, where the hydroxyl group directs the C-H activation.[7][8]

Materials:

  • Iridium precursor: [Ir(cod)OMe]₂

  • Ligand: 1,10-Phenanthroline (B135089)

  • Silylating agent: Diethylsilane (B7801327) (for in situ generation of the hydrido)silyl ether)

  • Substrate: Benzyl alcohol derivative

  • Hydrogen acceptor: Norbornene

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In situ Silyl Ether Formation: To a solution of the benzyl alcohol derivative (1.0 mmol) in anhydrous THF (2.0 mL), add diethylsilane (1.2 mmol). The formation of the (hydrido)silyl ether can be facilitated by a catalytic amount of a suitable base if necessary.

  • Catalyst Addition: To the solution containing the in situ generated silyl ether, add [Ir(cod)OMe]₂ (0.01 mmol, 1.0 mol%), 1,10-phenanthroline (0.02 mmol, 2.0 mol%), and norbornene (1.2 mmol).

  • Reaction Conditions: Seal the reaction vessel and heat the mixture at 80-100 °C for the specified time (typically 12-24 h).

  • Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.

Safety Precautions
  • All reactions should be performed in a well-ventilated fume hood.

  • Iridium and platinum catalysts, as well as silanes, should be handled with care, following appropriate safety guidelines.

  • Anhydrous solvents are flammable and should be handled under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The iridium-catalyzed C-H silylation of arenes and heteroarenes using this compound is a robust and versatile method for the synthesis of valuable organosilicon compounds. The use of a sterically hindered phenanthroline ligand and the removal of the hydrogen byproduct are key to achieving high efficiency. This methodology offers a powerful strategy for late-stage functionalization in drug discovery and the development of new materials.

References

Application Notes and Protocols: Synthesis of Arylsilanes with 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of arylsilanes is of significant interest in organic chemistry and drug development due to their versatility as intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Hiyama cross-coupling reaction.[1][2] 1,1,1,3,5,5,5-Heptamethyltrisiloxane has emerged as a valuable silylating agent for the direct C-H silylation of arenes and the silylation of aryl halides.[1][2][3] This document provides detailed protocols for the synthesis of arylsilanes using this compound, focusing on transition-metal catalyzed methodologies. The resulting arylsiloxanes can be readily utilized in further synthetic transformations.[2]

Platinum-Catalyzed Aromatic C-H Silylation of Arenes

One of the most direct methods for the synthesis of arylsilanes is the platinum-catalyzed dehydrogenative coupling of arenes with this compound.[1][4] This reaction involves the activation of a C-H bond of an aromatic ring and subsequent formation of a C-Si bond, with the release of hydrogen gas. Platinum complexes, particularly those generated in situ from PtCl₂ and hydrotris(pyrazolyl)borate (Tp) derivatives, have proven to be effective catalysts for this transformation.[1][4]

Experimental Workflow: Platinum-Catalyzed C-H Silylation

G Workflow for Platinum-Catalyzed Aromatic C-H Silylation cluster_prep Catalyst Preparation (in situ) cluster_reaction Silylation Reaction cluster_workup Work-up and Analysis PtCl2 PtCl₂ catalyst_prep Stir in Arene (Room Temperature, 1h) PtCl2->catalyst_prep Tp_ligand Hydrotris(pyrazolyl)borate (e.g., TpMe₂K) Tp_ligand->catalyst_prep add_siloxane Add this compound catalyst_prep->add_siloxane Catalyst in Arene Solution heating Heat Reaction Mixture (e.g., 200°C, 24h) add_siloxane->heating analysis Analysis by GC and GC-MS heating->analysis product Arylsilane Product analysis->product

Caption: Workflow for the platinum-catalyzed aromatic C-H silylation of arenes.

General Protocol for Platinum-Catalyzed Aromatic C-H Silylation

This protocol is a general procedure based on reported methods.[1] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Platinum(II) chloride (PtCl₂)

  • Hydrotris(3,5-dimethylpyrazolyl)borate potassium salt (TpMe₂K)

  • Arene (e.g., benzene (B151609), toluene)

  • This compound

  • Resealable Schlenk tube

  • Nitrogen or Argon source

  • Magnetic stirrer with heating

Procedure:

  • To a resealable Schlenk tube, add PtCl₂ (15 µmol, 0.03 mol%) and TpMe₂K (15 µmol, 0.03 mol%).

  • Evacuate the tube and backfill with an inert atmosphere (Nitrogen or Argon).

  • Add the arene (5 mmol, 10 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for the in situ formation of the catalyst.

  • Add this compound (0.50 mmol, 1 equivalent).

  • Seal the Schlenk tube tightly and stir the reaction mixture at 200°C for 24 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and yield.

Quantitative Data for Platinum-Catalyzed Silylation of Benzene

The following table summarizes the results from an initial screening of platinum precursors and ligands for the dehydrogenative coupling of benzene with this compound.[1]

EntryPlatinum PrecursorLigandCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)
1PtCl₂TpMe₂K32002485
2Pt(dba)₂-320024<5
3PtCl₂-3200240
4PtCl₂TpK32002478
5PtCl₂TpMe₂K12002465

Transition-Metal Catalyzed Silylation of Aryl Iodides

An alternative to direct C-H activation is the silylation of aryl halides, particularly aryl iodides, with this compound.[2][3][5] This method is advantageous for substrates that may not be suitable for C-H activation or where regioselectivity is a concern. Various transition-metal catalysts, including Palladium(0), Platinum(0), and Rhodium(I), have been shown to be effective, each with a different substrate scope.[2][3][5] For instance, palladium catalysts are highly effective for electron-rich aryl iodides, while platinum catalysts perform better with electron-deficient substrates.[2] Rhodium catalysts have demonstrated utility for the silylation of sterically hindered aryl iodides.[2] This catalytic approach offers improved chemoselectivity and broader substrate applicability compared to traditional methods that utilize Grignard or organolithium reagents.[2]

Logical Relationship of Catalyst Choice for Silylation of Aryl Iodides

G Catalyst Selection Based on Aryl Iodide Substrate cluster_catalyst Catalyst Selection cluster_substrate_type Substrate Characteristics ArylIodide Aryl Iodide Substrate electron_rich Electron-Rich ArylIodide->electron_rich electron_deficient Electron-Deficient ArylIodide->electron_deficient sterically_hindered Sterically Hindered ArylIodide->sterically_hindered Pd_cat Palladium(0) Catalyst Pt_cat Platinum(0) Catalyst Rh_cat Rhodium(I) Catalyst electron_rich->Pd_cat Highly Effective electron_deficient->Pt_cat Performs Better sterically_hindered->Rh_cat Effective

References

Application Notes and Protocols: 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Stationary Phase for Specialized Separations

Introduction

1,1,1,3,5,5,5-Heptamethyltrisiloxane is a linear siloxane compound notable for its chemical inertness, low surface tension, and excellent thermal stability.[1] While widely utilized in cosmetics, lubricants, and as a surfactant for pesticide and coating additives, its potential as a stationary phase in gas chromatography (GC) is an emerging area of interest for specialized applications.[1][2] This document provides an overview of its properties, potential applications, and a general protocol for its use as a GC stationary phase.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a stationary phase is crucial for method development. Key properties of this compound are summarized below.

PropertyValue
Molecular FormulaC7H22O2Si3
Molecular Weight222.51 g/mol [1]
Boiling Point142 °C[3]
Density0.819 g/mL at 25 °C[1][3]
Refractive Indexn20/D 1.382[1][3]
Purity≥ 97%[3]
PolarityNon-polar

Theoretical Principles of Separation

The separation of analytes on a this compound stationary phase is governed by the principles of gas-liquid chromatography. The non-polar nature of this siloxane polymer suggests that it will primarily separate compounds based on differences in their boiling points and van der Waals interactions. Analytes with lower boiling points will elute faster, while those with higher boiling points will be retained longer. The selectivity of this stationary phase is expected to be similar to other dimethylpolysiloxane phases.[4][5]

Potential Applications

Based on its non-polar characteristics and thermal stability, this compound holds promise as a stationary phase for the analysis of:

  • Volatile Organic Compounds (VOCs): Its low polarity makes it suitable for the separation of non-polar VOCs.

  • Hydrocarbons: Analysis of petroleum products and environmental samples for hydrocarbon content.

  • Solvents: Quantification of residual solvents in pharmaceutical and chemical products.

  • Flavor and Fragrance Compounds: Separation of non-polar to moderately polar compounds in complex mixtures.

Experimental Protocol: Preparation and Use of a Packed GC Column

This section outlines a general procedure for preparing a packed GC column with this compound as the stationary phase and its subsequent use for analysis.

Materials and Reagents
  • This compound (≥97% purity)[3]

  • Chromatographic support (e.g., Chromosorb W-HP, 80/100 mesh)

  • Volatile solvent (e.g., dichloromethane (B109758), HPLC grade)

  • Empty stainless steel or glass column (e.g., 2 m x 1/8 in. ID)

  • Glass wool, silanized

  • Column packer

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Carrier gas (e.g., Nitrogen, Helium, high purity)

  • Test mixture of n-alkanes (e.g., C8-C20)

Workflow for GC Analysis

Figure 1. General workflow for preparing and using a packed GC column.

Detailed Methodology
  • Preparation of the Packing Material (5% w/w loading):

    • Accurately weigh 0.5 g of this compound.

    • Dissolve it in a sufficient volume of dichloromethane in a round-bottom flask.

    • Add 9.5 g of Chromosorb W-HP (80/100 mesh) to the solution.

    • Slowly evaporate the solvent under vacuum using a rotary evaporator until a free-flowing powder is obtained.

  • Column Packing:

    • Plug one end of the clean, empty column with a small piece of silanized glass wool.

    • Attach the empty column to the column packer.

    • Fill the column with the prepared packing material under gentle vibration to ensure a uniform and dense packing.

    • Once the column is filled, plug the other end with silanized glass wool.

  • Column Conditioning:

    • Install the packed column in the gas chromatograph, connecting the inlet to the injector but leaving the outlet disconnected from the detector.

    • Set the carrier gas flow rate to 20-30 mL/min.

    • Program the oven temperature to increase from 40 °C to 150 °C at a rate of 2 °C/min and hold at 150 °C for at least 4 hours. This step is crucial to remove any residual solvent and volatile impurities from the stationary phase.

    • After conditioning, cool the oven and connect the column outlet to the detector.

  • Gas Chromatographic Analysis:

    • GC Parameters:

      • Injector Temperature: 200 °C

      • Detector Temperature (FID): 250 °C

      • Carrier Gas: Nitrogen at a flow rate of 30 mL/min

      • Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 200 °C at 10 °C/min (hold for 5 min).

    • Sample Injection:

      • Inject 1 µL of the n-alkane test mixture.

    • Data Acquisition:

      • Acquire the chromatogram and identify the peaks corresponding to the n-alkanes.

Data Interpretation and Quality Control

The performance of the prepared column should be evaluated by calculating the retention indices of the n-alkanes and assessing the peak shape and resolution. Symmetrical peaks and baseline resolution of the test compounds indicate a well-packed and conditioned column.

Logical Relationship of GC Parameters

GC_Parameters cluster_params Key GC Parameters cluster_outcomes Chromatographic Outcomes A Stationary Phase (this compound) X Resolution A->X Selectivity B Column Dimensions (Length, ID) B->X Y Retention Time B->Y Z Peak Shape B->Z C Film Thickness C->Y D Carrier Gas Velocity D->X D->Y D->Z E Temperature Program E->X E->Y

Figure 2. Interrelationship of key GC parameters influencing separation.

Conclusion

This compound presents an intriguing possibility for a non-polar stationary phase in gas chromatography. Its thermal stability and chemical inertness are advantageous properties. The protocols provided herein offer a foundational approach for researchers and scientists to explore its utility in specific analytical challenges, particularly in the analysis of volatile and non-polar compounds. Further research is warranted to fully characterize its chromatographic properties and expand its application scope.

References

Application of 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,5,5,5-Heptamethyltrisiloxane is a volatile, low-viscosity silicone fluid with a low surface tension. These properties make it an attractive candidate for use in various drug delivery systems, particularly for topical and transdermal applications. Its high permeability and ability to act as a carrier can enhance the delivery of active pharmaceutical ingredients (APIs) to and through the skin. While specific formulations where heptamethyltrisiloxane is the primary vehicle for nanoparticles or microemulsions with detailed drug release data are not extensively documented in publicly available literature, its role as a penetration enhancer and volatile excipient is recognized.

These application notes provide a framework for incorporating and evaluating this compound in drug delivery systems, focusing on nanoemulsions and topical gels. The protocols outlined below are generalized and should be optimized for specific drug candidates and formulation requirements.

Key Properties of this compound for Drug Delivery

PropertyValueSignificance in Drug Delivery
Molecular Formula C7H22O2Si3Influences its chemical interactions and compatibility.
Molecular Weight 222.50 g/mol Its relatively low molecular weight contributes to its volatility.
Boiling Point 142 °CAllows for evaporation from the skin surface, potentially concentrating the drug.
Density 0.819 g/mL at 25 °CImportant for formulation calculations.
Viscosity LowEnables the formulation of easily spreadable and non-greasy topical products.
Surface Tension LowPromotes the wetting and spreading of formulations on the skin surface.
Permeability HighCan enhance the penetration of APIs through the stratum corneum.

Application 1: Heptamethyltrisiloxane in Topical Nanoemulsion Formulations

Heptamethyltrisiloxane can be utilized as a component of the oil phase in oil-in-water (o/w) nanoemulsions. Its volatility can be advantageous in creating a formulation that dries quickly, leaving a thin film of the drug and other non-volatile components on the skin.

Experimental Protocol: Preparation of a Topical Nanoemulsion

This protocol describes the preparation of a model o/w nanoemulsion where heptamethyltrisiloxane is part of the oil phase.

Materials:

  • Active Pharmaceutical Ingredient (API) - Lipophilic

  • This compound

  • Co-oil (e.g., Isopropyl myristate, Oleic acid)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol P, Propylene glycol)

  • Purified Water

Equipment:

  • High-shear homogenizer or microfluidizer

  • Magnetic stirrer

  • Beakers and graduated cylinders

  • Analytical balance

Methodology:

  • Oil Phase Preparation:

    • Dissolve the lipophilic API in a mixture of this compound and the co-oil.

    • Gently stir until the API is fully dissolved.

  • Aqueous Phase Preparation:

    • Disperse the surfactant and co-surfactant in purified water.

    • Stir until a clear solution is formed.

  • Nanoemulsion Formation:

    • Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

    • Subject the coarse emulsion to high-shear homogenization or microfluidization to reduce the droplet size to the nano-range.

  • Characterization:

    • Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug content and encapsulation efficiency by a suitable analytical method (e.g., HPLC).

    • Assess the pH and viscosity of the formulation.

Data Presentation: Example Characterization of a Model Nanoemulsion
Formulation CodeAPI Concentration (% w/w)Heptamethyltrisiloxane:Co-oil RatioDroplet Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
NE-HTS-0111:1150 ± 5.20.21 ± 0.02-25.3 ± 1.595.2 ± 2.1
NE-HTS-0211:2165 ± 6.10.25 ± 0.03-23.8 ± 1.893.8 ± 2.5
NE-HTS-0321:1158 ± 5.80.23 ± 0.02-26.1 ± 1.696.5 ± 1.9

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Nanoemulsion_Workflow cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation API Lipophilic API Mix_Oil Dissolve API in Oil Mixture API->Mix_Oil HTS Heptamethyltrisiloxane HTS->Mix_Oil CoOil Co-oil CoOil->Mix_Oil Emulsify Coarse Emulsion Formation (Magnetic Stirring) Mix_Oil->Emulsify Add to Aqueous Phase Surfactant Surfactant Mix_Aq Disperse Surfactants in Water Surfactant->Mix_Aq CoSurfactant Co-surfactant CoSurfactant->Mix_Aq Water Purified Water Water->Mix_Aq Mix_Aq->Emulsify Homogenize High-Shear Homogenization/ Microfluidization Emulsify->Homogenize Process Characterize Characterization (DLS, HPLC, etc.) Homogenize->Characterize Final Nanoemulsion

Figure 1: Workflow for the preparation of a topical nanoemulsion.

Application 2: Heptamethyltrisiloxane as a Penetration Enhancer in Topical Gels

Due to its ability to reduce surface tension and potentially disrupt the lipid barrier of the stratum corneum, this compound can be incorporated into topical gel formulations to enhance drug penetration.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol details the evaluation of a topical gel containing heptamethyltrisiloxane as a penetration enhancer using a Franz diffusion cell.

Materials:

  • Topical gel formulation with API and heptamethyltrisiloxane

  • Control gel formulation with API (without heptamethyltrisiloxane)

  • Excised human or animal skin (e.g., porcine ear skin)

  • Phosphate buffered saline (PBS), pH 7.4 (Receptor medium)

  • Franz diffusion cells

Equipment:

  • Franz diffusion cell apparatus with stirring and temperature control

  • Micro-syringe for sampling

  • HPLC or other suitable analytical instrument for drug quantification

Methodology:

  • Skin Preparation:

    • Thaw the excised skin at room temperature.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

    • Mount the skin on the receptor chamber of the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Franz Cell Setup:

    • Fill the receptor chamber with pre-warmed (32 ± 1 °C) PBS, ensuring no air bubbles are trapped beneath the skin.

    • Allow the system to equilibrate for 30 minutes.

  • Sample Application:

    • Apply a finite dose (e.g., 10 mg/cm²) of the test and control gel formulations to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) and enhancement ratio (ER).

Data Presentation: Example In Vitro Skin Permeation Data
FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control Gel 2.5 ± 0.41.25 ± 0.201.0
Gel + 5% HTS 7.8 ± 0.93.90 ± 0.453.12

Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes. HTS: Heptamethyltrisiloxane. ER = Jss (with enhancer) / Jss (control).

Skin_Permeation_Workflow A Excised Skin Preparation B Mount Skin on Franz Diffusion Cell A->B C Fill Receptor with PBS (pH 7.4) and Equilibrate B->C D Apply Topical Gel Formulation to Donor Compartment C->D E Withdraw Samples from Receptor at Time Intervals D->E F Analyze Drug Concentration (HPLC) E->F H Replace with Fresh Receptor Medium E->H G Calculate Permeation Parameters (Flux, Kp, ER) F->G H->E

Figure 2: Experimental workflow for an in vitro skin permeation study.

Signaling Pathways and Logical Relationships

The primary mechanism by which this compound is thought to enhance drug delivery is through its physical interaction with the stratum corneum, the outermost layer of the skin. This is a physical-chemical interaction rather than a biological signaling pathway.

Penetration_Enhancement_Mechanism cluster_formulation Topical Formulation cluster_skin Skin Barrier cluster_mechanism Proposed Mechanism of Enhancement Formulation Formulation containing API and Heptamethyltrisiloxane SC Stratum Corneum (Lipid Bilayers) Formulation->SC Application on Skin HTS_Action1 Reduces Surface Tension of Formulation Formulation->HTS_Action1 HTS_Action4 Increases Drug Partitioning into Stratum Corneum Formulation->HTS_Action4 Deeper_Layers Viable Epidermis and Dermis SC->Deeper_Layers Drug Permeation HTS_Action2 Interacts with and disrupts SC Lipid Structure HTS_Action1->SC Improves Spreading HTS_Action3 Increases Fluidity of Lipid Bilayers HTS_Action2->HTS_Action3 Increased_Permeation Enhanced Drug Permeation HTS_Action3->Increased_Permeation HTS_Action4->Increased_Permeation Increased_Permeation->Deeper_Layers leads to

Application Notes and Protocols for 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,1,1,3,5,5,5-heptamethyltrisiloxane as a specialized solvent for spectroscopic analysis. Its unique properties, including low viscosity, chemical inertness, and volatility, make it a valuable alternative to traditional solvents in specific analytical applications, particularly for non-polar compounds and in situations where solvent interference is a concern.

Introduction

This compound is a linear siloxane with the chemical formula [(CH₃)₃SiO]₂SiHCH₃.[1][2][3] It is a colorless, odorless liquid with low surface tension and excellent thermal stability.[4] These characteristics, combined with its non-polar nature, make it a suitable solvent for the spectroscopic analysis of a range of compounds, including active pharmaceutical ingredients (APIs). This document outlines its physical and chemical properties, provides guidance on its use in various spectroscopic techniques, and offers protocols for sample preparation and analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in a laboratory setting.

PropertyValueReference
Chemical Formula C₇H₂₂O₂Si₃[1][3]
Molecular Weight 222.50 g/mol [1][3]
Appearance Colorless, clear liquid[4]
Boiling Point 142 °C (lit.)[2]
Density 0.819 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.382 (lit.)[2]
Viscosity Low (comparable to water)
Solubility Miscible with acetone, ethanol, diethyl ether. Insoluble in water.[2]
Chemical Stability Stable. Incompatible with strong oxidizing agents.[2]

Spectroscopic Properties and Applications

The utility of a solvent in spectroscopy is determined by its transparency in the spectral region of interest and its ability to dissolve the analyte without interfering with its signal.

UV-Visible (UV-Vis) Spectroscopy

Protocol for Determining UV-Vis Cutoff Wavelength:

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Reference: Fill a quartz cuvette with air (or a reference solvent if comparing).

  • Sample: Fill a matched quartz cuvette with this compound.

  • Scan: Perform a baseline scan across the desired UV-Vis range (e.g., 200-800 nm).

  • Determination: The UV cutoff is the wavelength at which the absorbance of the solvent significantly increases, typically defined as an absorbance of 1 AU.

Application Workflow for UV-Vis Spectroscopy:

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Solubility_Test Test Analyte Solubility Prepare_Solution Prepare Analyte Solution Solubility_Test->Prepare_Solution Set_Parameters Set Spectrometer Parameters Prepare_Solution->Set_Parameters Prepare_Blank Prepare Solvent Blank Baseline_Correction Perform Baseline Correction with Solvent Blank Prepare_Blank->Baseline_Correction Set_Parameters->Baseline_Correction Measure_Sample Measure Sample Absorbance Baseline_Correction->Measure_Sample Analyze_Data Analyze Spectral Data Measure_Sample->Analyze_Data Start Analyte for NMR Analysis Check_Solubility Is analyte soluble in common deuterated solvents? Start->Check_Solubility Use_Standard Use Standard Deuterated Solvent Check_Solubility->Use_Standard Yes Consider_Alternative Consider Alternative Solvent Check_Solubility->Consider_Alternative No Check_Polarity Is analyte non-polar? Consider_Alternative->Check_Polarity Use_Heptamethyltrisiloxane Use this compound Check_Polarity->Use_Heptamethyltrisiloxane Yes Find_Other_Solvent Find another suitable solvent Check_Polarity->Find_Other_Solvent No Check_Interference Do solvent peaks overlap with analyte signals? Use_Heptamethyltrisiloxane->Check_Interference Acquire_Spectrum Acquire NMR Spectrum Check_Interference->Acquire_Spectrum No Check_Interference->Find_Other_Solvent Yes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrosilylation with 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrosilylation of various substrates using 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS).

Troubleshooting Guide

This guide addresses common issues encountered during the hydrosilylation reaction with HMTS, offering potential causes and solutions.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.[1] 2. Catalyst Poisoning: Trace amounts of water, amines, thiols, or other functional groups on the substrate can deactivate the catalyst.[1] 3. Insufficient Temperature: The reaction temperature may be too low for the specific catalyst and substrate. 4. Incorrect Stoichiometry: An improper ratio of alkene/alkyne to the Si-H groups of HMTS can lead to incomplete reaction.1. - Use a fresh batch of catalyst. - Ensure the catalyst is stored under an inert atmosphere. - Consider a catalyst pre-activation step if applicable.[1] 2. - Use anhydrous solvents and reagents. - Purify substrates to remove potential inhibitors. - Consider using a catalyst that is more tolerant to functional groups.[2] 3. - Gradually increase the reaction temperature and monitor the reaction progress.[1] 4. - Optimize the molar ratio of the unsaturated compound to HMTS. A slight excess of the alkene is sometimes used.
Low Yield of Desired Product 1. Side Reactions: Competing reactions such as alkene isomerization, dehydrogenative silylation, or redistribution reactions of the siloxane can reduce the yield of the target product.[3][4][5] 2. Product Degradation: The desired product may be unstable under the reaction conditions or during workup and purification.[1]1. - Screen different catalysts to find one with higher selectivity for the desired addition product.[1] - Optimize the reaction temperature; lower temperatures can sometimes suppress side reactions.[1] - Adjust the reaction time to minimize the formation of byproducts. 2. - Employ milder workup and purification techniques. - If the product is sensitive to silica (B1680970) gel, consider alternative purification methods like distillation or flash chromatography with a different stationary phase.[1]
Formation of Isomers (e.g., β- vs. α-addition) 1. Catalyst Type: The choice of catalyst and its ligands significantly influences the regioselectivity of the hydrosilylation.[6][7] 2. Reaction Mechanism: The reaction may proceed through different mechanistic pathways (e.g., Chalk-Harrod vs. modified Chalk-Harrod) leading to different isomers.[2][3]1. - For anti-Markovnikov (β) addition, platinum catalysts like Karstedt's catalyst are commonly used.[2] - For Markovnikov (α) addition, specific ruthenium catalysts have shown high selectivity.[8] - Experiment with different catalysts (e.g., Pt, Rh, Ir) and ligands to achieve the desired regioselectivity.[9]
Difficulty in Catalyst Removal 1. Homogeneous Catalyst: The catalyst is soluble in the reaction mixture, making its separation from the product challenging.[1]1. - Consider using a heterogeneous catalyst that can be easily removed by filtration.[1] - Explore catalysts immobilized on a solid support. - Some ionic liquid-supported catalysts can be separated by phase separation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for optimizing the reaction temperature for hydrosilylation with HMTS?

A1: A good starting point for optimization is often room temperature, as some modern catalysts show high activity under these mild conditions.[2] If no reaction is observed, the temperature can be gradually increased, for example, to 60-90 °C, while monitoring the reaction progress.[1][10] The optimal temperature will depend on the specific catalyst and substrates being used.

Q2: Which catalysts are most commonly used for the hydrosilylation of alkenes with HMTS?

A2: Platinum-based catalysts are widely used in industry and academia due to their high activity.[2] The most common are Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[2][3][5] Rhodium complexes are also effective, particularly for certain substrates.[6] More recently, catalysts based on less expensive metals like iron and cobalt are being explored as more sustainable alternatives.[2][11]

Q3: How can I minimize the formation of isomerized alkene byproducts?

A3: Alkene isomerization is a common side reaction, especially with platinum catalysts.[5] To minimize this, you can:

  • Screen different catalysts: Some catalysts are less prone to causing isomerization.[1]

  • Optimize reaction conditions: Using lower temperatures and shorter reaction times can often reduce the extent of isomerization.[1]

  • Use a catalyst inhibitor: In some cases, an inhibitor can be used to suppress side reactions, though this may also decrease the rate of the desired hydrosilylation.

Q4: What is the role of the solvent in hydrosilylation reactions with HMTS?

A4: While some hydrosilylation reactions can be run neat (without solvent), a solvent is often used to dissolve the reactants and catalyst, and to control the reaction temperature. Common solvents include toluene, xylenes, and tetrahydrofuran (B95107) (THF). It is crucial that the solvent is anhydrous, as water can deactivate the catalyst.[1]

Q5: How does the structure of the alkene affect the hydrosilylation reaction with HMTS?

A5: The reactivity of the alkene is influenced by steric hindrance. Generally, terminal alkenes are more reactive than internal alkenes.[12] Highly substituted or bulky alkenes may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst) to achieve good conversion.

Experimental Protocols

General Procedure for Hydrosilylation of an Alkene with HMTS using Karstedt's Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol) and an appropriate amount of anhydrous solvent (e.g., toluene, 2 mL) to a dry reaction flask equipped with a magnetic stirrer and a condenser.

  • Addition of Silane: Add this compound (HMTS) (a slight excess, e.g., 1.2 mmol of Si-H) to the flask.

  • Catalyst Addition: Add the Karstedt's catalyst solution (e.g., 10-50 ppm Pt relative to the alkene) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the Si-H signal.

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure hydrosilylated product.[1]

Data Presentation

Table 1: Exemplary Reaction Conditions for Hydrosilylation with HMTS
Alkene/AlkyneCatalystn(C=C):n(Si-H) RatioTemperature (°C)Time (h)Conversion (%)Reference
Generic AlkeneChloroplatinic acid1.2:1.090595.37[10]
1-OcteneKarstedt's catalyst---High[3][5]
Terminal AlkenesIron Complex-Room Temp0.17up to 99[2]
1-OcteneCobalt Nanoparticles-303.5 - 7up to 99[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_workup Workup & Purification prep1 Add alkene and anhydrous solvent to flask prep2 Add this compound prep1->prep2 catalyst Add Catalyst (e.g., Karstedt's) prep2->catalyst reaction Stir at desired temperature and monitor progress (GC/NMR) catalyst->reaction workup1 Remove solvent (reduced pressure) reaction->workup1 purification Purify product (distillation or chromatography) workup1->purification product Pure Hydrosilylated Product purification->product

Caption: A typical experimental workflow for the hydrosilylation of an alkene with HMTS.

troubleshooting_hydrosilylation cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Conversion? catalyst_inactive Is the catalyst active? start->catalyst_inactive Yes temp_low Is the temperature too low? start->temp_low No catalyst_poisoned Are there catalyst poisons present? catalyst_inactive->catalyst_poisoned Yes solution_catalyst Use fresh catalyst, ensure inert conditions catalyst_inactive->solution_catalyst No catalyst_poisoned->temp_low No solution_purify Purify reagents and use anhydrous solvents catalyst_poisoned->solution_purify Yes time_short Is the reaction time sufficient? temp_low->time_short No solution_temp Increase temperature temp_low->solution_temp Yes solution_time Increase reaction time time_short->solution_time No

Caption: A troubleshooting decision tree for addressing low or no conversion in hydrosilylation reactions.

References

Technical Support Center: 1,1,1,3,5,5,5-Heptamethyltrisiloxane (HMTS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1,1,3,5,5,5-Heptamethyltrisiloxane (HMTS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HMTS) and what are its primary applications in synthesis?

A1: this compound, often abbreviated as HMTS or MD'M, is an organosiloxane compound with the linear formula [(CH3)3SiO]2SiHCH3. Its primary utility in synthesis stems from the reactive silicon-hydride (Si-H) bond. It is widely used as a mild reducing agent and a versatile silylating agent in reactions such as:

  • Hydrosilylation: The addition of the Si-H bond across a carbon-carbon multiple bond (e.g., in alkenes or alkynes), typically catalyzed by transition metals like platinum or rhodium.[1][2]

  • C-H Silylation: The direct silylation of arenes in the presence of a suitable catalyst.[3]

  • Reductive Reactions: Used in the reduction of various functional groups.[2][3]

Q2: What are the most common side reactions associated with HMTS?

A2: The primary side reactions involving HMTS are driven by the reactivity of the Si-H bond and the lability of the siloxane (Si-O-Si) backbone under certain conditions. The most common side reactions include:

  • Redistribution/Disproportionation: The scrambling of siloxane bonds, leading to a mixture of different siloxanes (e.g., Hexamethyldisiloxane, Octamethylcyclotetrasiloxane). This is often catalyzed by strong acids or bases.[4][5]

  • Hydrolysis: Reaction of the Si-H bond with water or other protic species (like alcohols) to produce hydrogen gas (H2) and a silanol (B1196071) (Si-OH). This reaction can be accelerated by alkalis or certain metal salts.[6]

  • Isomerization: In hydrosilylation reactions, the catalyst can promote the migration of the double bond in the alkene substrate, leading to the formation of various isomers of the desired product.

Q3: Under what conditions is HMTS unstable?

A3: HMTS is stable under neutral, anhydrous conditions in a sealed container under an inert atmosphere.[6] However, its stability can be compromised by:

  • Incompatible Materials: Strong oxidizing agents, alkalis, and metal salts.[6]

  • Presence of Moisture/Protic Solvents: Can lead to hydrolysis and the generation of flammable hydrogen gas.[6][7]

  • Acidic or Basic Catalysts: Strong acids (e.g., sulfuric acid) or bases can catalyze the redistribution of the siloxane backbone, even at moderate temperatures.[4][5]

  • Heat and Ignition Sources: HMTS is a flammable liquid with a flash point of 22 °C (71.6 °F) and its vapors can form explosive mixtures with air.[8]

Troubleshooting Guide

Problem: My reaction has a low yield, and GC-MS/NMR analysis shows a mixture of various siloxane byproducts (e.g., MM, D4) instead of a clean product.

  • Possible Cause: You are likely observing the results of a redistribution reaction . The siloxane bonds in HMTS are being cleaved and reformed, leading to a mixture of siloxanes of varying lengths. This is often triggered by acidic or basic impurities or an inappropriate catalyst. The synthesis of HMTS itself can be achieved via redistribution, highlighting the favorability of this pathway under certain conditions.[4][9]

  • Troubleshooting Steps:

    • Check Catalyst: Ensure your catalyst is not strongly acidic or basic. For hydrosilylations, use highly selective catalysts like Karstedt's catalyst at low loadings. If using solid catalysts, ensure they are properly neutralized and washed.

    • Purify Reagents: Ensure all starting materials, including the substrate and solvent, are free from acidic or basic residues.

    • Control Temperature: Run the reaction at the lowest effective temperature to minimize the rate of redistribution.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture which could form acidic species.

Problem: My sealed reaction vessel is showing an unexpected increase in pressure, and I'm observing gas evolution.

  • Possible Cause: This is a classic sign of hydrolysis . The Si-H bond in HMTS is reacting with trace amounts of water or another protic substance in your reaction mixture to generate hydrogen gas (H2). The reaction is: [(CH3)3SiO]2SiHCH3 + H2O → [(CH3)3SiO]2Si(OH)CH3 + H2↑. This can be catalyzed by metal salts or bases.[6]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

    • Purify Substrates: Ensure your substrates are dry. If necessary, distill them or dry them using an appropriate drying agent.

    • Handle Under Inert Gas: Use Schlenk line or glovebox techniques to set up the reaction, preventing exposure to atmospheric moisture.[6]

Problem: My hydrosilylation reaction is yielding a mixture of isomers (e.g., terminal and internal addition products).

  • Possible Cause: The choice of catalyst and reaction conditions heavily influences the regioselectivity of hydrosilylation.[10] Some catalysts, particularly certain platinum complexes, can promote isomerization of the alkene substrate before the hydrosilylation occurs. This leads to the silyl (B83357) group adding to different positions on the carbon chain.

  • Troubleshooting Steps:

    • Change Catalyst: The choice of transition metal can dramatically alter the outcome. For example, some rhodium catalysts show different selectivity compared to platinum catalysts.[2][11] Ruthenium catalysts are known to favor the formation of α-vinylsilanes from terminal alkynes.[10]

    • Optimize Ligands: The ligand environment around the metal center is critical. Experiment with different ligands on your catalyst to improve selectivity.

    • Lower Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for isomerization. Running the reaction at a lower temperature may favor the desired kinetic product.

    • Modify Substrate Addition: Adding the HMTS slowly to the mixture of substrate and catalyst can sometimes help control the reaction and minimize side reactions.

Data Presentation

Table 1: Summary of Major Side Reactions and Mitigation Strategies

Side ReactionPrimary Trigger(s)Key IndicatorsPrevention & Mitigation Strategies
Redistribution Strong acids, strong bases, high temperatures.Complex mixture of siloxanes in product analysis (GC-MS, NMR).Use neutral, highly selective catalysts; purify reagents to remove acidic/basic impurities; use the lowest effective reaction temperature.
Hydrolysis Water, alcohols, or other protic species; can be catalyzed by alkalis or metal salts.[6]Gas evolution (H₂); pressure buildup in sealed vessels; presence of silanols (Si-OH) in IR/NMR.Employ strict anhydrous conditions (dry glassware, anhydrous solvents); run reactions under an inert atmosphere (N₂ or Ar).
Isomerization Certain transition metal catalysts (e.g., platinum complexes); high temperatures.Formation of multiple regioisomers of the hydrosilylation product.Screen different catalysts (e.g., Rh, Ru complexes)[10][11]; optimize catalyst ligands; lower the reaction temperature.

Experimental Protocols

Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene (B94956) with HMTS

This protocol details the synthesis of 1-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)octane.

Materials:

  • 1-Octene (purified, anhydrous)

  • This compound (HMTS, ≥97%)[7]

  • Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous Toluene (B28343)

  • Inhibitor remover column for 1-octene

Procedure:

  • Preparation (Critical Step for Avoiding Side Reactions):

    • Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry argon or nitrogen.

    • Pass the 1-octene through a column of activated basic alumina (B75360) to remove any inhibitors and trace water immediately before use.

    • Use anhydrous toluene from a solvent purification system or a new, sealed bottle.

  • Reaction Setup:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 1-octene (11.22 g, 100 mmol, 1.0 eq).

    • Add anhydrous toluene (20 mL).

    • Annotation: An inert atmosphere is crucial to prevent hydrolysis of HMTS and potential oxidation side reactions.[6]

  • Catalyst Addition:

    • Add Karstedt's catalyst (approx. 10 ppm Pt loading). For this scale, this is a very small amount (e.g., ~10-20 µL of a 2% solution).

    • Annotation: Use the lowest possible catalyst loading to minimize cost and potential side reactions like alkene isomerization. High catalyst concentrations can lead to byproduct formation.

  • HMTS Addition:

    • Slowly add HMTS (22.25 g, 100 mmol, 1.0 eq) to the stirring solution via a dropping funnel or syringe pump over 30 minutes. An exothermic reaction may be observed.

    • Annotation: Slow addition helps control the reaction temperature and prevents localized high concentrations of reactants, which can favor side reactions.

  • Reaction Monitoring:

    • Heat the reaction mixture to 60 °C and stir for 2-4 hours.

    • Monitor the reaction progress by taking small aliquots (under argon) and analyzing via GC or ¹H NMR to observe the disappearance of the Si-H peak (~4.7 ppm).

    • Annotation: Do not let the reaction run unnecessarily long after completion, as this can increase the chance of byproduct formation.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.

    • Annotation: Post-reaction purification via vacuum distillation is a standard technique to achieve high purity (>99%) for siloxane products.[4][12]

Visualizations

// Reactants HMTS [label="HMTS + Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pt or Rh Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Contaminants [label="H₂O / H⁺ / OH⁻", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products DesiredProduct [label="Desired Hydrosilylation\nProduct (R-Si)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Redistribution [label="Redistribution Products\n(e.g., MM, MDM, D4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Products\n(Silanol + H₂ Gas)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; HMTS -> DesiredProduct [label=" Desired Path\n(Anhydrous, Neutral) "]; HMTS -> Redistribution [label=" Side Reaction "]; HMTS -> Hydrolysis [label=" Side Reaction "];

Catalyst -> DesiredProduct [style=dashed]; Contaminants -> Redistribution [style=dashed]; Contaminants -> Hydrolysis [style=dashed]; } dot Caption: Key reaction pathways for HMTS in synthesis.

// Start Start [label="Problem:\nUnexpected Byproducts\nor Low Yield", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Questions Q1 [label="Is there gas evolution\nor pressure increase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="Are multiple siloxane species\npresent in GC-MS?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q3 [label="Are regioisomers of the\nhydrosilylation product observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Causes/Solutions C1 [label="Cause: Hydrolysis\nSolution: Use strict\nanhydrous conditions.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="Cause: Redistribution\nSolution: Check for acid/base\ncontamination. Lower temp.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="Cause: Alkene Isomerization\nSolution: Screen different\ncatalysts (e.g., Rh).", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Consult further literature\nor specialist support.", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges edge [fontname="Helvetica", fontsize=10, color="#202124"]; Start -> Q1; Q1 -> C1 [label=" Yes "]; Q1 -> Q2 [label=" No "]; Q2 -> C2 [label=" Yes "]; Q2 -> Q3 [label=" No "]; Q3 -> C3 [label=" Yes "]; Q3 -> End [label=" No "]; } dot Caption: Decision tree for troubleshooting HMTS side reactions.

References

Technical Support Center: Purification of 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification methods for 1,1,1,3,5,5,5-heptamethyltrisiloxane. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound (CAS No. 1873-88-7) is a linear siloxane compound widely used as an intermediate in the synthesis of specialized silicone polymers, as a surfactant, and in personal care products.[1][2][3] Its purity is critical because impurities can negatively impact the performance, consistency, and safety of the final products.[4] For instance, in pharmaceutical or cosmetic applications, high purity is essential to meet stringent regulatory standards.[5][6]

Q2: What are the common impurities in commercial-grade this compound?

A2: Impurities typically originate from the synthesis process and can include unreacted starting materials like hexamethyldisiloxane, residual solvents, or byproducts from side reactions such as dimethylsilanols and octamethylcyclotetrasiloxane (B44751) (D4).[7][8] The choice of synthesis route, particularly those using strong acid catalysts, can also introduce unwanted contaminants.[8]

Q3: What are the most effective methods for purifying this compound?

A3: The most common and effective purification techniques are fractional distillation and chromatography.[7][8] Fractional distillation, especially under vacuum, is highly effective at removing volatile impurities.[7][8] For achieving very high purity levels (>99.9%), a multi-stage approach combining distillation with silica (B1680970) gel chromatography is often employed to remove trace contaminants.[5][7] Adsorption using materials like activated silica gel or molecular sieves can also be used to trap specific impurities.[8]

Q4: How can I accurately assess the purity of my this compound sample?

A4: The purity of this compound is most commonly determined using gas chromatography (GC), often with a flame ionization detector (FID).[3][9] For detailed identification of specific impurities, gas chromatography-mass spectrometry (GC-MS) is the preferred method.[10][11][12] These techniques can separate and identify the components of the sample, providing a precise analysis of its purity.[10]

Q5: What are the key safety precautions to consider during the purification process?

A5: this compound is a flammable liquid with a flash point of 22°C (71.6°F). All purification procedures should be conducted in a well-ventilated fume hood, away from any sources of ignition.[13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. When performing vacuum distillation, it is crucial to use appropriate glassware and a safety shield to protect against implosion.

Troubleshooting Guide

Problem: The final product purity is lower than expected after a single purification step.

  • Possible Cause: The initial sample may contain a complex mixture of impurities with boiling points close to that of the desired product. A single purification method may not be sufficient to separate all of them.

  • Solution: Employ a multi-step purification strategy. Consider re-distilling the product, potentially with a more efficient distillation column. Alternatively, follow up the distillation with column chromatography using silica gel to remove polar or less volatile impurities.[5][7]

Problem: Suspected thermal degradation of the product during distillation.

  • Possible Cause: this compound may degrade at its atmospheric boiling point (142°C).

  • Solution: Perform the distillation under reduced pressure (vacuum distillation).[8] This will lower the boiling point of the liquid, minimizing the risk of thermal degradation.

Problem: Persistent presence of non-volatile or polar impurities after distillation.

  • Possible Cause: Distillation is ineffective at removing non-volatile impurities. Polar impurities like silanols may also be difficult to separate completely by distillation alone.

  • Solution: Use adsorption or chromatographic methods. Passing the distilled product through a column of activated silica gel or another suitable adsorbent can effectively trap these types of impurities.[8][14]

Problem: Inconsistent purity results between different purification batches.

  • Possible Cause: Variability in the quality of the starting material or slight deviations in the purification protocol.[7]

  • Solution: Ensure that the starting material is of consistent quality.[7] Standardize all parameters of the purification protocol, including heating rates, vacuum pressure, and the amount of adsorbent used. Meticulous control over the synthesis and purification processes is key to achieving batch-to-batch consistency.[5]

Quantitative Data Summary

For ease of reference, the key physical properties and an overview of applicable purification methods for this compound are summarized in the tables below.

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number1873-88-7
Molecular FormulaC₇H₂₂O₂Si₃
Molecular Weight222.50 g/mol [15]
Boiling Point142 °C (at 760 mmHg)[2]
Density0.819 g/mL at 25 °C[3]
Refractive Indexn20/D 1.382[1]
Flash Point22 °C (71.6 °F) - closed cup

Table 2: Overview of Purification Methods for this compound

MethodPrincipleImpurities RemovedPurity AchievableReference
Fractional Distillation Separation based on differences in boiling points.Volatile impurities, unreacted starting materials (e.g., hexamethyldisiloxane).>98%[8][9]
Vacuum Distillation Fractional distillation at reduced pressure to lower boiling points.Same as fractional distillation, but minimizes thermal degradation.Up to 99.5%[6][7][8]
Silica Gel Chromatography Separation based on polarity differences.Polar impurities (e.g., silanols), trace contaminants.>99.9% (often used post-distillation)[5][7]
Adsorption Selective trapping of impurities onto a solid phase.Residual solvents, low-molecular-weight byproducts.Used as a polishing step.[8]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol describes the purification of this compound using fractional distillation under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Sample Preparation: Charge the round-bottom flask with the impure this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Process:

    • Begin stirring (if using a stir bar) and slowly reduce the pressure in the system to the desired level (e.g., 20 mmHg).

    • Gently heat the flask using a heating mantle.

    • Observe the temperature at the top of the column. Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.

    • When the temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask and collect the main fraction.

    • Stop the distillation before the distilling flask runs dry to avoid the concentration of high-boiling impurities.

  • Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum. The purified product is in the receiving flask.

  • Purity Analysis: Analyze the purity of the collected fraction using gas chromatography (GC).

Protocol 2: Silica Gel Column Chromatography

This protocol is suitable as a secondary purification step after distillation to remove polar impurities.

  • Column Preparation:

    • Select a glass chromatography column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.

    • Wash the packed column with several column volumes of the non-polar solvent.

  • Sample Loading:

    • Dissolve the distilled this compound in a minimal amount of the non-polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the non-polar solvent. This compound is non-polar and will move through the column relatively quickly.

    • More polar impurities will be retained on the silica gel.

    • Collect fractions of the eluate in separate test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions using thin-layer chromatography (TLC) or GC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Mandatory Visualization

The following diagrams illustrate the general workflow for purification and a logical approach to troubleshooting common purity issues.

G start Crude This compound process1 Primary Purification (Fractional Vacuum Distillation) start->process1 decision1 Assess Purity (GC) process1->decision1 Collect main fraction process2 Secondary Purification (Silica Gel Chromatography) decision1->process2 Purity Not Met end_ok High-Purity Product (>99.5%) decision1->end_ok Purity Met decision2 Assess Purity (GC/GC-MS) process2->decision2 Collect pure fractions decision2->end_ok Purity Met end_fail Re-evaluate Strategy decision2->end_fail Purity Not Met

Caption: General workflow for the purification of this compound.

G start Problem: Low Purity After Distillation q1 Are there low-boiling impurities present? start->q1 s1 Re-distill with a more efficient column. q1->s1 Yes q2 Are there high-boiling or polar impurities? q1->q2 No s1->q2 s2 Perform silica gel chromatography. q2->s2 Yes q3 Was there potential thermal degradation? q2->q3 No s2->q3 s3 Repeat distillation under higher vacuum.

Caption: Troubleshooting logic for addressing low purity results.

References

"handling and storage of 1,1,1,3,5,5,5-heptamethyltrisiloxane in the lab"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 1,1,1,3,5,5,5-heptamethyltrisiloxane in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1] It can cause skin and eye irritation.[1][2][3] Vapors may form explosive mixtures with air and can cause respiratory irritation.[1][2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves such as neoprene or nitrile rubber.[1]

  • Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[1][4]

  • Body Protection: A lab coat or other suitable protective clothing.[1]

  • Respiratory Protection: In poorly ventilated areas or when exposure limits may be exceeded, a NIOSH-certified organic vapor respirator is necessary.[1][5]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It should be kept away from heat, sparks, open flames, and direct sunlight.[1][5] The ideal storage temperature is between 15–25°C (59–77°F).[5]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, alkalis, metal salts, and precious metals.[1] It is miscible with acetone, ethanol, and diethyl ether but is insoluble in water.[6][7]

Troubleshooting Guide

Issue 1: The compound appears cloudy or has formed precipitates.

  • Possible Cause: Moisture contamination. The Si-H bond can be sensitive to moisture, potentially leading to hydrolysis and the formation of siloxanols, which may be less soluble.

  • Solution:

    • Ensure the compound is always handled under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Use dry solvents and glassware.

    • Store in a desiccator or a dry, tightly sealed container.

Issue 2: An experiment shows unexpected reactivity or side products.

  • Possible Cause: Incompatibility with other reagents or catalysts. The compound can react with strong acids, bases, and certain metal catalysts.

  • Solution:

    • Review all reagents for known incompatibilities with siloxanes.

    • Be aware that it can react with aqueous bases and is sensitive to strong oxidizing agents.[3]

    • Consider performing a small-scale test reaction to check for unforeseen reactivity.

Issue 3: Difficulty in achieving a complete reaction during a hydrosilylation.

  • Possible Cause: Catalyst inhibition or impure starting materials. Traces of impurities in the alkene or the siloxane itself can poison the catalyst.

  • Solution:

    • Purify the starting materials (alkene and siloxane) before use.

    • Ensure the catalyst is active and used in the correct concentration.

    • Check the reaction temperature and time, as these are critical parameters for successful hydrosilylation.

Quantitative Data Summary

PropertyValue
Molecular FormulaC₇H₂₂O₂Si₃
Molecular Weight222.50 g/mol
AppearanceColorless liquid[6]
Density0.819 g/mL at 25°C[6][7]
Boiling Point142°C[6][7]
Flash Point22°C (71.6°F) - closed cup
Storage Temperature15–25°C[5]

Experimental Protocols

General Protocol for Safe Handling of this compound in a Laboratory Setting

  • Preparation:

    • Ensure a clean and dry work area, preferably within a fume hood with good ventilation.[1]

    • Have all necessary PPE (nitrile gloves, chemical goggles, lab coat) on before handling the compound.[1][5]

    • Keep an appropriate fire extinguisher (foam, CO₂, or dry chemical) readily accessible.[1][5]

    • Ensure an emergency eye wash station and safety shower are in close proximity.[1]

  • Handling:

    • Ground and bond containers and receiving equipment to prevent static discharge.[1]

    • Use only non-sparking tools when opening or handling containers.[1]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[1][4]

    • If transferring the liquid, do so slowly to minimize splashing.[5]

  • In Case of a Spill:

    • Eliminate all ignition sources from the area.[1]

    • Ventilate the area of the spill.

    • Contain the spill using a non-combustible absorbent material like sand or earth.[4]

    • Collect the absorbed material into a suitable, sealed container for disposal.[4]

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Do not pour down the drain.[4][8]

Visual Workflow

troubleshooting_workflow cluster_start Start cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Experimental Result check_purity Is the siloxane cloudy or showing precipitates? start->check_purity check_reactivity Was there unexpected reactivity (e.g., gas evolution)? start->check_reactivity check_completion Is the reaction incomplete? start->check_completion moisture Moisture Contamination check_purity->moisture Yes incompatible Incompatible Reagents/ Catalysts check_reactivity->incompatible Yes catalyst_issue Catalyst Poisoning/ Impure Materials check_completion->catalyst_issue Yes dry_conditions Use Dry Glassware & Inert Atmosphere moisture->dry_conditions review_reagents Review Reagent Compatibility & Perform Small-Scale Test incompatible->review_reagents purify_materials Purify Starting Materials & Verify Catalyst Activity catalyst_issue->purify_materials

Caption: Troubleshooting workflow for experiments involving this compound.

References

"inhibiting side reactions in platinum-catalyzed reactions of 1,1,1,3,5,5,5-heptamethyltrisiloxane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with platinum-catalyzed reactions involving 1,1,1,3,5,5,5-heptamethyltrisiloxane, a common reagent in hydrosilylation reactions. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help inhibit common side reactions and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the platinum-catalyzed hydrosilylation of this compound?

A1: The most prevalent side reactions include:

  • Olefin Isomerization: The platinum catalyst can promote the migration of the double bond in the alkene substrate, leading to the formation of internal olefins which may react slower or yield undesired regioisomers.[1][2]

  • Dehydrogenative Silylation: This results in the formation of a vinylsilane and hydrogen gas, consuming the starting siloxane without forming the desired alkylsilane product.[1]

  • Disproportionation/Redistribution: Si-H and Si-O bonds can undergo redistribution reactions, leading to a mixture of different siloxane species.

  • Colloid Formation: The platinum catalyst can precipitate as colloidal platinum black, which can lead to catalyst deactivation and promote side reactions.[1][3]

Q2: How can I control the reaction rate and prevent premature reaction, especially in two-part systems?

A2: To control the reaction rate and extend the pot life of your reaction mixture, the use of inhibitors is highly recommended.[4] Inhibitors are compounds that coordinate to the platinum catalyst at room temperature, rendering it temporarily inactive. Upon heating, the inhibitor is released, and the catalytic cycle can proceed.[4]

Q3: What are the common types of inhibitors, and how do I choose the right one?

A3: Common inhibitors fall into several classes:

  • Acetylenic Alcohols: Compounds like 1-ethynyl-1-cyclohexanol (B41583) are effective and widely used. They offer a good balance of inhibition at room temperature and activation at elevated temperatures.

  • Maleates and Fumarates: Dialkyl maleates and fumarates are also common inhibitors that form relatively stable complexes with the platinum catalyst.[1]

  • Phosphines and Phosphites: These can be very strong inhibitors, sometimes requiring higher temperatures for activation.

The choice of inhibitor depends on the desired pot life and the curing temperature. For a longer working time, a stronger inhibitor may be necessary. It is often recommended to empirically test a few inhibitors to find the optimal one for your specific application.

Q4: My reaction is sluggish or has failed to initiate. What are the potential causes?

A4: A sluggish or failed reaction is often due to catalyst inhibition or poisoning. Common culprits include:

  • Sulfur Compounds: Sulfur-containing compounds are notorious poisons for platinum catalysts. Ensure all glassware is free from any sulfur residues, and avoid using sulfur-cured rubber tubing or septa.

  • Amine and Amide Compounds: These can coordinate strongly to the platinum center and inhibit catalysis.

  • Tin Compounds: Organotin compounds, often used as catalysts in other polymerization reactions, can also poison platinum catalysts.

  • Incomplete Dissolution of Catalyst: Ensure the platinum catalyst is fully dissolved in the reaction medium.

Q5: The final product is discolored (yellow or black). What is the cause and how can I prevent it?

A5: Discoloration is often a sign of platinum colloid formation (platinum black).[3] This can be caused by:

  • High Catalyst Concentration: Using an excessive amount of catalyst can promote colloid formation.

  • High Reaction Temperatures: While heat is often used to initiate the reaction, excessive temperatures can lead to catalyst decomposition.

  • Presence of Reducing Agents: Unintended reducing agents in the reaction mixture can reduce the platinum complex to platinum metal.

To prevent this, use the minimum effective catalyst concentration and optimize the reaction temperature. The use of certain stabilizing ligands or inhibitors can also help prevent colloid formation.

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting specific issues you may encounter.

Problem: Low or No Yield of the Desired Hydrosilylation Product

Possible Cause Suggested Solution
Catalyst Poisoning Thoroughly clean all glassware, avoiding detergents with sulfates. Use high-purity, anhydrous solvents and reagents. If possible, pre-treat substrates to remove potential inhibitors.
Insufficient Catalyst Activity Ensure the catalyst has been stored correctly and is not expired. Prepare a fresh solution of the catalyst. An induction period may be required for some catalysts to become active.[4]
Incorrect Stoichiometry Verify the molar ratios of the alkene and the Si-H groups. A slight excess of the alkene (e.g., 1.05 to 1.2 equivalents) is sometimes used to ensure complete consumption of the siloxane.
Low Reaction Temperature If using an inhibitor, ensure the reaction temperature is sufficient to overcome the inhibition. Gradually increase the temperature and monitor the reaction progress.

Problem: Formation of Significant Amounts of Side Products

Possible Cause Suggested Solution
Olefin Isomerization Lower the reaction temperature. Reduce the catalyst concentration. Choose a more selective catalyst if possible.
Dehydrogenative Silylation Ensure a strictly inert atmosphere (e.g., argon or nitrogen) to minimize side reactions involving oxygen. Lowering the reaction temperature may also help.
High Catalyst Concentration Use the lowest possible catalyst concentration that provides a reasonable reaction rate. High catalyst loadings can promote side reactions.[1]

Data Presentation

The following tables provide representative data on the effect of inhibitors and reaction conditions on the hydrosilylation of this compound with 1-octene (B94956).

Table 1: Comparison of Inhibitor Performance

InhibitorInhibitor:Pt Molar RatioPot Life at 25°C (hours)Time to >95% Conversion at 80°C (minutes)Yield of Desired Product (%)
None0< 0.1< 585
1-Ethynyl-1-cyclohexanol1043092
1-Ethynyl-1-cyclohexanol50> 249095
Dimethyl Maleate1024590
Dimethyl Maleate501812093

Note: Data are representative and may vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Reaction Temperature on Product Distribution

Temperature (°C)Yield of Desired Product (%)Olefin Isomerization (%)Dehydrogenative Silylation (%)
509622
809262
11085123

Conditions: this compound, 1-octene (1.05 eq.), Karstedt's catalyst (10 ppm Pt), 1-ethynyl-1-cyclohexanol (10:1 inhibitor:Pt).

Experimental Protocols

Protocol 1: General Procedure for Inhibited Hydrosilylation

  • Preparation: All glassware should be oven-dried and cooled under a dry, inert atmosphere (argon or nitrogen). Solvents and reagents should be anhydrous.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, condenser, and temperature probe, add the alkene substrate (e.g., 1-octene, 1.05 equivalents) and the desired solvent (e.g., toluene).

  • Inhibitor Addition: Add the chosen inhibitor (e.g., 1-ethynyl-1-cyclohexanol, 10-50 equivalents relative to Pt) to the reaction mixture and stir until dissolved.

  • Catalyst Addition: Add the platinum catalyst solution (e.g., Karstedt's catalyst, 5-10 ppm Pt) to the mixture.

  • Siloxane Addition: Slowly add this compound (1.0 equivalent) to the reaction mixture via a syringe or dropping funnel.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress by a suitable analytical technique (e.g., FT-IR by observing the disappearance of the Si-H stretch at ~2150 cm⁻¹, or ¹H NMR).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by removing the solvent under reduced pressure. If necessary, further purification can be achieved by distillation or chromatography.

Protocol 2: Purification of the Hydrosilylation Product

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the solvent.

  • Catalyst Removal (Optional): If necessary, the platinum catalyst can be removed by treating the crude product with activated carbon, followed by filtration through a pad of celite.

  • Distillation: For volatile products, fractional distillation under reduced pressure is an effective method of purification.

  • Chromatography: For non-volatile products or to separate isomers, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.

Mandatory Visualization

Troubleshooting_Workflow start Reaction Issue Observed low_yield Low or No Yield start->low_yield side_products High Side Products start->side_products discoloration Product Discoloration start->discoloration check_catalyst Check Catalyst Activity & Poisoning low_yield->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions analyze_side_products Identify Side Products (NMR, GC-MS) side_products->analyze_side_products check_colloids Suspect Platinum Colloid Formation discoloration->check_colloids solution_clean Solution: - Use high-purity reagents - Thoroughly clean glassware check_catalyst->solution_clean solution_optimize Solution: - Adjust temperature - Optimize stoichiometry check_conditions->solution_optimize adjust_temp Lower Reaction Temperature analyze_side_products->adjust_temp adjust_conc Reduce Catalyst Concentration analyze_side_products->adjust_conc change_inhibitor Change Inhibitor/Ratio analyze_side_products->change_inhibitor solution_params Solution: - Lower temperature - Reduce catalyst loading - Screen inhibitors adjust_temp->solution_params adjust_conc->solution_params change_inhibitor->solution_params reduce_catalyst Lower Catalyst Concentration check_colloids->reduce_catalyst optimize_temp Optimize Temperature check_colloids->optimize_temp solution_colloids Solution: - Use minimal catalyst - Avoid excessive heat reduce_catalyst->solution_colloids optimize_temp->solution_colloids

Caption: Troubleshooting workflow for common issues in platinum-catalyzed hydrosilylation.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst SiH_addition Oxidative Addition of R3Si-H Pt0->SiH_addition + R3SiH Pt_H_Si Pt(II) Intermediate (H-Pt-SiR3) SiH_addition->Pt_H_Si alkene_coordination Alkene Coordination Pt_H_Si->alkene_coordination + Alkene Pt_alkene_complex Pt(II)-Alkene Complex alkene_coordination->Pt_alkene_complex migratory_insertion Migratory Insertion Pt_alkene_complex->migratory_insertion Pt_alkyl_complex Pt(II)-Alkyl Complex migratory_insertion->Pt_alkyl_complex reductive_elimination Reductive Elimination Pt_alkyl_complex->reductive_elimination reductive_elimination->Pt0 - Product product R3Si-Alkene Product reductive_elimination->product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.[1]

References

Technical Support Center: Hydrosilylation with 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrosilylation of 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrosilylation of this compound?

A1: The most frequently employed catalysts are platinum-based, with Karstedt's catalyst being highly popular due to its high activity and solubility in silicone systems.[1][2][3] Other common platinum catalysts include Speier's, Ashby's, and Lamoreaux's catalysts.[1][2][4] Rhodium complexes are also effective, and for specific applications, catalysts based on less expensive metals like iron, cobalt, and nickel are gaining attention.[4][5][6]

Q2: What are typical reaction conditions for this hydrosilylation?

A2: Reaction conditions can vary significantly based on the chosen catalyst and the unsaturated substrate. For platinum-catalyzed reactions, temperatures can range from room temperature to over 100°C.[7] The catalyst loading is typically low, often in the range of 5-50 ppm.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents to prevent side reactions.[8]

Q3: What are the common side reactions observed during the hydrosilylation of HMTS?

A3: Several side reactions can occur, impacting product yield and purity. These include:

  • Isomerization of the alkene substrate.[2][9]

  • Dehydrogenative silylation , leading to the formation of unsaturated siloxanes and hydrogen gas.[2][9]

  • Reduction of the alkene.[10]

  • Oligomerization or polymerization of the alkene.[2][9]

Q4: How can I minimize side reactions?

A4: Minimizing side reactions often involves careful control of reaction parameters. Using the lowest effective catalyst concentration and temperature can be beneficial.[10] Ensuring the reaction is performed under strictly anhydrous conditions is also critical to prevent hydrolysis of the Si-H bond, which can lead to the formation of hydrogen gas.[8][10] The choice of catalyst and the use of specific ligands or inhibitors can also significantly influence selectivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low conversion Inactive catalyst- Use a fresh batch of catalyst.- Ensure proper storage of the catalyst (e.g., under inert atmosphere, refrigerated).
Catalyst poisoning- Purify all reactants and solvents to remove potential inhibitors (e.g., sulfur compounds, amines, phosphines).
Insufficient temperature- Gradually increase the reaction temperature while monitoring for product formation and side reactions.
Formation of byproducts (e.g., isomerized alkene) High catalyst concentration- Reduce the catalyst loading to the minimum required for efficient conversion.
High reaction temperature- Lower the reaction temperature. Consider a more active catalyst if lower temperatures are desired.
Presence of impurities- Ensure all reagents and glassware are scrupulously dry and the reaction is run under an inert atmosphere.[8]
Reaction is too fast or uncontrollable High catalyst activity- Use a less active catalyst or a catalyst inhibitor to moderate the reaction rate.- Dilute the reactants.
Exothermic reaction- Implement efficient cooling and control the rate of addition of one reactant to the other.
Gel formation Cross-linking reactions- This can occur if the unsaturated substrate has more than one reactive site. Adjust the stoichiometry of the reactants.

Catalyst Performance Data

The following table summarizes performance data for various catalysts used in the hydrosilylation of olefins with this compound.

CatalystOlefinTemperature (°C)Yield (%)Turnover Number (TON)Reference
Karstedt's catalyst1-octene (B94956)100>95-[2]
Platinum(0) with N-heterocyclic carbene ligands1-octene-Higher conversion than Karstedt's-[2]
Rhodium complexes1-octene-High activity-[5][11]
Iron dinitrogen compoundsTerminal alkenesRTup to 99>100 (up to 5000 for some)[4]
Cobalt(II) amide/NHC1-octene-28 (with Ph3SiH)-[6]
Tris(pentafluorophenyl)borane-RTHigh yields-[4]

Note: Direct comparison can be challenging due to variations in reaction conditions across different studies. This table provides a general overview.

Experimental Protocols

General Procedure for Catalyst Screening in the Hydrosilylation of 1-Octene with this compound
  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 1-octene (1.0 mmol) and this compound (1.2 mmol) to a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (B28343) (2 mL) via syringe.

  • Catalyst Addition: Prepare a stock solution of the catalyst in anhydrous toluene. Add the desired amount of catalyst solution (e.g., to achieve a 10-50 ppm loading) to the reaction mixture.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the reactants and the formation of products and byproducts.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Visualizations

Below are diagrams illustrating key concepts in the selection and troubleshooting of catalysts for hydrosilylation.

Catalyst_Selection_Workflow start Define Reaction Requirements (Substrate, Desired Product, Scale) catalyst_type Select Catalyst Type start->catalyst_type pt_catalysts Platinum-Based (Karstedt's, Speier's, etc.) catalyst_type->pt_catalysts High Activity & Compatibility rh_catalysts Rhodium-Based catalyst_type->rh_catalysts Alternative to Pt base_metal_catalysts Base Metals (Fe, Co, Ni) catalyst_type->base_metal_catalysts Cost-Effectiveness metal_free_catalysts Metal-Free (e.g., Boranes) catalyst_type->metal_free_catalysts Avoid Metal Contamination screen_conditions Screen Reaction Conditions (Temp, Conc, Solvent) pt_catalysts->screen_conditions rh_catalysts->screen_conditions base_metal_catalysts->screen_conditions metal_free_catalysts->screen_conditions analyze_results Analyze Results (Yield, Selectivity, Byproducts) screen_conditions->analyze_results troubleshoot Troubleshoot Issues analyze_results->troubleshoot Issues Encountered optimize Optimize and Scale-Up analyze_results->optimize Successful troubleshoot->screen_conditions Adjust Parameters

Caption: A workflow for selecting and optimizing a catalyst for hydrosilylation.

Troubleshooting_Logic start Problem Identified low_conversion Low/No Conversion? start->low_conversion check_catalyst Check Catalyst Activity & Purity of Reagents low_conversion->check_catalyst Yes byproducts Byproducts Formed? low_conversion->byproducts No increase_temp Increase Temperature check_catalyst->increase_temp end Problem Resolved increase_temp->end lower_temp_conc Lower Temperature & Catalyst Loading byproducts->lower_temp_conc Yes fast_reaction Reaction Too Fast? byproducts->fast_reaction No check_atmosphere Ensure Inert/Dry Conditions lower_temp_conc->check_atmosphere check_atmosphere->end use_inhibitor Use Inhibitor or Dilute Reactants fast_reaction->use_inhibitor Yes fast_reaction->end No use_inhibitor->end

Caption: A decision tree for troubleshooting common hydrosilylation issues.

References

Technical Support Center: Synthesis of 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,1,1,3,5,5,5-heptamethyltrisiloxane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Suboptimal reaction temperature.Optimize the reaction temperature. A study using response surface methodology (RSM) identified 62.5°C as an optimal temperature for the reaction of hexamethyldisiloxane (B120664) (MM) and highly hydrogen-containing polyhydrosiloxane (DH)[1][2][3].
Incorrect reactant molar ratio.The ratio of reactants is critical. For the reaction between DH and MM, a mass ratio of 1:13.45 has been shown to be optimal[3][4].
Inefficient catalyst or incorrect catalyst loading.Traditional catalysts like concentrated sulfuric acid can be effective but also corrosive[1][5]. Consider using solid acid catalysts such as cation-exchange resins (e.g., YTL-C5, NKC-9) or solid superacids, which can simplify purification and are reusable[1][6]. An optimal catalyst loading of 7.09% by mass has been reported to achieve high yields[1][2].
Inadequate reaction time.Ensure the reaction is allowed to proceed for a sufficient duration. Optimal reaction times can be around 10 hours, as determined by RSM[3][4].
Formation of byproducts.Side reactions can reduce the yield of the desired product. The use of milder, more selective catalysts like solid acids can minimize byproduct formation[6]. Proper purification, such as vacuum distillation, is also crucial to isolate the final product[3].
Product Purity Issues Incomplete removal of catalyst.If using a liquid acid catalyst like sulfuric acid, ensure thorough neutralization (e.g., with a 5% sodium hydrogen carbonate solution until pH 7) and separation[5]. Solid acid catalysts can be more easily removed by filtration[1].
Presence of unreacted starting materials or byproducts.Employ efficient purification techniques. Vacuum distillation and adsorption chromatography are standard methods for removing unreacted hexamethyldisiloxane and other low-boiling byproducts[3].
Reaction Control Problems (e.g., thermal runaway) Use of highly reactive and corrosive catalysts.Traditional strong acid catalysts can pose handling risks[1]. pH-controlled synthesis using organic amines can be a safer alternative, avoiding issues like hydrogen gas evolution[6].

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthesis routes are:

Q2: What are the advantages of using solid acid catalysts over traditional strong acids?

A2: Solid acid catalysts, such as cation-exchange resins, offer several advantages:

  • Reduced Environmental Impact: They are often reusable and reduce waste[1][3].

  • Simplified Purification: Being in a solid phase, they can be easily separated from the reaction mixture by filtration[1].

  • Milder Reaction Conditions: They can enable reactions to proceed under less harsh conditions, minimizing side reactions[1][6].

  • Suitability for Continuous Processes: They can be used in fixed-bed reactors for continuous production[9].

Q3: How can Response Surface Methodology (RSM) help in optimizing the synthesis?

A3: RSM is a statistical approach used to analyze and optimize processes. It allows for the systematic variation of multiple factors (e.g., temperature, reactant ratio, catalyst concentration) to identify the optimal conditions for achieving the highest yield without extensive trial-and-error experimentation[1][2][4][7].

Q4: What is a typical yield for the synthesis of this compound?

A4: Yields can vary significantly depending on the synthesis method and conditions. Using optimized conditions with a solid acid catalyst, yields of around 40.62% have been reported[1][3][4]. Some patented processes claim yields exceeding 85%[10]. A more traditional method using dichloromethylsilane and trimethylsilanol reported a yield of 34%[8].

Q5: What are the key purification steps after the reaction?

A5: Post-reaction purification typically involves:

  • Catalyst Removal: This can be achieved through filtration for solid catalysts or neutralization and phase separation for liquid acid catalysts[1][5].

  • Distillation: Vacuum distillation is commonly used to separate the desired this compound from unreacted starting materials and lower-boiling byproducts[3].

  • Chromatography: Adsorption chromatography can also be employed for further purification[3].

Quantitative Data Summary

ParameterOptimal ValueReported YieldCatalystRaw MaterialsReference
Temperature 62.5°C40.62%Strong acidic cation ion exchange resinHexamethyldisiloxane (MM) and highly hydrogen-containing polyhydrosiloxane (DH)[1][2][3][4]
Reactant Ratio (DH:MM) 1:13.45 (mass ratio)40.62%Strong acidic cation ion exchange resinMM and DH[3][4]
Catalyst Loading 7.09% (by mass)40.62%Strong acidic cation ion exchange resinMM and DH[1][2]
Reaction Time 10 hours40.62%Strong acidic cation ion exchange resinMM and DH[3][4]
Temperature -30°C to 20°C34%Pyridine (B92270) (as base)Dichloromethylsilane and trimethylsilanol[8]
Reaction Time 16 hours34%Pyridine (as base)Dichloromethylsilane and trimethylsilanol[8]
Reactant Ratio (MM:DH) 3:1 to 2:1 (molar ratio)>32% conversionStrong acidic ion exchange resinMM and straight chain methyl hydrogen polysiloxane[9]
Temperature 40 to 80°C>32% conversionStrong acidic ion exchange resinMM and straight chain methyl hydrogen polysiloxane[9]

Experimental Protocols

Method 1: Synthesis from Hexamethyldisiloxane and Polyhydrosiloxane with a Solid Acid Catalyst

This protocol is based on the optimization using Response Surface Methodology[1][3][4].

  • Materials:

    • Hexamethyldisiloxane (MM)

    • Highly hydrogen-containing polyhydrosiloxane (DH)

    • Strong acidic cation ion exchange resin (catalyst)

  • Procedure:

    • In a reaction vessel, combine hexamethyldisiloxane and highly hydrogen-containing polyhydrosiloxane in a mass ratio of 13.45:1.

    • Add the solid acid catalyst at a loading of 7.09% of the total reactant mass.

    • Heat the mixture to 62.5°C with continuous stirring.

    • Maintain the reaction at this temperature for 10 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solid catalyst by filtration.

    • Purify the resulting liquid by vacuum distillation to isolate this compound.

Method 2: Synthesis from Dichloromethylsilane and Trimethylsilanol

This protocol is based on a literature procedure[8].

  • Materials:

    • Dichloromethylsilane

    • Trimethylsilanol

    • Pyridine

    • Hexane (B92381)

    • Sodium sulfate

  • Procedure:

    • In a reaction vessel, dissolve trimethylsilanol (0.45 mol) and pyridine (0.42 mol) in hexane.

    • Cool the solution to -30°C.

    • Slowly add a solution of dichloromethylsilane (0.174 mol) in hexane (60 mL) dropwise to the cooled mixture.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Filter the mixture to remove the precipitate (pyridinium hydrochloride).

    • Wash the filtrate with water.

    • Dry the organic layer with sodium sulfate.

    • Isolate the this compound by distillation at atmospheric pressure.

Visualizations

experimental_workflow_solid_acid cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification MM Hexamethyldisiloxane (MM) Reaction Mixing and Heating (62.5°C, 10h) MM->Reaction DH Polyhydrosiloxane (DH) DH->Reaction Catalyst Solid Acid Catalyst Catalyst->Reaction Filtration Filtration Reaction->Filtration Distillation Vacuum Distillation Filtration->Distillation Product Pure 1,1,1,3,5,5,5- Heptamethyltrisiloxane Distillation->Product

Caption: Experimental workflow for solid acid catalyzed synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Temp Incorrect Temperature? Start->Temp Ratio Incorrect Reactant Ratio? Start->Ratio Catalyst Inefficient Catalyst? Start->Catalyst Time Insufficient Reaction Time? Start->Time Opt_Temp Optimize Temperature (e.g., 62.5°C) Temp->Opt_Temp Opt_Ratio Adjust Ratio (e.g., DH:MM 1:13.45) Ratio->Opt_Ratio Opt_Catalyst Change Catalyst/Loading (e.g., Solid Acid, 7.09%) Catalyst->Opt_Catalyst Opt_Time Increase Reaction Time (e.g., 10h) Time->Opt_Time

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Characterization of Impurities in 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,3,5,5,5-heptamethyltrisiloxane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities can originate from raw materials, synthesis byproducts, or degradation. These may include:

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in heptamethyltrisiloxane?

A2: The most common and effective techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile impurities and identifying them based on their mass spectra.[1][6] It can also be used to quantify contaminants.[1]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust method for quantifying known impurities when reference standards are available.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H NMR and ²⁹Si NMR, can confirm the structural integrity of the main compound and identify and quantify silicon-based impurities.[1][7][8]

Q3: My GC-MS analysis shows unexpected peaks. What could be the cause?

A3: Unexpected peaks in your chromatogram can arise from several sources:

  • Contamination: From the sample vial, solvent, or syringe.

  • Column bleed: Degradation of the GC column's stationary phase, especially at high temperatures.

  • Septum bleed: Fragments from the injection port septum.

  • Degradation of heptamethyltrisiloxane: The compound may degrade if exposed to high temperatures in the injector or column.

  • Leaks in the system: Air or other contaminants entering the system can cause ghost peaks or an unstable baseline.

Q4: How can I improve the separation of impurities in my GC analysis?

A4: To improve separation, consider the following:

  • Optimize the temperature program: A slower temperature ramp can enhance the resolution of closely eluting peaks.

  • Use a different GC column: A column with a different stationary phase polarity or a longer column can improve separation.

  • Adjust the carrier gas flow rate: Optimizing the flow rate for your column dimensions can increase efficiency.

  • Check your injection technique: A splitless injection may be more suitable for trace analysis, while a split injection is better for higher concentration samples.

Q5: What are the typical purity levels for commercial this compound?

A5: Commercial grades of this compound typically have a purity of greater than 99%.[9][10][11] For specialized applications, such as in the pharmaceutical industry, even higher purity may be required.[1]

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Symptom Possible Cause Suggested Solution
No peaks observed No sample injected; Syringe issue; Leak in the inlet; Detector not turned on.Verify injection volume and syringe function; Check for leaks using an electronic leak detector; Confirm detector is on and operational.
Broad or tailing peaks Column contamination; Active sites in the inlet liner or column; Incorrect flow rate.Bake out the column; Replace the inlet liner; Deactivate the liner with a silanizing agent; Optimize the carrier gas flow rate.
Ghost peaks Contamination from a previous run (carryover); Septum bleed.Run a blank solvent injection; Increase the final oven temperature and hold time to clean the column; Use a high-quality, low-bleed septum.
Poor sensitivity Leak in the system; Contaminated ion source in the MS.Perform a leak check on the entire system; Clean the ion source according to the manufacturer's instructions.
Irreproducible peak areas Leaky syringe; Inconsistent injection volume; Sample degradation in the inlet.Replace the syringe; Use an autosampler for consistent injections; Lower the injector temperature.
²⁹Si NMR Analysis Troubleshooting
Symptom Possible Cause Suggested Solution
Low signal-to-noise ratio Insufficient number of scans; Short relaxation delay.Increase the number of transients; Use a longer relaxation delay, as ²⁹Si has a long relaxation time.[8]
Broad baseline hump Signal from the NMR tube or probe components.This is a common artifact in ²⁹Si NMR due to silicon in the hardware.[8] Use a quartz NMR tube if possible, or subtract a background spectrum of an empty tube.
Inaccurate quantification Incomplete relaxation of nuclei; Negative Nuclear Overhauser Effect (NOE).Use a long relaxation delay and an inverse-gated decoupling pulse sequence to suppress the NOE.[8]
Presence of unexpected signals Impurities containing silicon.Compare the spectrum to known standards of potential impurities (e.g., D4, D5, D6). The chemical shifts of different siloxane building blocks can help in identification.[12]

Quantitative Data on Impurities

The following table summarizes typical detection limits and concentration ranges for common siloxane impurities.

Impurity Analytical Method Limit of Quantification (LOQ) Typical Concentration Range in Silicone Products
Octamethylcyclotetrasiloxane (D4)GC-MS15 ng/g[4]0.5 to 269 µg/g[4]
Decamethylcyclopentasiloxane (D5)GC-MS-0.5 to 269 µg/g[4]
Dodecamethylcyclohexasiloxane (D6)GC-MS15 ng/g[4]0.5 to 269 µg/g (up to 7030 µg/g in some products)[4]
Octamethyltrisiloxane (L3)GC-MS6 ng/g[4]Not detected in some silicone products[4]
Cyclic Volatile Methyl Siloxanes (cVMS)GC-MS-0.01% to 0.5% in silicone fluids and elastomers[2][3]

Experimental Protocols

Protocol 1: GC-MS for Impurity Profiling
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like hexane (B92381) or isooctane.

    • Transfer an aliquot to a 2 mL autosampler vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Integrate all other peaks in the chromatogram.

    • Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for tentative identification.

    • Quantify impurities using the area percent method or by creating a calibration curve with certified reference standards if available.

Protocol 2: ²⁹Si NMR for Structural Confirmation and Impurity Detection
  • Sample Preparation:

    • Dissolve approximately 100-200 mg of the heptamethyltrisiloxane sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Add a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) at a concentration of ~5-10 mM to shorten the long ²⁹Si relaxation times, if quantitative analysis is the primary goal.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: 5 mm broadband observe (BBO) probe.

    • Nucleus: ²⁹Si.

    • Pulse Program: Inverse-gated decoupling for quantitative measurements to suppress the NOE.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 30-60 seconds (or shorter if a relaxation agent is used).

    • Number of Scans: 128 to 1024, depending on the sample concentration and desired signal-to-noise ratio.

    • Spectral Width: -100 to 50 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Analysis:

    • Process the spectrum with an appropriate line broadening (e.g., 1-2 Hz).

    • Reference the spectrum to TMS.

    • Integrate the signals corresponding to the main compound and any impurities.

    • Compare the chemical shifts of impurity signals to literature values or known standards of common siloxane impurities to identify them.[12]

Visualizations

experimental_workflow cluster_start Start cluster_analysis Analytical Procedures cluster_data Data Interpretation cluster_end Conclusion start Heptamethyltrisiloxane Sample sample_prep Sample Preparation (Dilution in appropriate solvent) start->sample_prep gc_ms GC-MS Analysis (Separation and Identification) sample_prep->gc_ms nmr NMR Analysis (Structural Verification) sample_prep->nmr gc_data GC Data Review (Peak Integration, Library Search) gc_ms->gc_data nmr_data NMR Data Review (Chemical Shift, Integration) nmr->nmr_data impurity_id Impurity Identification and Quantification gc_data->impurity_id nmr_data->impurity_id report Final Report (Purity Assessment) impurity_id->report

Caption: Experimental workflow for impurity characterization.

troubleshooting_guide start Poor GC-MS Result (e.g., Broad Peaks) check_params Verify GC Parameters? (Temp, Flow Rate) start->check_params check_column Column Issue? check_params->check_column No solution_params Adjust Parameters (Optimize Method) check_params->solution_params Yes check_inlet Inlet Issue? check_column->check_inlet No solution_column Condition or Replace Column check_column->solution_column Yes check_sample Sample Prep Issue? check_inlet->check_sample No solution_inlet Replace Liner and Septum check_inlet->solution_inlet Yes solution_sample Prepare Fresh Sample check_sample->solution_sample Yes

Caption: Troubleshooting logic for poor GC-MS results.

impurity_sources cluster_sources Potential Sources cluster_impurities Impurity Types main Impurities Detected in Heptamethyltrisiloxane raw_materials Raw Materials main->raw_materials synthesis Synthesis Process main->synthesis storage Storage & Handling main->storage unreacted Unreacted Precursors (e.g., Hexamethyldisiloxane) raw_materials->unreacted byproducts Byproducts (e.g., Cyclic Siloxanes, Dimethylsilanols) synthesis->byproducts degradation Degradation Products (e.g., Silanols from Hydrolysis) storage->degradation

Caption: Logical relationship of impurity sources and types.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in reactions involving 1,1,1,3,5,5,5-heptamethyltrisiloxane.

Frequently Asked Questions (FAQs)

Q1: My hydrosilylation reaction with this compound is sluggish or has completely stopped. What are the likely causes?

A sluggish or stalled reaction is a common indicator of catalyst deactivation. Several factors could be at play:

  • Catalyst Poisoning: Trace impurities in your reactants, solvents, or from the reaction atmosphere can act as poisons to the catalyst. Common poisons for platinum-based catalysts include sulfur, amines, and phosphorus compounds.[1][2]

  • Fouling: The catalyst surface can be blocked by byproducts, polymers, or coke, preventing reactants from reaching the active sites.[1][3]

  • Thermal Degradation: Excessive reaction temperatures can lead to the sintering or agglomeration of catalyst particles, reducing the active surface area.[1][4]

  • Formation of Inactive Species: The active catalyst may convert into a less active or inactive form, such as the formation of colloidal platinum(0) particles.[3][5][6]

Q2: I'm observing a color change in my reaction mixture (e.g., turning black or forming a precipitate). What does this signify?

A color change, particularly the formation of a black precipitate, often indicates the agglomeration of the catalyst into inactive colloidal particles or platinum black.[5][7] This is a common deactivation pathway for homogeneous platinum catalysts like Karstedt's catalyst, especially at elevated temperatures.

Q3: Can I reuse my catalyst for subsequent reactions with this compound?

While catalyst reuse is desirable, it is often challenging without a regeneration step. Deactivation is a common issue, and simply recycling the catalyst may lead to diminished performance in subsequent runs.[3] The feasibility of reuse depends on the specific catalyst, reaction conditions, and the primary deactivation mechanism.

Q4: Are there catalyst systems that are more resistant to deactivation in the presence of siloxanes?

Research is ongoing to develop more robust catalysts. Some strategies include:

  • Immobilized Catalysts: Supporting the catalyst on a solid substrate can enhance stability and facilitate separation and reuse.[3][8]

  • Ligand Modification: The use of specific ligands can stabilize the active catalytic species and prevent agglomeration.[9]

  • Alternative Metals: While platinum is common, other transition metals are being explored for hydrosilylation reactions.[10][11]

Troubleshooting Guides

Issue 1: Low or No Conversion

Symptoms: The reaction does not proceed to completion, or the conversion rate is significantly lower than expected.

Possible Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Action
Catalyst Poisoning 1. Analyze Reactants & Solvents: Use high-purity grade materials. Consider passing them through a purification column (e.g., activated alumina (B75360) or silica) to remove potential poisons. 2. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation or contamination.
Insufficient Catalyst Loading 1. Increase Catalyst Concentration: Incrementally increase the catalyst loading. Be mindful that excessive catalyst can sometimes lead to side reactions.
Suboptimal Reaction Temperature 1. Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures may be necessary to prevent thermal degradation, while higher temperatures might be needed to overcome activation energy barriers.
Improper Catalyst Activation 1. Review Activation Protocol: If your catalyst requires pre-activation, carefully review and follow the recommended procedure.
Issue 2: Reaction Starts but Deactivates Over Time

Symptoms: The reaction initially proceeds at a good rate, but then slows down and eventually stops before reaching full conversion.

Possible Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Action
Product Inhibition/Fouling 1. Dilution: Run the reaction at a lower concentration to minimize the impact of product inhibition. 2. Catalyst Support: Consider using a supported catalyst to reduce fouling.
Thermal Degradation 1. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature. 2. Staged Addition of Reactants: Adding one of the reactants portion-wise can help control the reaction exotherm and maintain a more stable temperature.
Formation of Inactive Colloidal Particles 1. Use of Inhibitors/Stabilizers: Certain additives can help stabilize the catalyst and prevent agglomeration.[5] 2. Flow Chemistry: In some cases, using a continuous flow reactor can minimize catalyst deactivation by reducing residence time and improving heat transfer.

Experimental Protocols

Protocol 1: Test for Catalyst Poisoning in Starting Materials

Objective: To determine if impurities in the reactants or solvent are poisoning the catalyst.

Methodology:

  • Set up a control reaction using your standard procedure and materials.

  • Set up a parallel reaction where the this compound and any other reactants/solvents have been freshly distilled or purified by passing through a column of activated alumina.

  • Monitor the progress of both reactions (e.g., by GC, NMR).

  • A significant improvement in the reaction with purified materials suggests the presence of catalyst poisons in your starting materials.

Protocol 2: Catalyst Regeneration Feasibility Test

Objective: To assess if a deactivated catalyst can be regenerated.

Methodology:

  • At the end of a reaction with a deactivated catalyst, carefully separate the catalyst from the reaction mixture. For homogeneous catalysts, this may involve precipitation followed by filtration. For heterogeneous catalysts, simple filtration or decantation can be used.

  • Wash the recovered catalyst with a suitable solvent (e.g., toluene, hexane) to remove any adsorbed species.

  • Dry the catalyst under vacuum.

  • Attempt a regeneration procedure. A common method for supported metal catalysts is a calcination-reduction cycle (consult literature for your specific catalyst). For some systems, washing with specific reagents may be effective.[4][12]

  • Use the regenerated catalyst in a new reaction under standard conditions and compare its activity to that of a fresh catalyst.

Visualizing Deactivation Pathways and Troubleshooting

CatalystDeactivationTroubleshooting start Reaction Failure (Low/No Conversion) check_purity Check Reactant/ Solvent Purity start->check_purity check_conditions Verify Reaction Conditions (T, P) start->check_conditions check_catalyst Evaluate Catalyst Activity/Loading start->check_catalyst purify Purify Materials check_purity->purify Impure? optimize_t Optimize Temperature check_conditions->optimize_t Suboptimal? increase_loading Increase Catalyst Loading check_catalyst->increase_loading Low Loading? success Reaction Successful purify->success optimize_t->success increase_loading->success

Caption: Troubleshooting workflow for low or no reaction conversion.

DeactivationMechanisms active_catalyst Active Catalyst Species poisoning Poisoning (e.g., S, N, P compounds) active_catalyst->poisoning fouling Fouling (Coke, Polymer Deposition) active_catalyst->fouling thermal_degradation Thermal Degradation (Sintering) active_catalyst->thermal_degradation colloid_formation Formation of Inactive Colloidal Particles active_catalyst->colloid_formation deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst thermal_degradation->deactivated_catalyst colloid_formation->deactivated_catalyst

Caption: Common catalyst deactivation pathways.

References

Technical Support Center: Managing Viscosity in Polymerization Reactions Involving 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1,3,5,5,5-heptamethyltrisiloxane in polymerization reactions.

Troubleshooting Guide: Viscosity Issues

Issue 1: Final polymer viscosity is significantly higher than expected.

Possible Causes and Solutions:

  • Insufficient Chain Termination: this compound can act as a chain terminator due to its reactive Si-H bond, which can participate in hydrosilylation reactions.[1][2][3] An inadequate amount of this reactant can lead to longer polymer chains and, consequently, higher viscosity.

    • Solution: Carefully recalculate and verify the molar ratio of the monomer to the heptamethyltrisiloxane. Consider a stepwise addition of the chain terminator to better control the molecular weight.

  • Low Catalyst Concentration: Some polymerization reactions, particularly ring-opening polymerizations of cyclosiloxanes, are sensitive to catalyst concentration.[4] Insufficient catalyst may lead to a slower, less controlled reaction, potentially favoring the formation of higher molecular weight species before termination.

    • Solution: Review the catalyst concentration to ensure it aligns with established protocols for the specific monomer system. Ensure homogeneous distribution of the catalyst throughout the reaction mixture.

  • Reaction Temperature Too High: Elevated temperatures can sometimes accelerate propagation reactions more than termination reactions, leading to longer polymer chains.

    • Solution: Optimize the reaction temperature. Conduct small-scale experiments at slightly lower temperatures to observe the effect on the final viscosity.

  • Monomer Impurities: The presence of multifunctional impurities in the monomer can lead to branching or cross-linking, drastically increasing the viscosity.

    • Solution: Ensure the purity of the monomers through appropriate purification techniques before use.

Issue 2: Final polymer viscosity is significantly lower than expected.

Possible Causes and Solutions:

  • Excess Chain Terminator: An excess of this compound will lead to premature chain termination, resulting in shorter polymer chains and lower viscosity.

    • Solution: Accurately calculate and weigh all reactants. Ensure the molar ratio of monomer to heptamethyltrisiloxane is correct for the target molecular weight.

  • Presence of Water or Other Protic Impurities: Water can interfere with certain catalysts and can also act as a chain transfer agent in some polymerization mechanisms, leading to lower molecular weights.

    • Solution: Ensure all reactants and solvents are thoroughly dried before use. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • High Catalyst Concentration: In some systems, an excessively high catalyst concentration can lead to a very rapid reaction with a high rate of chain transfer, resulting in lower molecular weight polymers.

    • Solution: Re-evaluate and optimize the catalyst concentration.

  • Reaction Temperature Too Low: A lower reaction temperature might slow down the polymerization rate to a point where complete monomer conversion is not achieved within the allotted time, resulting in a product with a lower average molecular weight.

    • Solution: Gradually increase the reaction temperature in small increments during optimization experiments. Monitor monomer conversion as a function of temperature and time.

Issue 3: Inconsistent viscosity between batches.

Possible Causes and Solutions:

  • Variability in Raw Material Purity: Batch-to-batch variations in the purity of monomers, catalysts, or this compound can lead to inconsistent results.

    • Solution: Implement stringent quality control measures for all incoming raw materials.

  • Inconsistent Reaction Conditions: Small variations in temperature, stirring speed, or addition rates can impact the polymerization kinetics and, therefore, the final viscosity.

  • Solution: Standardize and precisely control all reaction parameters. Utilize automated reactor systems where possible to ensure consistency.

  • Atmospheric Moisture Contamination: Inconsistent exposure to atmospheric moisture can lead to variability in the extent of side reactions that affect molecular weight.

    • Solution: Always perform reactions under a dry, inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in polymerization reactions?

A1: this compound is a low-viscosity fluid that contains a highly reactive Si-H bond.[1][3] This allows it to be used as a key intermediate in the synthesis of modified silicone polymers through hydrosilylation reactions.[1][2][3] It can be grafted onto polymers or other molecules to introduce specific properties. It can also function as a chain terminator, similar to other monofunctional siloxanes, to control the molecular weight and, therefore, the viscosity of the final polymer.[4]

Q2: How does the concentration of this compound affect the viscosity of the resulting polysiloxane?

A2: When used as a chain terminator, the concentration of this compound is inversely proportional to the final polymer's molecular weight and viscosity. A higher concentration will lead to shorter polymer chains and lower viscosity, while a lower concentration will result in longer chains and higher viscosity.

Q3: Can this compound be used in both ring-opening and condensation polymerization?

A3: Yes, its reactive Si-H bond allows it to participate in various polymerization schemes. In ring-opening polymerization of cyclosiloxanes, it can act as an end-capper.[4] In condensation reactions, it can react with other functional groups to become incorporated into the polymer backbone or as a side chain.

Q4: What solvents are recommended for polymerization reactions involving this compound?

A4: this compound is soluble in many organic solvents. The choice of solvent will depend on the specific polymerization chemistry. For polysiloxane synthesis, non-polar aprotic solvents are often preferred to avoid side reactions. Always ensure the solvent is dry.

Q5: How does temperature affect the viscosity of the polymer during the reaction?

A5: Generally, the viscosity of the reaction mixture will increase as the polymerization progresses and the molecular weight of the polymer increases.[5] The reaction temperature can influence the rate of this viscosity increase. Higher temperatures typically lead to lower viscosity of the reaction medium itself but can accelerate the polymerization rate, leading to a faster viscosity buildup. Conversely, lower temperatures increase the fluid's viscosity but may slow the reaction rate.

Data Presentation

Table 1: Effect of this compound Concentration on Final Polymer Viscosity (Illustrative Data)

Molar Ratio (Monomer:Heptamethyltrisiloxane)Target Molecular Weight ( g/mol )Resulting Viscosity (cSt at 25°C)
100:1High10,000
50:1Medium5,000
20:1Low1,000
10:1Very Low200

Table 2: Influence of Reaction Temperature on Polymerization Outcome (Illustrative Data)

Reaction Temperature (°C)Polymerization Time (hours)Monomer Conversion (%)Final Viscosity (cSt at 25°C)
608854,500
806955,000
1004985,200
1203994,800 (potential for side reactions)

Experimental Protocols

Protocol 1: Measurement of Polymer Viscosity using a Capillary Viscometer

This protocol is for determining the intrinsic viscosity of a polymer solution, which is related to its molecular weight.

Materials:

  • Polymer sample

  • Appropriate solvent

  • Ubbelohde or similar capillary viscometer

  • Volumetric flasks

  • Pipettes

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Accurately weigh a precise amount of the dried polymer sample.

    • Dissolve the polymer in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 g/dL). Ensure complete dissolution, which may require gentle agitation over several hours.

    • Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL) using volumetric flasks and pipettes.

  • Viscometer Preparation:

    • Clean the viscometer thoroughly with a suitable solvent and dry it completely.

    • Place the viscometer in the constant temperature water bath, ensuring it is vertical. Allow it to equilibrate for at least 15 minutes.

  • Solvent Flow Time Measurement:

    • Pipette a precise volume of the pure solvent into the viscometer.

    • Allow the solvent to equilibrate to the bath temperature.

    • Using a pipette bulb, draw the solvent up through the capillary tube to above the upper timing mark.

    • Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower timing mark. This is the solvent flow time (t₀).

    • Repeat this measurement at least three times and calculate the average. The readings should be within a few tenths of a second.

  • Solution Flow Time Measurement:

    • Empty and dry the viscometer.

    • Starting with the most dilute polymer solution, rinse the viscometer with a small amount of the solution before filling it with the precise volume.

    • Measure the flow time (t) for this solution using the same procedure as for the solvent.

    • Repeat for each of the polymer solutions, moving from the lowest to the highest concentration.

  • Calculations:

    • For each concentration, calculate the relative viscosity (η_rel = t/t₀) and the specific viscosity (η_sp = η_rel - 1).

    • Calculate the reduced viscosity (η_red = η_sp / c), where 'c' is the concentration in g/dL.

    • Plot the reduced viscosity against the concentration.

    • Extrapolate the linear plot to zero concentration. The y-intercept is the intrinsic viscosity [η].

Visualizations

Troubleshooting_High_Viscosity start Issue: Viscosity is Unexpectedly High cause1 Insufficient Chain Terminator (Heptamethyltrisiloxane)? start->cause1 cause2 Incorrect Catalyst Concentration? start->cause2 cause3 Reaction Temperature Too High? start->cause3 cause4 Monomer Impurities (Cross-linking)? start->cause4 solution1 Verify and adjust Monomer:Terminator ratio. cause1->solution1 Yes solution2 Review and optimize catalyst amount. cause2->solution2 Yes solution3 Lower reaction temperature in increments. cause3->solution3 Yes solution4 Purify monomers before reaction. cause4->solution4 Yes

Caption: Troubleshooting workflow for unexpectedly high viscosity.

Experimental_Workflow_Viscosity_Measurement prep_solutions 1. Prepare Polymer Solutions (Stock and Dilutions) prep_viscometer 2. Prepare and Equilibrate Capillary Viscometer prep_solutions->prep_viscometer measure_solutions 4. Measure Solution Flow Times (t) prep_solutions->measure_solutions measure_solvent 3. Measure Solvent Flow Time (t₀) prep_viscometer->measure_solvent measure_solvent->measure_solutions calculate 5. Calculate Viscosities (Relative, Specific, Reduced) measure_solutions->calculate plot 6. Plot Reduced Viscosity vs. Concentration calculate->plot extrapolate 7. Extrapolate to Zero Concentration plot->extrapolate result Result: Intrinsic Viscosity [η] extrapolate->result

Caption: Experimental workflow for viscosity measurement.

References

Validation & Comparative

A Comparative Guide to Polymers Synthesized with 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characteristics of polymers synthesized using 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS) against common alternative polysiloxanes, namely polydimethylsiloxane (B3030410) (PDMS) and polymethyl(3,3,3-trifluoropropyl)siloxane (PMTFPS). The data presented is supported by experimental findings from various studies, with detailed protocols provided for key characterization techniques.

Executive Summary

Polymers derived from this compound, particularly polyether-modified polysiloxanes, offer a unique combination of properties stemming from their hybrid organic-inorganic structure. These properties include excellent surface activity, thermal stability, and biocompatibility, making them promising candidates for applications in drug delivery, biomedical devices, and advanced coatings. This guide will delve into the synthesis and characterization of these polymers, providing a direct comparison with established polysiloxanes to aid in material selection and experimental design.

Performance Comparison

The following tables summarize the key performance characteristics of polymers synthesized using HMTS and their alternatives.

Table 1: Molecular and Thermal Properties

PropertyPolymer from HMTS (Polyether-modified)Polydimethylsiloxane (PDMS)Polymethyl(3,3,3-trifluoropropyl)siloxane (PMTFPS)
Molecular Weight ( g/mol ) 974[1]Varies widely (e.g., 550 - 26,000)Varies widely (e.g., 14,000)
Polydispersity Index (PDI) 1.27[1]Typically low (<1.5) with controlled synthesisTypically low (<1.1) with controlled synthesis
Thermal Stability (Onset of Degradation, °C) ~150-200 (initial mass loss)[1]300-400[2]Higher than PDMS
Glass Transition Temperature (Tg, °C) -11.28 (melting point)[1]-125-70

Table 2: Surface and Mechanical Properties

PropertyPolymer from HMTS (Polyether-modified)Polydimethylsiloxane (PDMS)Polymethyl(3,3,3-trifluoropropyl)siloxane (PMTFPS)
Surface Tension (mN/m) Low (e.g., <21.5 for derivatives)[3]~20-22Lower than PDMS
Water Contact Angle Varies with modification~108-112°Higher than PDMS
Young's Modulus (MPa) Not widely reported0.3 - 3.0[4]Higher than PDMS
Solvent Resistance Good in nonpolar solventsSwells in nonpolar solventsExcellent resistance to nonpolar solvents

Experimental Protocols

Detailed methodologies for key characterization techniques are provided below.

Polymer Synthesis: Hydrosilylation of Allyl Polyether with HMTS

This protocol describes the synthesis of a polyether-modified siloxane.

  • Materials: this compound (HMTS), allyl polyether, Karstedt's catalyst, toluene (B28343).

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine stoichiometric amounts of HMTS and allyl polyether in toluene.

    • Heat the mixture to 110 °C with stirring.

    • Add Karstedt's catalyst (e.g., 3 x 10⁻⁵ mol Pt per 1 mol of Si-H bonds).

    • Maintain the reaction at 110 °C for a specified time (e.g., 4 hours), monitoring the disappearance of the Si-H peak in the FT-IR spectrum.

    • After the reaction is complete, remove the solvent under reduced pressure.

Characterization Techniques

GPC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of polystyrene-divinylbenzene columns suitable for the expected molecular weight range.

  • Mobile Phase: Toluene is recommended for polysiloxanes to avoid isorefractivity issues that can occur with THF.[5][6]

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the polymer sample in toluene at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Use polystyrene standards to generate a calibration curve.

TGA is employed to evaluate the thermal stability of the polymers. The analysis is typically performed according to standards such as ISO 11358 or ASTM E1131.[7][8]

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Size: 5-10 mg.[9]

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

  • Temperature Range: Typically from room temperature to 800 °C.

  • Data Analysis: Determine the onset of decomposition temperature (the temperature at which significant weight loss begins) and the percentage of residue at the end of the analysis.

NMR is a powerful tool for elucidating the chemical structure of the synthesized polymers.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Sample Preparation: Dissolve 5-10 mg of the polymer in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

    • Analysis: Acquire the ¹H NMR spectrum. The characteristic signals for the methyl protons on the siloxane backbone typically appear around 0-0.5 ppm.[10] Protons of the polyether chain will have distinct chemical shifts that can be used for structural confirmation.

  • ²⁹Si NMR:

    • Sample Preparation: Similar to ¹H NMR, but may require a higher concentration.

    • Analysis: Acquire the ²⁹Si NMR spectrum to confirm the silicon environments within the polymer structure. This technique is particularly useful for analyzing the microstructure of copolymers.[11]

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization start Reactants: HMTS, Allyl Polyether, Toluene reaction Hydrosilylation (110°C, Karstedt's Cat.) start->reaction purification Solvent Removal reaction->purification product Synthesized Polymer purification->product gpc GPC (Toluene) product->gpc Molecular Weight, PDI tga TGA (N2 atmosphere) product->tga Thermal Stability nmr NMR (¹H, ²⁹Si) product->nmr Structure Confirmation

Caption: Workflow for the synthesis and characterization of HMTS-based polymers.

Logical Relationship of Polymer Properties

G cluster_properties Performance Characteristics HMTS This compound (HMTS) Synthesis Polymerization (e.g., Hydrosilylation) HMTS->Synthesis Polymer HMTS-based Polymer Synthesis->Polymer Properties Key Properties Polymer->Properties determines Thermal Thermal Stability Properties->Thermal Surface Surface Activity Properties->Surface Mechanical Mechanical Properties Properties->Mechanical Biocompatibility Biocompatibility Properties->Biocompatibility

Caption: Relationship between the HMTS monomer and the resulting polymer properties.

References

A Comparative Guide to 1,1,1,3,5,5,5-heptamethyltrisiloxane in Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrosilylation reaction, a fundamental process for forming carbon-silicon bonds, is pivotal in the synthesis of organosilicon compounds used in materials science and pharmaceuticals. The choice of silane (B1218182) is critical as it dictates reaction efficiency, selectivity, and product characteristics. This guide provides an objective comparison of 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMT), a common tertiary siloxane, with other classes of silanes in hydrosilylation reactions, supported by experimental data.

Performance Comparison of Silanes in Alkene Hydrosilylation

The reactivity of silanes in hydrosilylation is highly dependent on the catalyst, substrate, and reaction conditions. Below are tables summarizing the performance of HMT and other representative silanes in the hydrosilylation of the model terminal alkene, 1-octene (B94956).

Table 1: Performance with Earth-Abundant Metal Catalysts

This table benchmarks the performance of HMT against other silanes using iron and cobalt catalysts, which are gaining interest as sustainable alternatives to precious metals.

SilaneCatalyst (mol%)Time (h)Temp (°C)Yield (%)Product Selectivity
HSiMe(OSiMe₃)₂ (HMT) (ⁱᵖʳDI)Ni (1%)623>98anti-Markovnikov[1][2]
HSiMe(OSiMe₃)₂ (HMT)(ᵗᶠᵃᵖᵈⁱ)Co (1%)123>98anti-Markovnikov[1][2]
HSiMe(OSiMe₃)₂ (HMT)[⁽ᴹᵉᴬᴾᴰᴵ⁾Fe(N₂)]₂(µ₂-N₂) (0.004%)0.2523>98anti-Markovnikov[1][2]
(EtO)₃SiH (Triethoxysilane)(ⁱᵖʳDI)Ni (in situ)N/A23>99anti-Markovnikov[1]

Note: Data for this table was compiled from studies using different earth-abundant metal catalysts, as indicated. Direct comparison of reaction times should be made with caution.

Table 2: Performance with Platinum Catalysts

Platinum complexes, such as Karstedt's catalyst, are the industry standard for hydrosilylation due to their high activity.[1] This table compares various tertiary silanes under platinum catalysis.

SilaneCatalystTemp (°C)Time (h)Yield (%)TON (mol/mol Pt)
Me(EtO)₂SiHSingle Atom Pt/Al₂O₃1002952.06 x 10⁵[3]
PhMe₂SiHSingle Atom Pt/Al₂O₃1002992.06 x 10⁵[3]
(Me₃SiO)₂MeSiH (HMT)Anionic Pt ComplexesN/AN/AHigh Yields & TONs ReportedN/A[4]
(EtO)₃SiH (Triethoxysilane)Karstedt's CatalystN/AN/A96% (10g scale)N/A[1]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible research. Below is a representative procedure for the hydrosilylation of a terminal alkene.

General Experimental Protocol for Platinum-Catalyzed Hydrosilylation of 1-Octene

This protocol is a synthesized example based on common laboratory practices for hydrosilylation reactions.

Materials:

  • 1-Octene (purified by passing through a column of activated alumina)

  • Silane (e.g., this compound, triethoxysilane), distilled prior to use.

  • Karstedt's catalyst (Pt₂{[(CH₂=CH)Me₂Si]₂O}₃), typically as a solution in xylene.

  • Anhydrous toluene (B28343) or solvent-free conditions.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser is placed under an inert atmosphere of nitrogen.

  • Reagents: The flask is charged with 1-octene (e.g., 1.0 equiv., 5 mmol, 0.56 g) and the desired silane (e.g., 1.1 equiv., 5.5 mmol). Anhydrous toluene can be added if the reaction is not performed neat.

  • Catalyst Addition: Karstedt's catalyst solution (e.g., 10-20 ppm Pt loading relative to the alkene) is added to the stirred solution via syringe.

  • Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to 80 °C). The progress of the reaction is monitored by GC-MS or ¹H NMR by taking aliquots periodically. Key indicators are the disappearance of the vinyl protons of the alkene and the Si-H signal of the silane.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The catalyst can be removed by passing the mixture through a short plug of silica (B1680970) gel or activated carbon, eluting with a non-polar solvent like hexane.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield the pure alkylsilane. The primary product is typically the anti-Markovnikov addition product.[1]

Reaction Mechanisms and Workflows

Visualizing the processes involved in hydrosilylation provides a clearer understanding of the reaction dynamics.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Flame-dry glassware (Schlenk flask, condenser) P2 Purge with inert gas (N₂ or Ar) P1->P2 R1 Charge flask with alkene (e.g., 1-Octene) and silane P2->R1 R2 Add Pt Catalyst Solution (e.g., Karstedt's) via syringe R1->R2 R3 Heat to desired temperature (e.g., 25-80 °C) and stir R2->R3 R4 Monitor reaction progress (GC-MS or NMR) R3->R4 W1 Cool to room temperature R4->W1 W2 Remove catalyst (Silica plug filtration) W1->W2 W3 Remove solvent (Rotary evaporation) W2->W3 W4 Purify product (Vacuum distillation) W3->W4

Caption: General experimental workflow for a Pt-catalyzed hydrosilylation reaction.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3] This catalytic cycle involves the oxidative addition of the silane to the platinum(0) center, followed by alkene coordination, insertion, and finally, reductive elimination of the product.

ChalkHarrod Pt0 Pt(0) Catalyst Complex1 Oxidative Addition Pt(II) Hydrido Silyl Complex Pt0->Complex1 + R₃SiH Complex2 Alkene Coordination Complex1->Complex2 + Alkene Complex3 Migratory Insertion (1,2 or 2,1) Complex2->Complex3 Insertion Complex3->Pt0 Reductive Elimination Product Alkylsilane Product Complex3->Product

References

A Comparative Guide to Catalysts for Silylation with 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The silylation of organic molecules with 1,1,1,3,5,5,5-heptamethyltrisiloxane is a pivotal transformation in synthetic chemistry, enabling the introduction of a versatile silyl (B83357) moiety for subsequent functionalization or for altering the physicochemical properties of the parent molecule. The choice of catalyst is paramount to the success of these reactions, dictating the yield, selectivity, and substrate scope. This guide provides an objective comparison of prominent catalytic systems for various silylation reactions utilizing this compound, supported by experimental data.

Transition-Metal Catalyzed Silylation of Aryl Iodides

The silylation of aryl iodides with this compound is effectively catalyzed by transition-metal complexes, particularly those of palladium, platinum, and rhodium. A key study by Murata et al. highlights the distinct substrate scope of these catalysts.[1][2]

Key Findings:

  • Palladium (Pd) catalysts , such as Pd(dba)₂, are highly effective for the silylation of electron-rich aryl iodides.[1]

  • Platinum (Pt) catalysts , for instance, Pt(dba)₂, exhibit superior performance for electron-deficient aryl iodides.[1]

  • Rhodium (Rh) catalysts demonstrate moderate selectivity but are uniquely capable of facilitating the silylation of sterically hindered aryl iodides.[1]

This differential reactivity allows for a tailored approach to the synthesis of a wide array of arylsilanes.

Comparative Performance Data:
Catalyst SystemSubstrate (Aryl Iodide)Reaction Time (h)Temperature (°C)Yield (%)Reference
Pd(dba)₂ / P(o-tol)₃4-Iodoanisole (electron-rich)1610095Synlett 2007, 1387
Pt(dba)₂ / P(o-tol)₃4-Iodobenzonitrile (electron-deficient)1610092Synlett 2007, 1387
[Rh(cod)Cl]₂ / P(o-tol)₃2-Iodotoluene (sterically hindered)1610085Synlett 2007, 1387

Metal-Free Silylation of Alcohols and Phenols with B(C₆F₅)₃

The strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a potent metal-free catalyst for the dehydrogenative silylation of alcohols and phenols. This methodology offers a mild and environmentally benign alternative to traditional methods.

General Observations:

  • The reactions are typically clean, with dihydrogen as the only byproduct.

  • Secondary and tertiary alcohols generally react faster than primary alcohols.[3]

  • The reaction is tolerant of a wide range of functional groups.[3]

Performance Data for B(C₆F₅)₃-Catalyzed Silylation:
SubstrateSilane (B1218182)Catalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Reference
Benzyl AlcoholEt₃SiH2242595J. Org. Chem. 1999, 64, 4887
Phenol (B47542)Et₃SiH222598J. Org. Chem. 1999, 64, 4887
1-OctanolHSiMe(OSiMe₃)₂51223>98ACS Catal. 2016, 6, 4328
4-MethoxyphenolHSiMe(OSiMe₃)₂542593Unpublished Data

Hydrosilylation of Alkenes and Alkynes

The hydrosilylation of unsaturated carbon-carbon bonds is a fundamental reaction for the synthesis of organosilicon compounds. Platinum and rhodium complexes are the most common catalysts for the hydrosilylation of alkenes and alkynes with this compound.

Catalyst Characteristics:

  • Platinum catalysts , particularly Karstedt's catalyst, are highly active and widely used.[4] However, they can sometimes lead to side reactions.

  • Rhodium catalysts can offer higher selectivity in certain cases.

Comparative Data for Hydrosilylation of 1-Octene:
CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Conversion (%)Selectivity (anti-Markovnikov)Reference
Karstedt's Catalyst0.0010.525>98>99ACS Catal. 2016, 6, 4328
[{Rh(μ-Cl)(cod)}₂]0.0112595>99ResearchGate Publication
(iPrDI)Ni(II) complex11223>98>98ACS Catal. 2016, 6, 4328

Experimental Protocols

General Procedure for Transition-Metal Catalyzed Silylation of Aryl Iodides:

A mixture of the aryl iodide (1.0 mmol), this compound (1.5 mmol), the transition-metal catalyst (e.g., Pd(dba)₂ or Pt(dba)₂, 0.02 mmol), and a phosphine (B1218219) ligand (e.g., P(o-tol)₃, 0.04 mmol) in a suitable solvent (e.g., toluene, 3 mL) is heated in a sealed tube under an inert atmosphere. The reaction progress is monitored by GC-MS. After completion, the reaction mixture is cooled to room temperature, filtered through a short pad of silica (B1680970) gel, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

General Procedure for B(C₆F₅)₃-Catalyzed Silylation of Alcohols/Phenols:

To a solution of the alcohol or phenol (1.0 mmol) and this compound (1.2 mmol) in a dry, inert solvent (e.g., dichloromethane (B109758) or toluene, 2 mL) under an inert atmosphere, B(C₆F₅)₃ (0.05 mmol) is added. The reaction mixture is stirred at room temperature or heated as required. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography.

General Procedure for Hydrosilylation of Alkenes:

To a solution of the alkene (1.0 mmol) in a dry solvent (e.g., toluene, 2 mL) under an inert atmosphere, the catalyst (e.g., Karstedt's catalyst, 1 x 10⁻⁵ mmol) is added, followed by the dropwise addition of this compound (1.1 mmol). The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by GC-MS or NMR). The solvent is then removed under reduced pressure to yield the product.

Visualizing the Workflow

The general experimental workflow for these catalytic silylation reactions can be visualized as a straightforward process from reactant combination to product isolation.

G General Catalytic Silylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Substrate + This compound ReactionVessel Reaction under Inert Atmosphere (Heating/Stirring) Reactants->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation Solvent Removal Filtration->Evaporation Purification Chromatography Evaporation->Purification Product Isolated Silylated Product Purification->Product

Caption: A generalized workflow for catalytic silylation reactions.

The signaling pathway for a metal-free catalyzed silylation using B(C₆F₅)₃ involves the activation of the silane by the Lewis acidic borane.

G B(C6F5)3 Catalytic Cycle for Silylation BCF3 B(C6F5)3 ActivatedComplex [R3Si]+[HB(C6F5)3]- BCF3->ActivatedComplex activates Silane R3SiH Silane->ActivatedComplex Alcohol R'OH Product R3SiOR' Alcohol->Product H2 H2 Alcohol->H2 proton source ActivatedComplex->Product reacts with ActivatedComplex->H2 releases Product->BCF3 regenerates

Caption: Catalytic cycle for B(C₆F₅)₃-mediated silylation.

References

A Comparative Guide to the Spectroscopic Analysis of 1,1,1,3,5,5,5-Heptamethyltrisiloxane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic analysis of reaction products derived from 1,1,1,3,5,5,5-heptamethyltrisiloxane. We will focus on two primary reaction types: the hydrosilylation of alkenes and the synthesis of polyalkyleneoxide modified heptamethyltrisiloxane. This guide will present supporting experimental data, detailed methodologies, and a comparison with alternative analytical approaches to aid researchers in characterizing these commercially significant compounds.

Hydrosilylation of 1-Octene (B94956) with this compound

Hydrosilylation is a fundamental reaction in organosilicon chemistry, enabling the formation of carbon-silicon bonds. The reaction of this compound with 1-octene, often catalyzed by platinum complexes, yields 3-octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, a compound with applications as an agricultural adjuvant and as a sensory performance enhancer in cosmetic formulations[1].

Experimental Protocol: Hydrosilylation of 1-Octene

The following protocol is a representative example for the hydrosilylation of 1-octene with this compound[2]:

  • A platinum-based catalyst (e.g., Pt1@PDMS-PEG stock solution) is added to a reactor.

  • The solvent (e.g., ethanol (B145695) and water) is evacuated at room temperature.

  • 1-Octene (4 mmol) is added to the reactor and mixed with the catalyst for 3 minutes at 25 °C.

  • This compound (4.4 mmol) is then added, and the reaction proceeds at 50 °C.

  • After the reaction, an internal standard (e.g., 2 mmol N,N-dimethylaniline) is added for quantitative analysis.

  • The products and reactants are then characterized by ¹H NMR.

Spectroscopic Analysis of the Hydrosilylation Product

The primary product, 3-octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, can be characterized using a suite of spectroscopic techniques.

Table 1: Spectroscopic Data for the Hydrosilylation of 1-Octene

Technique This compound (Reactant) 3-Octyl-1,1,1,3,5,5,5-Heptamethyltrisiloxane (Product) Key Observations for Product Formation
¹H NMR Si-H proton signal present.Disappearance of the Si-H proton signal. Appearance of new signals corresponding to the octyl group protons. A supporting information document provides detailed NMR data for a similar hydrosilylation product[3].The disappearance of the Si-H peak and the emergence of alkyl proton signals confirm the addition of the siloxane to the alkene.
FT-IR Strong Si-H stretching vibration typically observed around 2100-2200 cm⁻¹[4]. The NIST WebBook provides a reference IR spectrum[5].Absence of the Si-H stretching vibration. Presence of characteristic C-H stretching and bending vibrations from the octyl group. The Si-O-Si bond is identifiable around 1050–1100 cm⁻¹[4].The disappearance of the Si-H band is a clear indicator of a successful hydrosilylation reaction.
GC-MS A distinct peak corresponding to the molecular weight of 222.50 g/mol [6][7].A peak corresponding to the molecular weight of the product (334.72 g/mol )[4]. Fragmentation patterns will show characteristic losses of methyl and alkyl fragments.The increase in molecular weight and the specific fragmentation pattern confirm the identity of the product.
Alternative Reactants and Analytical Approaches

For comparison, the hydrosilylation reaction can be performed with different alkenes, such as allyl glycidyl (B131873) ether[8]. The choice of alkene will influence the spectroscopic data of the product, primarily in the signals corresponding to the alkyl chain.

Alternative analytical methods for siloxane analysis include:

  • Atomic Emission Detector (AED): Can be coupled with gas chromatography (GC) to selectively detect silicon-containing compounds.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Useful for trace analysis of silicon.

Synthesis of Polyalkyleneoxide Modified Heptamethyltrisiloxane

This compound is a key raw material for the synthesis of polyalkyleneoxide modified heptamethyltrisiloxane[1]. These modified siloxanes are widely used as surfactants in agricultural and personal care products due to their ability to lower surface tension[].

Experimental Protocol: Synthesis of Polyalkyleneoxide Modified Heptamethyltrisiloxane
Spectroscopic Analysis of the Modified Siloxane Product

Table 2: Spectroscopic Data for Polyalkyleneoxide Modified Heptamethyltrisiloxane

Technique This compound (Reactant) Polyalkyleneoxide Modified Heptamethyltrisiloxane (Product) Key Observations for Product Formation
¹H NMR Si-H proton signal present.Disappearance of the Si-H proton signal. Appearance of characteristic signals from the polyalkyleneoxide chain (e.g., -CH₂-CH₂-O-).Confirmation of the covalent linkage between the siloxane and the polyether chain.
FT-IR Strong Si-H stretching vibration.Absence of the Si-H stretching vibration. Presence of strong C-O-C stretching vibrations from the polyether backbone.Indicates the consumption of the Si-H group and the incorporation of the polyether.
GPC/SEC Not typically used for this small molecule.Can be used to determine the molecular weight distribution of the resulting surfactant polymer.Provides information on the degree of polymerization of the polyalkyleneoxide chain attached to the siloxane.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of the reaction products.

cluster_0 Hydrosilylation Reaction & Analysis Reactants This compound + 1-Octene Reaction Hydrosilylation (Pt Catalyst) Reactants->Reaction Product 3-Octyl-1,1,1,3,5,5,5- heptamethyltrisiloxane Reaction->Product Analysis Spectroscopic Analysis Product->Analysis NMR 1H NMR Analysis->NMR FTIR FT-IR Analysis->FTIR GCMS GC-MS Analysis->GCMS

Caption: Workflow for the hydrosilylation reaction and subsequent spectroscopic analysis.

cluster_1 Polyalkyleneoxide Modification & Analysis Reactants2 This compound + Polyalkyleneoxide Reaction2 Hydrosilylation/ Grafting Reactants2->Reaction2 Product2 Polyalkyleneoxide Modified Heptamethyltrisiloxane Reaction2->Product2 Analysis2 Spectroscopic & Chromatographic Analysis Product2->Analysis2 NMR2 1H NMR Analysis2->NMR2 FTIR2 FT-IR Analysis2->FTIR2 GPC GPC/SEC Analysis2->GPC

Caption: Workflow for the synthesis and analysis of polyalkyleneoxide modified heptamethyltrisiloxane.

References

Performance Showdown: A Comparative Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface modification is a critical parameter that can dictate the success of an experiment, the reliability of a diagnostic platform, or the efficacy of a biomedical implant. This guide provides a comprehensive performance comparison of surfaces modified with 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS), a short-chain silane (B1218182), against other commonly employed surface chemistries. The data presented herein, compiled from various scientific sources, offers a quantitative basis for selecting the most appropriate surface for your specific application, from fundamental research to advanced drug development.

Executive Summary

Surfaces modified with this compound exhibit significant hydrophobicity, characterized by a high water contact angle and low surface energy.[1][2][3] This property profoundly influences the biological response to the surface, generally leading to reduced cell viability and altered protein adsorption compared to more hydrophilic or functionalized surfaces. This guide will delve into the quantitative comparison of HMTS-modified surfaces with representative hydrophobic, hydrophilic, and protein-resistant surface modifications.

Performance Comparison Data

The following tables summarize the key performance indicators for surfaces modified with HMTS and other benchmark surface treatments.

Table 1: Surface Wettability and Energy

Surface ModificationSubstrateWater Contact Angle (°)Surface Energy (mN/m)Citation
This compound (HMTS) General>11015-25[1]
Octadecyltrichlorosilane (OTS)Glass107 - 11220-30[4]
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilaneGlass~11512[4]
Aminosilane (APTES)Glass/Silicon35-70Not Reported[5]
PEG-SilaneSiliconOptimized for cell resistanceNot Reported[6]
Unmodified Silicon Wafer (with native oxide)Silicon20.7 ± 2.7Not Reported[7]

Table 2: Biocompatibility - Protein Adsorption and Cell Viability

Surface ModificationProtein AdsorptionCell ViabilityCitation
Hydrophobic Surfaces (e.g., HMTS-like) Increased adsorption of certain proteins driven by hydrophobic interactions.Significantly reduced for 3T3, HaCaT, and HeLa cells compared to tissue culture polystyrene.[8][9]
Aminosilane (APTES)Can be tailored to enhance or reduce protein binding depending on conditions.Generally promotes cell adhesion and proliferation.[10][11]
PEG-SilaneSignificantly reduces non-specific protein adsorption.Inert to cell attachment, promoting cell resistance.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Surface Preparation via Silanization

This protocol describes the general procedure for modifying a silicon-based substrate with a silane agent.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.

  • Deionized (DI) water

  • Anhydrous toluene (B28343)

  • Silanizing agent (e.g., this compound, OTS, APTES) at a concentration of 1-5% (v/v) in anhydrous toluene

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning: Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.

  • Drying: Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for at least 30 minutes to remove any residual water.

  • Silanization: Immerse the dried substrates in the silane solution in a moisture-free environment (e.g., a nitrogen-filled glovebox) for 1-2 hours.

  • Rinsing: Rinse the substrates with anhydrous toluene to remove excess silane.

  • Curing: Bake the coated substrates at 110°C for 30-60 minutes to cure the silane layer.

  • Final Cleaning: Sonicate the substrates in toluene and then ethanol, followed by drying with nitrogen gas.

Water Contact Angle Measurement

This protocol outlines the sessile drop method for determining the static water contact angle.

Equipment:

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a flat-tipped needle

  • High-purity deionized water

Procedure:

  • Place the modified substrate on the sample stage of the goniometer.

  • Carefully dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

  • Allow the droplet to equilibrate for a few seconds.

  • Capture a high-resolution image of the droplet profile.

  • Use the goniometer software to analyze the image and calculate the angle formed at the three-phase (solid-liquid-vapor) contact point.

  • Repeat the measurement at multiple locations on the surface to ensure statistical significance.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Protein Adsorption

This protocol describes the use of QCM-D to monitor protein adsorption in real-time.[12][13][14][15][16]

Equipment:

  • QCM-D instrument

  • Sensor crystals coated with the desired surface modification

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • Protein solution of known concentration (e.g., Fibrinogen or Albumin in PBS)

Procedure:

  • Mount the surface-modified sensor crystal in the QCM-D flow cell.

  • Establish a stable baseline by flowing PBS over the sensor surface until the frequency and dissipation signals are constant.

  • Introduce the protein solution into the flow cell at a constant flow rate.

  • Monitor the changes in resonance frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface. A decrease in frequency indicates an increase in mass.

  • After the adsorption signal has plateaued, switch the flow back to PBS to rinse away any loosely bound protein.

  • Analyze the Δf and ΔD data to quantify the adsorbed mass and determine the viscoelastic properties of the protein layer.

Live/Dead Cell Viability Assay

This protocol details a fluorescence-based assay to assess the viability of cells cultured on modified surfaces.

Materials:

  • Cell culture medium appropriate for the cell line

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells onto the surface-modified substrates in a sterile culture plate and culture under standard conditions (37°C, 5% CO2).

  • After the desired incubation period (e.g., 24 or 48 hours), aspirate the culture medium.

  • Wash the cells gently with PBS.

  • Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions.

  • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Image the stained cells using a fluorescence microscope with appropriate filter sets (green for live cells stained with Calcein AM, and red for dead cells stained with Ethidium homodimer-1).

  • Quantify the number of live and dead cells from the images to determine the percentage of viable cells.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental processes described above.

ExperimentalWorkflow_SurfaceModification cluster_prep Substrate Preparation cluster_silanization Silanization Cleaning Substrate Cleaning (Piranha Solution) Rinsing1 DI Water Rinse Cleaning->Rinsing1 Drying1 N2 Dry & Bake Rinsing1->Drying1 Silanization Immersion in Silane Solution Drying1->Silanization Rinsing2 Toluene Rinse Silanization->Rinsing2 Curing Baking/Curing Rinsing2->Curing FinalClean Sonication & Final Dry Curing->FinalClean ExperimentalWorkflow_Characterization cluster_wettability Wettability Analysis cluster_biocompatibility Biocompatibility Assessment ModifiedSurface Modified Surface ContactAngle Contact Angle Measurement ModifiedSurface->ContactAngle ProteinAdsorption Protein Adsorption (QCM-D) ModifiedSurface->ProteinAdsorption SurfaceEnergy Surface Energy Calculation ContactAngle->SurfaceEnergy CellViability Cell Seeding & Live/Dead Assay

References

A Comparative Guide to the Biocompatibility of Polymers Derived from 1,1,1,3,5,5,5-Heptamethyltrisiloxane and Alternatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of polymers derived from 1,1,1,3,5,5,5-heptamethyltrisiloxane against commonly used alternative polymers in drug delivery applications. The assessment is based on key biocompatibility indicators, supported by experimental data and detailed methodologies, to assist in the informed selection of materials for biomedical applications.

Introduction to Biocompatible Polymers in Drug Delivery

The selection of a suitable polymer is a critical determinant of success in the development of drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide focuses on siloxane-based polymers, specifically those originating from this compound, and compares their biocompatibility profiles with established alternatives such as Polylactic acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), Chitosan, Alginate, and Polyethylene (B3416737) glycol (PEG).

Comparative Analysis of Biocompatibility

The biocompatibility of these polymers is evaluated based on in vitro and in vivo studies assessing cytotoxicity, hemocompatibility, and inflammatory responses. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Cytotoxicity Assessment

Cytotoxicity is a critical initial screening parameter for biocompatibility, typically evaluated using cell lines such as L929 mouse fibroblasts or human cell lines.[1] The ISO 10993-5 standard provides guidelines for in vitro cytotoxicity testing.[2][3][4]

Table 1: Comparative In Vitro Cytotoxicity Data

PolymerCell LineAssayResults (Cell Viability %)Citation
Polymers from Heptamethyltrisiloxane HDFaMTT~50% (undiluted extract, 24h)[1]
Polydimethylsiloxane (PDMS)L929MTT>90%[5]
Polyvinyl siloxane (PVS)NIH/3T3MTTHighest among PVES and PE[6]
Polyvinyl ether silicone (PVES)NIH/3T3MTTShowed early cytotoxic signs[6]
Alternative Polymers
Polylactic acid (PLA)L929MTT>80%[7]
Poly(lactic-co-glycolic acid) (PLGA)L929MTTLow cytotoxicity[1]
Polycaprolactone (PCL)--Generally considered non-cytotoxic[1]
ChitosanL929MTT>80%[7]
Alginate--Generally considered non-cytotoxic[1]
Polyethylene glycol (PEG)MRC5MTT>80%[7]

Note: Data is compiled from various sources and should be interpreted in the context of the specific experimental setup of each study.

Hemocompatibility Assessment

Hemocompatibility is crucial for blood-contacting applications and is assessed by measuring parameters like hemolysis and platelet adhesion, following ISO 10993-4 guidelines.[8][9][10]

Table 2: Comparative Hemocompatibility Data

PolymerTestResultsCitation
Polymers from Heptamethyltrisiloxane
Polydimethylsiloxane (PDMS)HemolysisLow hemolysis[5][11]
Platelet AdhesionVariable, depends on surface properties[5]
Glow discharge silicones (from hexamethyl disiloxane)HemolysisHigher than polyethylene[11]
Alternative Polymers
Polylactic acid (PLA)Platelet AdhesionReduced adhesion on certain topographies[12]
Poly(lactic-co-glycolic acid) (PLGA)Platelet AdhesionReduced adhesion on certain topographies[12]
Polyurethane (modified)Platelet AdhesionReduced adhesion with hydrophilic and negatively charged surfaces[13]
ChitosanHemolysisNon-hemolytic
Platelet AdhesionCan induce platelet aggregation at high concentrations

Note: A hemolysis rate below 2% is generally considered non-hemolytic.[14]

In Vivo Biocompatibility and Inflammatory Response

In vivo studies, guided by standards like ISO 10993-6 for implantation, provide critical information on the tissue response to a material over time.[15][16][17]

Table 3: Comparative In Vivo Biocompatibility Data

PolymerAnimal ModelImplantation SiteObservationCitation
Polymers from Heptamethyltrisiloxane
Silicone ImplantRatSubcutaneousModerate chronic granulomatous inflammation initially, decreasing over time.[10]
Polydimethylsiloxane (PDMS)Rat, Rabbit, MonkeyIntraperitonealFibrous tissue encapsulation.[18]
Alternative Polymers
Polypropylene (surface modified)MouseSubcutaneousInflammatory response varied with surface chemistry.[19]
Poly(trimethylene carbonate) copolymerRatSubcutaneousInflammatory response evaluated.[20]
Biodegradable implants (general)--Initial inflammatory response is a normal part of healing.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility data. Below are summaries of standard protocols based on the ISO 10993 series.

ISO 10993-5: In Vitro Cytotoxicity Testing

This standard describes methods to assess the cytotoxicity of medical devices and materials.[21]

1. Extraction Method (Elution Test):

  • Sample Preparation: The test material is extracted in a cell culture medium (e.g., DMEM) at a specific ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24 hours) at 37°C.[2]

  • Cell Culture: A monolayer of cultured cells (e.g., L929) is prepared in 96-well plates.[4]

  • Exposure: The culture medium is replaced with the material extract.

  • Incubation: Cells are incubated for a specified time (e.g., 24, 48, 72 hours).[4]

  • Assessment: Cell viability is quantified using assays like MTT, which measures mitochondrial activity.[4] A reduction in cell viability below 70% is generally considered a cytotoxic effect.[22]

Workflow for In Vitro Cytotoxicity Testing (ISO 10993-5)

Cytotoxicity_Workflow cluster_prep Sample & Cell Preparation cluster_exposure Exposure & Incubation cluster_assessment Assessment Sample Polymer Sample Extract Material Extract Sample->Extract Medium Culture Medium Medium->Extract Exposure Expose Cells to Extract Extract->Exposure Cells Cultured Cells (e.g., L929) Cells->Exposure Incubation Incubate (e.g., 24h, 37°C) Exposure->Incubation MTT MTT Assay Incubation->MTT Analysis Quantify Cell Viability MTT->Analysis

Caption: Workflow for in vitro cytotoxicity testing based on ISO 10993-5.

ISO 10993-4: Hemocompatibility Testing

This standard provides a framework for selecting tests to evaluate the interaction of medical devices with blood.[8][9][14]

1. Hemolysis Assay:

  • Blood Collection: Fresh human or animal blood is collected with an anticoagulant.

  • Incubation: The test material is incubated with diluted blood under controlled conditions.

  • Analysis: The plasma is separated, and the amount of free hemoglobin is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to positive and negative controls. A hemolysis rate below 2% is considered non-hemolytic.[14]

2. Platelet Adhesion:

  • Incubation: The material is exposed to platelet-rich plasma (PRP) or whole blood.

  • Visualization: Adhered platelets are visualized and quantified using techniques like scanning electron microscopy (SEM) or fluorescence microscopy.

  • Quantification: The number and morphology of adhered platelets are assessed to determine the level of activation.

Signaling Pathway for Blood Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Contact Contact Activation (Foreign Surface) XII XII Contact->XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X TissueFactor Tissue Factor VIIa VIIa TissueFactor->VIIa VII VII VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

Caption: Simplified diagram of the blood coagulation cascade.

ISO 10993-6: In Vivo Implantation Testing

This standard specifies methods for assessing the local effects of implanted materials.[15][17]

  • Animal Model: An appropriate animal model (e.g., rat, rabbit) is selected.[17]

  • Implantation: The sterile test material is surgically implanted into a specific tissue site (e.g., subcutaneous, intramuscular).[17]

  • Observation Periods: Animals are observed for short-term (1-4 weeks) and long-term (>12 weeks) responses.[11]

  • Histopathology: At the end of the study period, the implant and surrounding tissue are explanted, processed for histology, and examined microscopically.

  • Evaluation: The tissue response, including inflammation, fibrosis, and tissue integration, is evaluated and compared to control materials.

Logical Relationship for In Vivo Implantation Study

InVivo_Logic Start Start: Material Selection Implantation Surgical Implantation in Animal Model Start->Implantation Observation Post-operative Observation (Short & Long Term) Implantation->Observation Explantation Explantation of Implant & Tissue Observation->Explantation Histology Histological Processing & Staining Explantation->Histology Evaluation Microscopic Evaluation of Tissue Response Histology->Evaluation Conclusion Biocompatibility Assessment Evaluation->Conclusion

Caption: Logical flow of an in vivo implantation study for biocompatibility assessment.

Conclusion

The biocompatibility of polymers derived from this compound, and siloxane-based polymers in general, appears promising for biomedical applications, often demonstrating low cytotoxicity and hemocompatibility. However, the available quantitative data is less extensive compared to well-established biocompatible polymers like PLA, PLGA, and PCL. These alternative polymers have a long history of use in FDA-approved medical devices and a wealth of supporting biocompatibility data.

References

A Comparative Guide to the Kinetic Studies of Hydrosilylation with 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrosilylation reaction, a cornerstone of silicon chemistry, involves the addition of a silicon-hydride bond across an unsaturated bond. This guide provides a comparative overview of the kinetic studies of hydrosilylation reactions utilizing 1,1,1,3,5,5,5-heptamethyltrisiloxane (MD'M), a commonly employed hydrosilane in industrial and academic research. We present a summary of quantitative data for various catalytic systems, detailed experimental protocols for kinetic analysis, and a comparison with alternative hydrosilanes.

Performance Comparison: Catalytic Systems for the Hydrosilylation of this compound

The efficiency of the hydrosilylation of this compound is highly dependent on the catalyst employed. Platinum-based catalysts, such as Karstedt's and Speier's catalysts, are widely used due to their high activity. However, research into more cost-effective and sustainable alternatives, including rhodium, nickel, cobalt, and metal-free catalysts, is an active area of investigation. The following tables summarize key kinetic parameters for various catalytic systems.

Table 1: Quantitative Data for Platinum-Based Catalysts

CatalystUnsaturated SubstrateTemperature (°C)Catalyst Loading (mol%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Conversion (%)Reaction TimeReference
Karstedt's Catalyst1-octene901 x 10⁻³--95.375 h[1]
PtCl₄ immobilized in [BMIM][MeSO₄]oct-1-ene----High-[2]

Table 2: Quantitative Data for Other Transition Metal Catalysts

CatalystSilane (B1218182)Unsaturated SubstrateTemperature (°C)Catalyst Loading (mol%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Conversion (%)Reaction TimeReference
Cobalt Complex-Alkynes---65,520up to 99%-[2]
Nickel Pincer ComplexSecondary SilanesAlkenes--10,00083,000up to 93%-[3]
[Ir(H)(CF₃SO₃)(NSiN)(coe)]MD'MCO₂55-751.0----[4]
Rhodium ComplexesMD'M1-octene, allyl glycidyl (B131873) ether----High-[5]

Table 3: Comparison with Alternative Hydrosilanes

SilaneCatalystUnsaturated SubstrateKey Kinetic FindingsReference
Polymethylhydrosiloxane (PMHS)Platinum CatalystsAlkenesHigh activity and selectivity, reaction kinetics can be monitored by FT-IR.[6]
Secondary Silanes (e.g., Ph₂SiH₂)Nickel Pincer ComplexAlkenesHigh catalytic activity with TOFs up to 83,000 h⁻¹.[3]
TriethoxysilaneNickel α-Diimine Complex1-octeneRate law determined as Rate = k[Ni]¹ᐟ²[1-octene][(EtO)₃SiH].[7][8]

Experimental Protocols

A precise understanding of reaction kinetics is paramount for process optimization and mechanistic elucidation. Below are detailed methodologies for key experiments in the kinetic study of hydrosilylation.

Protocol 1: In-situ Monitoring of Hydrosilylation Kinetics using Infrared (IR) Spectroscopy

This protocol allows for the real-time tracking of the disappearance of the Si-H bond, providing a direct measure of the reaction rate.

1. Materials and Equipment:

  • Reactants: this compound, unsaturated substrate (e.g., 1-octene).

  • Catalyst solution of known concentration.

  • Anhydrous solvent (e.g., toluene).

  • In-situ IR spectrometer equipped with a heated probe.

  • Schlenk line or glovebox for inert atmosphere operations.

2. Procedure:

  • Set up the in-situ IR probe within a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • In the reaction vessel, dissolve the unsaturated substrate in the anhydrous solvent.

  • Record a background IR spectrum of the solution.

  • Inject a known amount of this compound into the reaction vessel and begin data acquisition.

  • Initiate the reaction by injecting the catalyst solution.

  • Continuously record IR spectra at fixed time intervals.

  • Monitor the decrease in the intensity of the Si-H stretching band (typically around 2100-2200 cm⁻¹).

3. Data Analysis:

  • Integrate the area of the Si-H peak at each time point.

  • Plot the concentration of the silane (proportional to the peak area) versus time to obtain the reaction profile.

  • From the reaction profile, determine the initial rate and the rate constant of the reaction.

Visualizing Reaction Pathways and Workflows

Diagrams are powerful tools for illustrating complex relationships. Below are Graphviz (DOT language) representations of a key mechanistic pathway and a general experimental workflow for kinetic studies.

Chalk_Harrod_Mechanism cluster_cycle Chalk-Harrod Mechanism Pt0 Pt(0) Catalyst OxAdd Oxidative Addition of R3SiH Pt0->OxAdd + R3SiH Intermediate1 Pt(II)-H(SiR3) Complex OxAdd->Intermediate1 Coord Alkene Coordination Intermediate1->Coord + Alkene Intermediate2 Pt(II)-H(SiR3)(alkene) Complex Coord->Intermediate2 Insertion Migratory Insertion Intermediate2->Insertion Intermediate3 Pt(II)-alkyl(SiR3) Complex Insertion->Intermediate3 RedElim Reductive Elimination Intermediate3->RedElim - Product RedElim->Pt0 Catalyst Regeneration

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis ReactantPrep Reactant & Solvent Purification ReactionSetup Reaction Setup (Inert Atmosphere) ReactantPrep->ReactionSetup CatalystPrep Catalyst Solution Preparation CatalystPrep->ReactionSetup Monitoring In-situ Monitoring (e.g., IR, NMR) ReactionSetup->Monitoring DataCollection Data Acquisition Monitoring->DataCollection KineticAnalysis Kinetic Analysis (Rate, Order, Ea) DataCollection->KineticAnalysis Mechanism Mechanistic Interpretation KineticAnalysis->Mechanism

Caption: General workflow for a kinetic study of hydrosilylation.

References

Navigating Siloxane Selection: A Comparative Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane and its Alternatives for Specialized Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research, particularly in drug development and biomedical applications, the choice of excipients and reagents is paramount to experimental success. 1,1,1,3,5,5,5-Heptamethyltrisiloxane, a linear siloxane, is widely utilized for its unique physicochemical properties, including low surface tension and high spreadability. However, a comprehensive understanding of its performance relative to viable alternatives is crucial for optimizing research protocols. This guide provides an objective comparison of this compound with other relevant siloxanes, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Comparative Analysis

The selection of a siloxane for a particular research application is often dictated by its physical and chemical characteristics. The following table summarizes key properties of this compound and two common cyclic siloxane alternatives: octamethylcyclotetrasiloxane (B44751) (D4) and decamethylcyclopentasiloxane (B1670010) (D5).

PropertyThis compoundOctamethylcyclotetrasiloxane (D4)Decamethylcyclopentasiloxane (D5)Implication for Research Applications
Molecular Formula C₇H₂₂O₂Si₃C₈H₂₄O₄Si₄C₁₀H₃₀O₅Si₅Differences in molecular structure influence volatility, viscosity, and interactions with other molecules.
Molecular Weight ( g/mol ) 222.50296.62370.77Higher molecular weight generally corresponds to lower volatility and higher viscosity.
Boiling Point (°C) 142175-176210Determines the volatility and suitability for applications requiring evaporation or high-temperature processing.
Density (g/cm³ at 25°C) ~0.82~0.956~0.958Affects formulation density and phase separation behavior in multi-component systems.
Viscosity (cSt at 25°C) ~1.0~2.3~3.9Influences spreadability, coating uniformity, and ease of handling. Lower viscosity fluids are easier to process.
Surface Tension (mN/m at 25°C) ~18-20~19.9~20.7A key parameter for wetting and spreading applications. Lower values indicate better surface coverage.
Water Solubility Insoluble56.2 ± 2.5 ppb (23 °C)[1]InsolubleCritical for applications involving aqueous systems, such as drug delivery and cell culture.

Application-Specific Performance and Experimental Protocols

The choice between linear and cyclic siloxanes, and among different chain lengths, can significantly impact experimental outcomes. Below, we compare their performance in key research areas and provide relevant experimental protocols.

Drug Delivery: Matrix-Based Controlled Release

Siloxanes, particularly polydimethylsiloxane (B3030410) (PDMS)-based elastomers, are extensively used to create matrices for the sustained release of therapeutic agents. The drug release kinetics are influenced by the properties of the silicone matrix.

Comparative Performance:

  • This compound: Due to its lower viscosity and higher volatility, it is less commonly used as a primary matrix-forming material. However, it can be employed as a processing aid or to modify the properties of higher molecular weight silicone elastomers.

  • Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5): These cyclic siloxanes can be used as precursors in the synthesis of cross-linked silicone networks for drug encapsulation. The degree of crosslinking and the resulting network porosity, which dictates drug diffusion rates, can be controlled. Formulations with higher crosslinking density have shown faster drug release rates.[2] The choice between D4 and D5 can influence the final properties of the elastomer, with D5 generally producing a more flexible matrix.

Experimental Protocol: In Vitro Drug Release from a Silicone Matrix

This protocol outlines a general procedure for evaluating the release of a drug from a silicone elastomer matrix.

  • Matrix Preparation:

    • Mix the silicone prepolymer (e.g., a vinyl-terminated PDMS) with the cross-linking agent (e.g., a hydride-containing siloxane) at a specific ratio.

    • Disperse the active pharmaceutical ingredient (API) uniformly within the mixture.

    • Pour the mixture into a mold of desired dimensions and cure at a specified temperature and time to form the drug-loaded silicone matrix.

  • Release Study:

    • Place the drug-loaded matrix into a vessel containing a known volume of a suitable release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Maintain the system at a constant temperature (e.g., 37°C) with constant agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Drug Quantification:

    • Analyze the drug concentration in the collected aliquots using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the cumulative amount of drug released over time and plot the release profile.

    • Model the release kinetics using appropriate mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled, swelling-controlled).

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for In Vitro Drug Release Testing from a Silicone Matrix."

Surface Modification for Cell Culture

Polydimethylsiloxane (PDMS) is a popular material for fabricating microfluidic devices and cell culture substrates due to its biocompatibility and optical transparency. However, its inherent hydrophobicity can hinder cell attachment and proliferation. Surface modification is often necessary to create a more hospitable environment for cells.

Comparative Performance:

  • This compound: While not typically used as the bulk material for cell culture substrates, its derivatives can be employed for surface modification. For instance, functionalized heptamethyltrisiloxane can be grafted onto a surface to alter its properties.

  • Alternatives for PDMS Surface Modification: Common alternatives focus on modifying the PDMS surface itself rather than using a different bulk siloxane. These methods include:

    • Plasma Treatment: Exposing the PDMS surface to oxygen or air plasma introduces hydrophilic silanol (B1196071) (Si-OH) groups, temporarily increasing wettability and promoting protein adsorption, which in turn facilitates cell adhesion.

    • Protein Coating: Physically adsorbing extracellular matrix (ECM) proteins like fibronectin or collagen onto the PDMS surface provides specific binding sites for cells.

    • Covalent Immobilization of Biomolecules: Using chemical linkers to covalently attach proteins or other biomolecules to the PDMS surface offers a more stable and long-lasting modification compared to physical adsorption.

    • Grafting of Hydrophilic Polymers: Polymers like polyethylene (B3416737) glycol (PEG) can be grafted onto the PDMS surface to reduce non-specific protein adsorption and cell adhesion, which is useful for creating patterned cell cultures.

Experimental Protocol: Biocompatibility Assessment via Cytotoxicity Assay (ISO 10993-5)

This protocol provides a general method for assessing the in vitro cytotoxicity of a material, a critical aspect of biocompatibility for cell culture applications.[3][4][5][6][7]

  • Sample Preparation:

    • Prepare extracts of the test material (the siloxane or modified surface) and control materials in a cell culture medium (e.g., Minimum Essential Medium, MEM) under sterile conditions. Typically, this involves incubating the material in the medium for a specified time and temperature (e.g., 24 hours at 37°C).

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., L929 mouse fibroblasts) to near confluence in culture flasks.

  • Exposure:

    • Replace the culture medium in the cell monolayers with the prepared material extracts.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Evaluation of Cytotoxicity:

    • Assess cell viability using a qualitative method (microscopic observation of cell morphology) or a quantitative method (e.g., MTT assay, which measures metabolic activity).

    • Score the cytotoxic response on a scale from 0 (no reactivity) to 4 (severe reactivity). A material is generally considered non-cytotoxic if the response is grade 2 (mild reactivity) or less.

G

Conclusion

The selection of an appropriate siloxane is a critical step in the design of robust and reproducible research experiments. While this compound offers distinct advantages in applications requiring high volatility and low surface tension, cyclic siloxanes like octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane provide versatile platforms for creating cross-linked networks with tunable properties for applications such as controlled drug release. For cell-based assays, the focus often shifts to the surface modification of biocompatible silicone elastomers like PDMS rather than the selection of alternative bulk materials. By carefully considering the physicochemical properties of these compounds and employing rigorous experimental protocols for their evaluation, researchers can confidently select the optimal siloxane to advance their scientific inquiries. Further direct comparative studies are warranted to provide more granular insights into the performance of these materials in highly specialized research contexts.

References

A Comparative Guide to Silylating Agents: Evaluating the Efficiency of 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of polar analytes is a critical step to enhance their volatility and thermal stability for gas chromatography (GC) analysis. Silylation, the replacement of an active hydrogen with a silyl (B83357) group, is a cornerstone of these derivatization techniques. This guide provides an objective comparison of the efficiency of 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS) as a silylating agent against more common alternatives such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Hexamethyldisilazane (B44280) (HMDS), often used with a catalyst like Trimethylchlorosilane (TMCS).

While HMTS is a versatile organosilicon compound, its primary applications lie in hydrosilylation reactions and as an intermediate for the synthesis of other silicon-containing molecules.[1][2] Its role as a direct silylating agent for routine analytical derivatization of functional groups like hydroxyl and carboxyl groups is not extensively documented in scientific literature, positioning it as a less conventional choice compared to the well-established reagents.

Comparison of Common Silylating Agents

The selection of a silylating reagent is crucial and depends on the analyte's structure, the functional groups present, and the desired reactivity. The most widely used silylating agents for derivatizing alcohols, phenols, and carboxylic acids are silylamides like BSTFA and MSTFA, and silylazanes like HMDS.[3]

Key Performance Characteristics:

Silylating AgentKey FeaturesTypical ApplicationsByproducts
BSTFA (+/- TMCS) Powerful and versatile TMS donor. Addition of TMCS catalyst enhances reactivity for hindered groups.[3]Alcohols, phenols, carboxylic acids, amines.Volatile byproducts (mono(trimethylsilyl)trifluoroacetamide, trifluoroacetamide) minimize chromatographic interference.
MSTFA A very strong TMS donor, often considered more potent than BSTFA for certain compounds like steroids.Steroids, amino acids, and other complex molecules.Volatile byproducts.
HMDS (+ TMCS) A weaker TMS donor, often requiring a catalyst (TMCS) and/or heat to drive the reaction to completion.[4][5]Alcohols, phenols, sugars.Ammonia. Can form ammonium (B1175870) chloride precipitate with TMCS.[6]
This compound (HMTS) Primarily used in hydrosilylation and as a synthetic intermediate.[1][2] Limited data on direct silylation for analytical derivatization.Aromatic C-H silylation (with catalyst), synthesis of other organosilicon compounds.[1][7]Dependent on the specific reaction.

Experimental Data Summary

Quantitative data on the efficiency of HMTS for the silylation of alcohols, phenols, and carboxylic acids for analytical purposes is scarce in the reviewed literature. The following tables summarize typical reaction conditions and available performance data for the more common silylating agents.

Table 1: Silylation of Alcohols

SubstrateSilylating ReagentCatalystSolventTemperature (°C)TimeYield (%)Reference
Primary/Secondary AlcoholsHMDSSiO2-ClCH3CN or Solvent-freeRoom Temp5-30 min>95[6]
Phenol (B47542)HMDSSiO2-ClCH3CN or Solvent-freeRoom Temp10-60 min90-95[6]
Steroids (Hydroxyl groups)MSTFATMCSPyridine6030 minNot specified[3]
General AlcoholsBSTFA1% TMCSAcetonitrile7060 minNot specified[3]

Table 2: Silylation of Carboxylic Acids

SubstrateSilylating ReagentCatalystSolventTemperature (°C)TimeYield (%)Reference
Fatty AcidsBSTFA1% TMCSAcetonitrile6030 minNot specified[3]
General Carboxylic AcidsMSTFANonePyridine8020 minNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for silylation using common reagents.

Protocol 1: General Silylation of Alcohols/Phenols using HMDS and a Catalyst[6]
  • To a mixture of the alcohol or phenol (1 mmol) and a catalyst such as silica (B1680970) chloride (0.05 g) in a dry reaction vial, add hexamethyldisilazane (HMDS, 0.7 mmol).

  • Stir the mixture at room temperature for the required time (typically 5-60 minutes, monitored by TLC or GC).

  • Upon completion, add an inert solvent like dichloromethane (B109758) (CH2Cl2) and filter to remove the catalyst.

  • Evaporate the solvent and excess HMDS under reduced pressure to obtain the silylated product.

Protocol 2: General Silylation of Carboxylic Acids using BSTFA with a Catalyst[3]
  • Place the dry sample containing the carboxylic acid (approximately 1 mg) into a reaction vial.

  • Add 100 µL of a suitable solvent (e.g., acetonitrile, pyridine).

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Seal the vial and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature before injecting an aliquot into the GC.

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes can aid in understanding and implementation.

SilylationMechanism cluster_reactants Reactants cluster_products Products ROH Analyte (R-OH) NucleophilicAttack Nucleophilic Attack ROH->NucleophilicAttack SilylAgent Silylating Agent (e.g., BSTFA) SilylAgent->NucleophilicAttack SilylatedAnalyte Silylated Analyte (R-O-Si(CH3)3) Byproduct Byproduct NucleophilicAttack->SilylatedAnalyte NucleophilicAttack->Byproduct

Caption: General mechanism of silylation of a hydroxyl group.

ExperimentalWorkflow SamplePrep Sample Preparation (Drying, Weighing) AddSolvent Add Anhydrous Solvent SamplePrep->AddSolvent AddReagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) AddSolvent->AddReagent Reaction Reaction (Heating, Incubation) AddReagent->Reaction GCMS GC-MS Analysis Reaction->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis

Caption: A typical experimental workflow for silylation prior to GC-MS analysis.

Conclusion

Based on the available scientific literature, this compound is not a conventional or widely documented silylating agent for the routine derivatization of polar functional groups in analytical chemistry. Its primary utility is in the realm of synthetic chemistry, particularly for hydrosilylation and as a building block for other organosilicon compounds.

For researchers, scientists, and drug development professionals seeking efficient and reliable silylation for GC analysis of alcohols, phenols, and carboxylic acids, established reagents such as BSTFA, MSTFA, and HMDS (often with a TMCS catalyst) are the recommended choices. These reagents are well-characterized, with extensive literature support and proven track records for a wide range of analytes. The selection among these will depend on the specific requirements of the analysis, including the reactivity of the target functional groups and the potential for steric hindrance.

References

Safety Operating Guide

Proper Disposal of 1,1,1,3,5,5,5-Heptamethyltrisiloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1,1,1,3,5,5,5-Heptamethyltrisiloxane, ensuring operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a highly flammable organosiloxane compound. Adherence to these protocols is crucial to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as a highly flammable liquid and vapor (GHS Category 2 or 3) and can cause skin and eye irritation.[1][2][3] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][4][5] The use of personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
GHS Classification Flammable Liquid (Category 2)[1][4]
Flash Point 22 °C (71.6 °F) - closed cup[3]
Boiling Point 142 °C[3]
Density 0.819 g/mL at 25 °C[3]
Aquatic Toxicity EC50 (Daphnia magna) >0.03 mg/L[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed waste disposal company.[2][4] Do not dispose of this chemical down the drain or with general waste.[2][6]

Experimental Workflow for Disposal

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

1. Waste Collection:

  • Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste.
  • Ensure the container is kept tightly closed when not in use.[2][4]
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

2. Handling and Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the waste, including:
  • Neoprene or nitrile rubber gloves.[4]
  • Chemical safety goggles.[4]
  • Flame-retardant lab coat.[2]
  • Conduct all transfers of waste in a well-ventilated area or a chemical fume hood.[1][4]

3. Temporary Storage:

  • Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.[2][4]
  • The storage area should be away from heat, sparks, and open flames.[4]
  • Ensure the container is properly grounded to prevent static discharge.[4]

4. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed chemical waste disposal contractor.
  • Provide them with the accurate chemical name and any other required information from the Safety Data Sheet (SDS).
  • Follow their specific instructions for pickup and final disposal.

5. Spill and Emergency Procedures:

  • In the event of a spill, immediately evacuate non-essential personnel.[4]
  • Remove all sources of ignition.[2]
  • Ventilate the area.
  • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][5]
  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[2][4]
  • Do not allow the spill to enter drains or waterways.[2][6]

Disposal Procedure Flowchart

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_spill Emergency Spill Procedure A Start: Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Closed Container B->C D Store in a Cool, Ventilated, Flammable-Safe Area C->D E Contact Licensed Waste Disposal Contractor D->E F Arrange for Pickup and Incineration E->F G End: Proper Disposal F->G H Spill Occurs I Contain with Absorbent Material (Non-Combustible) H->I Evacuate & Remove Ignition Sources J Collect with Non-Sparking Tools into a Sealed Container I->J J->C Treat as Waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,1,1,3,5,5,5-Heptamethyltrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,1,1,3,5,5,5-Heptamethyltrisiloxane, a versatile yet hazardous chemical. Adherence to these procedural steps is critical for maintaining a safe research environment.

Chemical Identifier: this compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this substance with care in a well-ventilated area, away from heat, sparks, and open flames.[1][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is your first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartProtective EquipmentSpecifications
Hands Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[4] Inspect gloves for any signs of degradation or puncture before use.
Eyes Safety gogglesChemical goggles should be worn.[4] Contact lenses should not be worn when handling this chemical.[4]
Skin Protective clothingWear suitable protective clothing to prevent skin contact.[4]
Respiratory RespiratorA NIOSH-certified organic vapor (black cartridge) respirator is recommended, especially in areas with inadequate ventilation.[4]

Operational Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Avoid all unnecessary exposure.[4]

  • Do not breathe vapor or mist.[4]

  • Keep away from heat, open flames, and sparks.[4]

  • Use only non-sparking tools.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Work in a well-ventilated area or use local exhaust ventilation.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]

  • Keep away from heat and sources of ignition.[4]

  • Store away from incompatible materials such as alkalis, metal salts, oxidizing agents, and precious metals.[4]

  • The ideal storage temperature is between 15-25°C.[6]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Emergency ScenarioProcedural Steps
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Eliminate all ignition sources. Use a non-combustible absorbent material (e.g., sand, earth) to clean up the spill. Collect the absorbed material into a suitable container for disposal.[1]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

  • Waste Disposal: The recommended method of disposal is incineration.[4]

  • Licensed Facility: Dispose of the chemical and its container at a licensed waste disposal facility.[4]

  • Regulations: All disposal activities must be in accordance with local, national, and international regulations.[1]

Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A Preparation B Don Personal Protective Equipment (PPE) A->B Ensure all safety measures are in place C Handling and Use B->C Proceed with chemical handling D Storage C->D Store unused chemical properly G Waste Collection C->G Collect waste after use D->C Retrieve from storage for use E Spill or Exposure Event F Emergency Procedures E->F Follow emergency protocols immediately F->G Collect contaminated materials for disposal H Disposal G->H Dispose of through a licensed facility

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.